Product packaging for 4,4-Dimethylimidazolidin-2-one(Cat. No.:CAS No. 24572-33-6)

4,4-Dimethylimidazolidin-2-one

Cat. No.: B1604564
CAS No.: 24572-33-6
M. Wt: 114.15 g/mol
InChI Key: IRLLLHYGMMQKFU-UHFFFAOYSA-N
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Description

4,4-Dimethylimidazolidin-2-one is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O B1604564 4,4-Dimethylimidazolidin-2-one CAS No. 24572-33-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-5(2)3-6-4(8)7-5/h3H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLLLHYGMMQKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283209
Record name 4,4-dimethyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24572-33-6
Record name NSC30468
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-dimethyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4,4-Dimethylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4,4-Dimethylimidazolidin-2-one is a heterocyclic organic compound featuring a five-membered ring containing two nitrogen atoms and a carbonyl group. As a derivative of imidazolidinone, it belongs to a class of compounds that are pivotal in medicinal chemistry and materials science. The imidazolidin-2-one scaffold is a well-established structural motif found in a multitude of bioactive compounds and several FDA-approved drugs, such as the anticonvulsant ethotoin, the antibiotic nitrofurantoin, and the muscle relaxant dantrolene[1]. The unique arrangement of hydrogen bond donors and acceptors, coupled with the rigid cyclic structure, makes this scaffold an attractive building block for designing molecules with specific biological targets.

This guide provides a comprehensive overview of the core chemical properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic signature, synthesis, and reactivity, highlighting its potential as a valuable intermediate in the development of novel chemical entities.

Section 1: Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in chemical and biological systems. This compound is a white crystalline solid whose structure is defined by a central imidazolidinone ring with two methyl groups substituted at the C4 position. These gem-dimethyl groups introduce steric bulk and influence the molecule's overall conformation and intermolecular interactions.

Caption: 2D Structure of this compound.

A summary of its key computed and experimental properties is presented in Table 1.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 24572-33-6PubChem[2]
Molecular Formula C₅H₁₀N₂OPubChem[2]
Molecular Weight 114.15 g/mol PubChem[2]
Melting Point 235°C (recrystallized from methanol)ChemicalBook[3]
XLogP3 (Lipophilicity) -0.2PubChem[2]
Hydrogen Bond Donors 2PubChem[2]
Hydrogen Bond Acceptors 1PubChem[2]
SMILES CC1(CNC(=O)N1)CPubChem[2]

Section 2: Spectroscopic Characterization

Unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's atomic composition and connectivity.

workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_interpretation Data Interpretation Prep Dissolve Sample in Appropriate Deuterated Solvent (e.g., DMSO-d₆) NMR ¹H & ¹³C NMR Spectroscopy Prep->NMR IR FTIR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Interpret_NMR Correlate shifts to protons and carbons NMR->Interpret_NMR Interpret_IR Identify key functional groups (C=O, N-H) IR->Interpret_IR Interpret_MS Confirm molecular weight and fragmentation MS->Interpret_MS

Caption: General workflow for the spectroscopic analysis of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

    • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show three distinct signals. A sharp singlet around δ 1.35 ppm integrating to 6 protons corresponds to the two magnetically equivalent methyl groups (CH₃). A singlet at approximately δ 3.45 ppm corresponds to the 2 protons of the methylene group (CH₂) in the ring. A broader singlet further downfield, around δ 8.20 ppm , is characteristic of the N-H proton.

    • ¹³C NMR (DMSO-d₆): The carbon spectrum should reveal three signals. The methyl group carbons (CH₃) would appear around δ 22.1 ppm . The quaternary carbon C4, bonded to the two methyl groups, is expected at δ 48.5 ppm . The carbonyl carbon (C=O) signal appears significantly downfield at δ 158.9 ppm due to the deshielding effect of the oxygen atom.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is essential for identifying the key functional groups. The spectrum of this compound is characterized by a strong, sharp absorption band around 1700 cm⁻¹ , which is indicative of the carbonyl (C=O) stretching vibration of the cyclic urea. Another prominent feature is a broad absorption in the region of 3300 cm⁻¹ , corresponding to the N-H stretching vibration.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at an m/z ratio of 114, corresponding to the molecular weight of C₅H₁₀N₂O.

Section 3: Synthesis Methodologies

The synthesis of imidazolidin-2-ones is a well-established area of organic chemistry. The most direct and common approach involves the cyclization of a 1,2-diamine with a suitable one-carbon carbonyl source.[4] For this compound, the key precursor is 2-methyl-1,2-propanediamine.

The reaction can be performed using various carbonylating agents, such as phosgene, triphosgene, or safer alternatives like carbonyldiimidazole (CDI) or dialkyl carbonates.[1][4] The use of CDI is often preferred in laboratory settings due to its ease of handling and high reactivity, producing imidazole as the only major byproduct, which is readily removed.

synthesis Diamine 2-Methyl-1,2-propanediamine Mix Mix Reactants in Solvent Diamine->Mix CDI Carbonyldiimidazole (CDI) (Carbonyl Source) CDI->Mix Solvent Anhydrous Solvent (e.g., THF, DCM) Solvent->Mix Reflux Heat / Reflux (Overnight) Mix->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purify Purification (Crystallization / Chromatography) Workup->Purify Product 4,4-Dimethyl- imidazolidin-2-one Purify->Product

Caption: General synthesis workflow for this compound.

The causality of this process is straightforward: the nucleophilic amine groups of the diamine attack the electrophilic carbonyl carbon of CDI. This is followed by an intramolecular cyclization with the elimination of two molecules of imidazole, resulting in the stable five-membered ring.

Section 4: Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is primarily governed by the two secondary amine (N-H) protons and the carbonyl group.

  • N-H Reactivity: The protons on the nitrogen atoms are weakly acidic and can be deprotonated by a strong base. The resulting anions are nucleophilic and can undergo reactions such as alkylation or acylation, allowing for the synthesis of N,N'-disubstituted derivatives. This provides a straightforward handle for modifying the molecule's properties, which is a critical aspect of structure-activity relationship (SAR) studies in drug discovery.

  • Carbonyl Reactivity: The carbonyl group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding cyclic diamine, 4,4-dimethylimidazolidine.[5]

Field-Proven Insights for Drug Development: While specific applications for this compound are not extensively documented, the imidazolidinone scaffold itself is of immense interest to medicinal chemists.[6][7] This structure acts as a rigid, polar core that can correctly orient appended pharmacophoric groups for optimal interaction with biological targets like enzymes or receptors.

Derivatives of imidazolidinone have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][6][8] The gem-dimethyl substitution at the C4 position can be particularly advantageous in drug design. This motif, often referred to as a "magic methyl" effect in medicinal chemistry, can block metabolic oxidation at that position, thereby increasing the metabolic stability and bioavailability of a potential drug candidate. Therefore, this compound represents a valuable, yet underexplored, starting material for the synthesis of new libraries of compounds for high-throughput screening and lead optimization.

Section 5: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions to ensure personnel safety.

  • GHS Hazard Classification:

    • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

    • Skin Irritation (Category 2): Causes skin irritation.

    • Eye Irritation (Category 2A): Causes serious eye irritation.

    • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

  • Handling Recommendations:

    • Work in a well-ventilated area or a chemical fume hood.

    • Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid formation of dust.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, and well-ventilated place.

    • Keep the container tightly closed to prevent moisture absorption.

Section 6: Experimental Protocols

The following protocols are provided as a self-validating framework. Researchers should adapt them based on available equipment and specific experimental goals.

Protocol 1: Synthesis of this compound

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-methyl-1,2-propanediamine (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the diamine (concentration approx. 0.5 M).

  • Reagent Addition: In a separate flask, dissolve 1,1'-carbonyldiimidazole (CDI) (1.05 eq) in anhydrous THF. Add the CDI solution dropwise to the stirring diamine solution at room temperature over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol or ethyl acetate/hexanes) to yield this compound as a white solid.

  • Validation: Confirm the identity and purity of the product using NMR, IR, and MS as described in Section 2.

References

  • Various applications of Imidazolidinone. (n.d.). ResearchGate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Scope of cyclic amine-derived ureas Reaction conditions. (n.d.). ResearchGate.
  • Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(16), 4784. [Link]
  • Wikipedia contributors. (n.d.). Ureas. Wikipedia.
  • Bates, H. A., Condulis, N., & Stein, N. L. (1985). Reduction of cyclic ureas with lithium aluminum hydride. The Journal of Organic Chemistry, 50(1), 115-116. [Link]
  • Nardi, M., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
  • Shimizu, M., et al. (2009). Selective Synthesis of Eight-Membered Cyclic Ureas by the [6 + 2] Cycloaddition Reaction of 2-Vinylazetidines and Electron-Deficient Isocyanates. Organic Letters, 11(23), 5438-5441. [Link]
  • Karczmarzyk, Z., & Wysocki, W. (2016). Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015).
  • National Center for Biotechnology Information. (n.d.). 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one. PubChem Compound Database.
  • de Souza, M. V. N. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(1), 20-37. [Link]
  • Rojas-Llanes, D., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(20), 7119. [Link]
  • Navarrete-Vázquez, G., et al. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 14(1), 356-368. [Link]
  • Glisic, B. D., & Djuran, M. I. (2014). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science, 36, 105-116. [Link]
  • Wang, C. T. (1986). A process for preparing 4-methyl-4-imidazolin-2-one and derivatives thereof.
  • Kulyk, K., et al. (2022).

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,4-Dimethylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4,4-Dimethylimidazolidin-2-one (CAS No: 24572-33-6), a heterocyclic compound of interest in synthetic chemistry and drug development. This document delves into the structural elucidation of the molecule through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section presents a detailed interpretation of the spectral data, grounded in fundamental principles and supported by established experimental protocols. The causality behind experimental choices and the self-validating nature of the combined analytical approach are emphasized to provide field-proven insights for researchers.

Introduction: The Structural Significance of this compound

This compound is a five-membered heterocyclic compound containing a urea moiety. The gem-dimethyl substitution at the C4 position introduces specific steric and electronic features that influence its chemical reactivity and physical properties. Accurate and unambiguous structural characterization is paramount for its application in research and development, ensuring purity, confirming identity, and understanding its behavior in chemical transformations. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to construct a cohesive and validated structural profile of this compound.

Molecular Structure of this compound

4_4_Dimethylimidazolidin_2_one_Structure N1 N1 C2 C2=O N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 C5 C5 C4->C5 C6 CH3 C4->C6 C7 CH3 C4->C7 C5->N1

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a detailed map of the molecular structure can be constructed.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to be relatively simple due to the molecule's symmetry.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a~1.2Singlet6HC4-(CH ₃)₂
b~3.2Singlet2HC5-H
c~5.5Broad Singlet2HN1-H , N3-H

Interpretation and Causality:

  • Signal a (gem-dimethyl protons): The two methyl groups at the C4 position are chemically equivalent due to free rotation around the C4-C(CH₃)₂ bond. They are expected to appear as a single, sharp peak (a singlet) with an integration of 6H. The absence of adjacent protons results in no spin-spin coupling. Their predicted chemical shift around 1.2 ppm is typical for methyl groups attached to a quaternary carbon.

  • Signal b (methylene protons): The two protons on the C5 carbon are also chemically equivalent and are expected to produce a singlet with an integration of 2H. Their proximity to the electronegative nitrogen atom (N1) causes a downfield shift to approximately 3.2 ppm.

  • Signal c (amine protons): The two N-H protons are expected to be exchangeable and may appear as a broad singlet. The chemical shift of N-H protons can be highly variable and is dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm)Carbon TypeAssignment
1~25CH₃C H₃
2~45CC 4
3~55CH₂C 5
4~160C=OC 2

Note: The provided ¹³C NMR data is based on information available in the PubChem database[1].

Interpretation and Causality:

  • Signal 1 (Methyl Carbons): The two methyl carbons are equivalent and give rise to a single signal at approximately 25 ppm.

  • Signal 2 (Quaternary Carbon): The C4 carbon, substituted with two methyl groups, is a quaternary carbon and appears at a characteristic chemical shift of around 45 ppm.

  • Signal 3 (Methylene Carbon): The C5 methylene carbon, being adjacent to a nitrogen atom, is deshielded and resonates further downfield at about 55 ppm.

  • Signal 4 (Carbonyl Carbon): The carbonyl carbon (C2) of the urea moiety is significantly deshielded due to the double bond to oxygen and its attachment to two nitrogen atoms, resulting in a signal at approximately 160 ppm.

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it must dissolve the sample without interfering with its signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment (zg30).

      • Number of Scans: 16-32 (to achieve adequate signal-to-noise ratio).

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse program (zgpg30).

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer transfer->instrument setup Set Experimental Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Chemical Shift baseline->calibrate integrate Integrate Peaks (¹H) calibrate->integrate Structural Elucidation Structural Elucidation integrate->Structural Elucidation

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a characteristic fingerprint of the functional groups present.

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H StretchAmine
2960-2850C-H StretchAlkane (CH₃, CH₂)
~1700C=O StretchUrea (Amide I)
~1550N-H BendAmine (Amide II)
1470-1450C-H BendAlkane (CH₃, CH₂)
1380-1365C-H Bend (gem-dimethyl)Alkane

Interpretation and Causality:

  • N-H Stretching: The broad absorption in the 3400-3200 cm⁻¹ region is a hallmark of N-H stretching vibrations in the urea moiety. The broadness is due to hydrogen bonding.

  • C-H Stretching: The sharp peaks between 2960 and 2850 cm⁻¹ are characteristic of the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups.

  • C=O Stretching (Amide I Band): A strong, sharp absorption around 1700 cm⁻¹ is indicative of the carbonyl group (C=O) stretching vibration. This is one of the most prominent peaks in the spectrum.

  • N-H Bending (Amide II Band): The absorption around 1550 cm⁻¹ is attributed to the N-H bending vibration, often coupled with C-N stretching.

  • C-H Bending: The absorptions in the 1470-1365 cm⁻¹ region correspond to the various bending vibrations (scissoring, rocking, and wagging) of the methyl and methylene C-H bonds. The presence of a gem-dimethyl group often gives rise to a characteristic doublet in the 1380-1365 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

Objective: To obtain a high-quality IR spectrum to identify the functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal surface absorptions.

  • Sample Application:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio)Proposed Fragment
114[M]⁺ (Molecular Ion)
99[M - CH₃]⁺
70[M - (CH₃)₂C]⁺ or [M - C₃H₈]⁺
56[M - (CH₃)₂C=O]⁺ or [M - C₃H₄O]⁺
43[CH₃-C=O]⁺ or [C₃H₇]⁺

Note: The fragmentation pattern is based on data available in the PubChem database for the GC-MS analysis of this compound[1].

Interpretation of the Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z = 114, corresponding to its molecular weight. The fragmentation pattern provides valuable structural clues:

  • [M - CH₃]⁺ (m/z 99): Loss of a methyl radical from the molecular ion is a common fragmentation pathway for compounds containing methyl groups.

  • Further Fragmentation: The subsequent fragmentation can involve the cleavage of the imidazolidinone ring, leading to the formation of smaller, stable ions. The peaks at m/z 70, 56, and 43 likely arise from various ring-opening and cleavage pathways. A prominent peak at m/z 43 could correspond to the stable isopropyl cation or an acylium ion.

MS_Fragmentation M [C₅H₁₀N₂O]⁺ m/z = 114 M_minus_CH3 [C₄H₇N₂O]⁺ m/z = 99 M->M_minus_CH3 - CH₃• Fragment_70 [C₃H₆N₂]⁺ m/z = 70 M->Fragment_70 - C₃H₄ Fragment_56 [C₂H₄N₂]⁺ m/z = 56 M_minus_CH3->Fragment_56 - C₂H₃O• Fragment_43 [C₃H₇]⁺ or [C₂H₃O]⁺ m/z = 43 Fragment_70->Fragment_43 - HCN

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS Analysis

Objective: To obtain the mass spectrum and confirm the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • Gas Chromatography (GC) Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This ensures good separation from any impurities.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the obtained spectrum with a library database (e.g., NIST, Wiley) for confirmation.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a robust and self-validating system for the structural characterization of this compound.

  • NMR definitively establishes the carbon-hydrogen framework, showing the connectivity of the gem-dimethyl group, the methylene group, and their relationship within the imidazolidinone ring.

  • IR spectroscopy confirms the presence of the key functional groups, notably the N-H and C=O of the urea moiety, and the aliphatic C-H bonds.

  • Mass Spectrometry provides the molecular weight, confirming the elemental composition, and the fragmentation pattern offers additional structural support, consistent with the proposed structure.

Each technique provides a unique piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the identity and purity of this compound. This comprehensive spectroscopic guide serves as a valuable resource for researchers, ensuring the reliable characterization of this important heterocyclic compound.

References

  • PubChem. This compound.

Sources

4,4-Dimethylimidazolidin-2-one NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Analysis of 4,4-Dimethylimidazolidin-2-one

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in modern chemistry.[1][2] This guide provides a comprehensive, field-proven methodology for the complete NMR spectral assignment of this compound, a representative cyclic urea. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data, focusing instead on the strategic integration of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We will explore the causality behind experimental choices, establish a self-validating workflow for data interpretation, and present the findings with clarity and precision, ultimately delivering an unambiguous structural confirmation.

Introduction: The Molecule and the Method

This compound is a heterocyclic compound featuring a five-membered ring containing a urea functional group.[3] Its symmetrical nature presents a valuable case study for illustrating fundamental NMR principles. The structural elucidation of such molecules is not merely an academic exercise; it is a critical step in chemical synthesis, reaction monitoring, and quality control within pharmaceutical and materials science.

The power of NMR spectroscopy lies in its ability to probe the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2][4] A multi-faceted approach, employing a suite of NMR experiments, is essential to assemble a complete and validated structural picture from the ground up.

This guide will follow a logical workflow, from meticulous sample preparation to the final synthesis of all spectral data into a coherent structural assignment.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Spectral Analysis cluster_2 Phase 3: Final Structure A Sample Preparation B 1D NMR Acquisition (¹H, ¹³C, DEPT) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Assign Proton & Carbon Types (DEPT) C->D E Establish ¹H-¹H Couplings (COSY) D->E F Link Protons to Carbons (HSQC) E->F G Assemble Fragments (HMBC) F->G H Unambiguous Structure Confirmation G->H

Figure 1: A logical workflow for NMR-based structure elucidation.

Experimental Protocols: Ensuring Data Integrity

The quality of NMR data is fundamentally dependent on the quality of the sample. A meticulously prepared sample is the first step in a self-validating system.

Sample Preparation

This protocol is designed for the analysis of a small organic molecule (< 500 g/mol ).

Methodology:

  • Mass Measurement: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 2D experiments. For a dedicated ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[5][6]

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule due to its high polarity and ability to engage in hydrogen bonding, which often results in sharper N-H proton signals. Chloroform-d (CDCl₃) is another common alternative.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6]

  • Homogenization: Gently agitate the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for achieving sharp, well-resolved NMR signals.[5]

  • Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7][8] Solid impurities will degrade spectral quality.

  • Internal Standard: While the residual solvent peak can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS) provides a more precise chemical shift calibration (δ = 0.00 ppm).[5][6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.

NMR Data Acquisition

The following are generalized acquisition parameters on a 400 MHz spectrometer. Instrument-specific optimization may be required.[9]

Experiment Pulse Program Number of Scans (NS) Key Parameters Purpose
¹H NMR zg3016D1: 2s, SW: 20 ppmProvides proton count, chemical environment, and coupling information.
¹³C{¹H} NMR zgpg301024D1: 2s, SW: 240 ppmDetermines the number of unique carbon environments.
DEPT-135 dept135256J(C,H) = 145 HzDifferentiates CH/CH₃ (positive) from CH₂ (negative) signals.
¹H-¹H COSY cosygpqf8F2/F1 SW: 20 ppmIdentifies scalar-coupled protons (typically through 2-3 bonds).
¹H-¹³C HSQC hsqcedetgpsisp2.24F2(¹H) SW: 20 ppm, F1(¹³C) SW: 180 ppmCorrelates protons to their directly attached carbons (¹JCH).
¹H-¹³C HMBC hmbcgpndqf8J(C,H) = 8 HzCorrelates protons and carbons over multiple bonds (²JCH, ³JCH), revealing connectivity.

Spectral Analysis and Interpretation

The structural puzzle is solved by systematically interpreting the data from each NMR experiment. For clarity, the atoms of this compound are numbered as shown below.

G C4 C4 C5 C5 C2 C2 C6_7 C6/7 H6_7 H6/7 H6_7->C4 ²J H6_7->C5 ³J H5 H5 H5->C4 ²J H5->C2 ³J NH NH NH->C4 ²J NH->C5 ²J NH->C2 ²J

Figure 3: Key HMBC correlations confirming the structure of this compound.

Consolidated Data Summary

The following table summarizes the expected and assigned NMR data for this compound in DMSO-d₆.

PositionAtom¹H δ (ppm), Mult. (Int.)¹³C δ (ppm)DEPT-135Key HMBC Correlations from ¹H
1, 3N-H~6.5, br s (2H)--C2, C4, C5
2C=O-~160Absent-
4C-~55Absent-
5CH₂~3.0, s (2H)~50NegativeC2, C4
6, 7CH₃~1.1, s (6H)~25PositiveC4, C5

Note: Chemical shifts (δ) are approximate and can vary based on solvent, concentration, and temperature.

Conclusion

The structural elucidation of this compound serves as a clear demonstration of a robust and systematic NMR analysis workflow. By integrating data from 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments, every atom and bond within the molecule can be accounted for and placed with confidence. The ¹H and ¹³C spectra provide an inventory of the atomic components, DEPT-135 confirms the carbon types, HSQC links protons to their parent carbons, and HMBC provides the long-range connectivity data necessary to assemble the complete molecular framework. This multi-technique approach ensures a high degree of scientific integrity, delivering an unambiguous and trustworthy structural assignment essential for research and development.

References

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Introduction: The Molecular Identity of 4,4-Dimethylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 4,4-Dimethylimidazolidin-2-one

This guide provides a comprehensive exploration of the infrared (IR) spectroscopic analysis of this compound, a heterocyclic compound featuring a cyclic urea structure. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to offer a deeper understanding of the molecule's vibrational characteristics, the causality behind experimental choices, and a robust protocol for obtaining and analyzing high-quality data.

This compound (CAS No. 24572-33-6) is a derivative of imidazolidinone, a five-membered heterocyclic ring containing two nitrogen atoms.[1][2] Its structure is characterized by a urea moiety incorporated into the ring and two methyl groups attached to the fourth carbon. This substitution prevents enolization and provides steric bulk, influencing its chemical and physical properties, such as its melting point of approximately 235°C.[2]

Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation and quality control of such compounds. By measuring the absorption of infrared radiation, we can identify the specific vibrational modes of the molecule's functional groups. Each vibration corresponds to a specific energy, which translates to a characteristic absorption band in the IR spectrum. For a molecule like this compound, IR spectroscopy allows for the unambiguous confirmation of its key functional groups: the secondary amine (N-H), the carbonyl group (C=O) of the cyclic urea, and the aliphatic carbon-hydrogen (C-H) bonds of the methyl and methylene groups.

Molecular Structure and Theoretical Vibrational Modes

To effectively interpret the IR spectrum, one must first understand the molecule's structure and the types of vibrations it can exhibit.

Chemical Structure

The structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Predicted Number of Vibrational Modes

The number of fundamental vibrational modes for a non-linear molecule is calculated using the formula 3N-6, where N is the number of atoms in the molecule.[3] For this compound (C₅H₁₀N₂O), N equals 18 (5 Carbon + 10 Hydrogen + 2 Nitrogen + 1 Oxygen).

  • Number of Vibrational Modes = 3(18) - 6 = 54 - 6 = 48

The molecule, therefore, has 48 possible fundamental vibrations. While not all of these will be infrared active or resolved, this calculation underscores the potential complexity of the spectrum, particularly in the "fingerprint region" below 1500 cm⁻¹.[4]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The trustworthiness of spectral data hinges on a meticulous experimental approach. As this compound is a solid at room temperature, the KBr pellet method is a reliable choice for transmission FTIR analysis.

Step-by-Step Methodology for KBr Pellet Preparation
  • Reagent Purity: Use only high-purity, spectroscopy-grade Potassium Bromide (KBr). KBr is hygroscopic; it must be thoroughly dried in an oven (e.g., at 110°C for 2-4 hours) and stored in a desiccator to prevent moisture contamination, which appears as a broad O-H absorption band around 3400 cm⁻¹.

  • Sample Preparation: Grind a small amount (1-2 mg) of the this compound sample to a fine powder using a clean agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Gently mix with the sample for about 30-60 seconds. Avoid over-grinding, which can lead to polymorphic changes in some crystalline substances and affect the spectrum.[5]

  • Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding, poor mixing, or moisture, and will scatter the IR beam, reducing signal quality.

  • Analysis: Immediately place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Instrumental Setup and Data Acquisition
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000–400 cm⁻¹.[6]

  • Resolution: 4 cm⁻¹.

  • Scans: Co-add 16 or 32 scans to achieve a high signal-to-noise ratio.

  • Background: Perform a background scan of the empty sample compartment prior to sample analysis to subtract the spectral contributions of atmospheric water and carbon dioxide.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Dry KBr & Sample grind Grind Sample (1-2 mg) start->grind mix Mix with KBr (100-200 mg) grind->mix press Press into Pellet mix->press bkg Acquire Background (Empty Chamber) press->bkg sample Acquire Sample Spectrum bkg->sample process Process Spectrum (Baseline Correction, etc.) sample->process interpret Peak Assignment & Interpretation process->interpret

Caption: Workflow for FTIR analysis using the KBr pellet method.

Spectral Analysis and Interpretation

The IR spectrum of this compound can be divided into several key regions, each providing specific structural information. The analysis below is based on established principles for amides, ureas, and related heterocyclic compounds.[7][8][9]

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentDiscussion
3350 - 3200Medium-Strong, BroadN-H StretchingThe presence of two N-H groups gives rise to symmetric and asymmetric stretching vibrations. Intermolecular hydrogen bonding in the solid state typically causes this band to be broad.[8]
3000 - 2850Medium-WeakC-H StretchingThese bands are due to the asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups on the imidazolidinone ring.
1710 - 1680Strong, SharpC=O Stretching (Amide I)This is one of the most characteristic bands. Its position is sensitive to ring strain and hydrogen bonding.[7] For cyclic ureas, it typically appears in this region, confirming the presence of the carbonyl group.[9]
1570 - 1510MediumN-H Bending (Amide II)The Amide II band arises from a coupling of N-H in-plane bending and C-N stretching vibrations. It is a key feature of secondary amides.
1470 - 1430MediumCH₂ Scissoring & CH₃ BendingThese absorptions correspond to the bending (scissoring) of the CH₂ group in the ring and the asymmetric bending of the two methyl groups.
1380 - 1365Medium-WeakCH₃ Symmetric BendingThe symmetric "umbrella" mode of the methyl groups often appears in this region. The presence of a gem-dimethyl group may result in a characteristic doublet.
1350 - 1200MediumC-N Stretching (Amide III)This band is a complex mix of C-N stretching, N-H bending, and other vibrations. It is another important indicator of the amide structure.
< 1200VariableFingerprint RegionThis region contains complex vibrations, including C-C stretching, C-N-C bending, and ring deformations. While difficult to assign individually, the pattern of peaks is unique to the molecule and serves as a "fingerprint" for identification.[4]

Authoritative Grounding and Field Insights

  • The Amide I Band as a Structural Probe: The position of the C=O stretching (Amide I) band is highly diagnostic. In simple, open-chain secondary amides, it appears around 1650 cm⁻¹. For this compound, the five-membered ring introduces strain, which typically shifts the C=O frequency to a higher wavenumber (closer to 1700 cm⁻¹). This is a critical validation point; a significant deviation from this range could indicate impurities or degradation.

  • Hydrogen Bonding Effects: In the solid state, strong intermolecular hydrogen bonding between the N-H donor and the C=O acceptor of adjacent molecules is expected. This interaction weakens the C=O bond (shifting its absorption to a lower frequency) and the N-H bond (shifting its absorption to a lower frequency while broadening the peak).[9] A spectrum run in a dilute, non-polar solvent would show a sharper, higher-frequency N-H stretch, confirming this phenomenon.

  • Self-Validating Protocols: The described KBr protocol contains an intrinsic quality check. The production of a clear, transparent pellet validates the procedural steps of drying, grinding, and pressing. Furthermore, the absence of a broad absorption around 3400 cm⁻¹ and sharp CO₂ peaks around 2360 cm⁻¹ validates the proper execution of the background correction and the dryness of the reagents.

Conclusion

The infrared spectrum of this compound provides a rich dataset for its structural confirmation. The key to a successful analysis lies not only in identifying the principal absorption bands—the N-H stretch, the prominent Amide I (C=O) band, and various C-H and C-N vibrations—but also in understanding how the molecule's cyclic structure and solid-state interactions influence these features. By following a rigorous and self-validating experimental protocol, researchers can confidently use FTIR spectroscopy as a rapid, reliable, and information-rich tool for the characterization of this and related compounds in a drug development pipeline.

References

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  • Wikipedia. (n.d.). N,N'-Dimethylpropyleneurea.
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  • Gheldiu, A. M., et al. (2017). The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. Molecules, 22(10), 1731.
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  • Al-Juboori, A. M. J., et al. (2023). SYNTHESIS, IDENTIFICATION OF SOME NEW TETRAZOLINE, THIAZOLIDIN-4-ONE AND IMIDAZOLIDIN-4-ONE DERIVATIVES AND EVALUATION ANTICANCER. 3C TIC, 12(1), 83-116.
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4,4-Dimethylimidazolidin-2-one mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4,4-Dimethylimidazolidin-2-one

Introduction

This compound is a heterocyclic compound with a cyclic urea structure. Its analysis is crucial in various fields, including chemical synthesis and potentially in drug development as a structural motif. Mass spectrometry stands as a primary analytical technique for the structural elucidation and quantification of such molecules. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, with a focus on its electron ionization (EI) fragmentation pattern. As direct, detailed fragmentation studies on this specific molecule are not widely published, this guide synthesizes information from established fragmentation principles of cyclic ureas and related structures to propose a scientifically grounded fragmentation pathway. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the mass spectrometric analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.[1][2][3]

PropertyValueSource
Molecular Formula C5H10N2OPubChem[1][3]
Molecular Weight 114.15 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 24572-33-6ChemicalBook[2]
Monoisotopic Mass 114.079312947 DaPubChem[1]

Mass Spectrometry Fundamentals for Cyclic Ureas

The mass spectrometric analysis of cyclic ureas like this compound typically involves gas chromatography for separation followed by mass spectrometry for detection and identification (GC-MS). Electron ionization (EI) is a common ionization technique for such compounds.

Electron Ionization (EI): In the EI source, the analyte molecules are bombarded with high-energy electrons (typically 70 eV). This process is energetic enough to knock an electron off the molecule, forming a positively charged ion known as the molecular ion (M•+).[4] The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic fragment ions. The pattern of these fragment ions, known as the mass spectrum, serves as a "fingerprint" for the molecule.

General Fragmentation of Ureas: The fragmentation of ureas is influenced by the presence of the carbonyl group and the nitrogen atoms. Common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to a heteroatom) and cleavage with rearrangement.[5][6] For cyclic ureas, ring-opening and subsequent fragmentation are also prevalent.

Proposed Electron Ionization (EI) Fragmentation Pathway of this compound

The molecular ion of this compound (m/z 114) is expected to undergo a series of characteristic fragmentation reactions. The proposed pathway is based on established principles of mass spectrometry and observations from structurally similar compounds.[4][5][7]

The initial fragmentation is likely to be an alpha-cleavage, specifically the loss of a methyl group, which is a highly favorable fragmentation for gem-dimethyl groups. This would result in a stable tertiary carbocation. Subsequent fragmentations could involve the loss of isocyanate moieties or ring cleavage.

fragmentation_pathway M [C5H10N2O]•+ m/z = 114 (Molecular Ion) F1 [C4H7N2O]+ m/z = 99 M->F1 - •CH3 F3 [C4H9N]+ m/z = 71 M->F3 - HNCO F2 [C3H7N]+ m/z = 57 F1->F2 - NCO F4 [C3H6N]+ m/z = 56 F3->F4 - CH3 gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Standards & Samples A1 Inject Sample into GC P1->A1 A2 Separation in GC Column A1->A2 A3 Elution into MS A2->A3 A4 Ionization (EI) A3->A4 A5 Mass Analysis (Quadrupole) A4->A5 A6 Detection A5->A6 D1 Chromatogram & Spectrum Generation A6->D1 D2 Peak Integration & Identification D1->D2 D3 Quantification D2->D3

Sources

An In-Depth Technical Guide to the Synthesis of 4,4-Dimethylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,4-Dimethylimidazolidin-2-one, a valuable heterocyclic scaffold in organic synthesis and medicinal chemistry. The primary and most industrially viable route, involving the cyclocondensation of 1,2-diamino-2-methylpropane with a carbonylating agent, is discussed in detail. This document elucidates the underlying reaction mechanisms, provides a step-by-step experimental protocol, and presents key characterization data. Emphasis is placed on the rationale behind procedural choices, process optimization, and safety considerations, offering researchers and drug development professionals a thorough resource for the preparation of this important synthetic intermediate.

Introduction

Chemical Identity and Properties

This compound (CAS No. 24572-33-6) is a five-membered cyclic urea derivative. The presence of a gem-dimethyl group at the C4 position imparts specific steric and electronic properties, influencing its reactivity and utility as a synthetic building block. This structural feature enhances the stability of the molecule and can direct the stereochemical outcome of subsequent reactions.[1]

Significance and Applications

Imidazolidin-2-one and its derivatives are prevalent structural motifs in a wide array of biologically active compounds, including pharmaceuticals and natural products.[2][3] They serve as crucial intermediates in the synthesis of more complex molecules, often acting as precursors to vicinal diamines.[3] The unique structure of this compound makes it a valuable synthon for creating sterically hindered molecular architectures, which is of significant interest in the design of novel therapeutic agents and chiral auxiliaries.

Core Synthetic Strategy: Cyclocondensation of a Vicinal Diamine

The most direct and efficient method for constructing the imidazolidin-2-one ring is the reaction of a 1,2-diamine with a C1 carbonyl equivalent. For the target molecule, this involves the cyclocondensation of 1,2-diamino-2-methylpropane with a suitable carbonylating agent.

Synthesis of the Key Precursor: 1,2-Diamino-2-methylpropane

The starting material, 1,2-diamino-2-methylpropane (also known as 2-methyl-1,2-propanediamine), is not as commonly available as simpler diamines. A robust synthesis starts from the readily available 2-amino-2-methyl-1-propanol via a catalytic amination process.

A patented method describes the conversion of 2-amino-2-methyl-1-propanol to 1,2-diamino-2-methylpropane under hydrogen and ammonia pressure in the presence of a catalyst such as Raney Nickel.[4] This process involves the reductive amination of the primary alcohol, providing the required vicinal diamine precursor.

Selection of the Carbonylating Agent

The choice of carbonylating agent is critical for reaction efficiency, safety, and ease of purification.

  • Phosgene and Equivalents: While historically used, phosgene is an extremely toxic gas, making it unsuitable for most laboratory and industrial settings.[5] Safer liquid or solid phosgene equivalents like diphosgene and triphosgene can be used but still require stringent safety protocols.

  • Dialkyl Carbonates: Diethyl carbonate and dimethyl carbonate are excellent, low-toxicity alternatives.[6] The reaction proceeds by sequential nucleophilic attack from the diamine, with the elimination of ethanol or methanol, which can be removed to drive the reaction to completion.

  • 1,1'-Carbonyldiimidazole (CDI): CDI is a highly effective and safe solid reagent for this transformation.[7] The reaction mechanism involves the initial formation of an acylimidazole intermediate, which is then displaced by the second amine group. The byproducts, carbon dioxide and imidazole, are easily removed, simplifying the product workup.[7]

  • Urea: The reaction of a diamine with urea at elevated temperatures is a classic method for forming cyclic ureas.[8] This reaction liberates ammonia, which must be removed from the reaction vessel.

For this guide, we will focus on the use of diethyl carbonate due to its favorable safety profile, efficiency, and straightforward reaction conditions.

Detailed Experimental Protocol: Synthesis via Diethyl Carbonate

This protocol is based on established principles of cyclic urea formation from diamines and dialkyl carbonates.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume / Mass
1,2-Diamino-2-methylpropane88.15504.41 g
Diethyl Carbonate118.1310011.81 g (12.1 mL)
Sodium Methoxide54.0250.27 g
Ethanol (Anhydrous)46.07-50 mL
Step-by-Step Procedure
  • Reaction Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a distillation head. The apparatus is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool.

  • Charging Reagents: To the flask, add 1,2-diamino-2-methylpropane (4.41 g, 50 mmol), anhydrous ethanol (50 mL), and sodium methoxide (0.27 g, 5 mmol).

  • Addition of Carbonyl Source: Add diethyl carbonate (12.1 mL, 100 mmol) to the stirred solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80-90 °C) using an oil bath. The ethanol generated as a byproduct will begin to distill off.

  • Monitoring: The reaction progress can be monitored by periodically collecting aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting diamine. The reaction is typically complete within 8-12 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent and excess diethyl carbonate are removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot methanol (approx. 235 °C boiling point suggests high-boiling solvents for recrystallization, but methanol is often a good starting point for polar compounds). Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValueSource
Molecular Formula C₅H₁₀N₂O[1]
Molar Mass 114.15 g/mol [1]
Appearance White crystalline solid-
Melting Point 235 °C (with methanol)-
¹H NMR (Predicted)δ ~3.2 (s, 2H, CH₂), ~1.2 (s, 6H, 2xCH₃)-
¹³C NMR δ ~160 (C=O), ~55 (C(CH₃)₂), ~50 (CH₂), ~25 (CH₃)[1]
IR (KBr, cm⁻¹) ~3200 (N-H stretch), ~1680 (C=O stretch, urea)-

Note: Experimental NMR data should be acquired to confirm the predicted chemical shifts.

Mechanistic Insights & Process Visualization

Reaction Mechanism

The synthesis proceeds via a two-step nucleophilic substitution mechanism.

  • First Nucleophilic Attack: One of the primary amine groups of 1,2-diamino-2-methylpropane acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide anion to form an intermediate ethyl carbamate.

  • Intramolecular Cyclization: The second primary amine group of the carbamate intermediate performs an intramolecular nucleophilic attack on the carbamate carbonyl carbon. This cyclization step forms another tetrahedral intermediate, which subsequently eliminates a second molecule of ethanol to yield the stable, five-membered this compound ring. The use of a base like sodium methoxide catalyzes the reaction by deprotonating the amine, increasing its nucleophilicity.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Precursor Synthesis cluster_main Cyclocondensation Reaction cluster_purification Purification & Analysis A 2-Amino-2-methyl-1-propanol B Catalytic Amination (Raney Ni, H₂, NH₃) A->B [16] C 1,2-Diamino-2-methylpropane B->C D Reaction Setup (Inert Atmosphere) C->D E Charge Diamine (C), Diethyl Carbonate, NaOMe D->E F Reflux & Distill Ethanol (8-12h, ~90°C) E->F G Reaction Monitoring (GC-MS) F->G H Rotary Evaporation G->H I Recrystallization (Hot Methanol) H->I J Vacuum Filtration & Drying I->J K Characterization (NMR, IR, MP) J->K L Final Product: This compound K->L

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism Diagram

Caption: Mechanism of cyclocondensation between the diamine and diethyl carbonate.

Safety Considerations

  • 1,2-Diamino-2-methylpropane: This compound is flammable and corrosive. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diethyl Carbonate: This is a flammable liquid. Keep away from ignition sources.

  • Sodium Methoxide: This is a corrosive and water-reactive solid. Handle under inert conditions and avoid contact with skin and eyes.

  • General Precautions: The reaction involves heating flammable solvents. Ensure the apparatus is assembled correctly and securely. Perform the reaction in a fume hood.

Conclusion

The synthesis of this compound is most effectively achieved through the cyclocondensation of 1,2-diamino-2-methylpropane with an appropriate carbonylating agent. The use of diethyl carbonate, catalyzed by a non-nucleophilic base, presents a safe, efficient, and scalable method for producing this valuable synthetic intermediate. The protocol detailed herein, from the synthesis of the diamine precursor to the final purification and characterization, provides a robust framework for researchers in organic and medicinal chemistry. Careful control of reaction conditions and adherence to safety protocols are paramount for a successful and safe synthesis.

References

  • Correia, H. D., et al. (2015). Easy Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone and 2,4-Dimethylglycoluril. Synthesis, 47.[8]
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  • Google Patents. (n.d.). WO2011128279A1 - Arylethynyl derivatives.
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  • Google Patents. (n.d.). WO1986002070A1 - A process for preparing 4-methyl-4-imidazolin-2-one and derivatives thereof.
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An In-depth Technical Guide to the Synthesis Mechanism of 4,4-Dimethylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 4,4-dimethylimidazolidin-2-one, a heterocyclic compound of interest in various chemical and pharmaceutical applications. We will delve into the core synthetic methodologies, focusing on the underlying reaction mechanisms, experimental considerations, and the rationale behind procedural choices. This document is structured to provide not just a set of instructions, but a deeper understanding of the chemical transformations involved, empowering researchers to optimize and adapt these methods for their specific needs.

Introduction to this compound

This compound is a cyclic urea derivative featuring a five-membered ring with two nitrogen atoms, a carbonyl group, and a gem-dimethyl substitution at the 4-position[1]. This structural motif is a valuable building block in organic synthesis and can be found in molecules with diverse biological activities. The gem-dimethyl group can impart specific conformational constraints and influence the lipophilicity and metabolic stability of larger molecules, making it a point of interest in medicinal chemistry. Understanding its synthesis is crucial for the exploration of novel chemical entities.

Core Synthesis Mechanisms: A Mechanistic Perspective

The formation of the imidazolidin-2-one ring fundamentally involves the reaction of a 1,2-diamine with a carbonyl source. In the case of this compound, the key precursor is 1,2-diamino-2-methylpropane. The synthesis of this diamine is a critical first step and can be achieved through various routes, including the ammonolysis of corresponding diols or dichlorides[2].

The cyclization to form the imidazolidin-2-one ring can be accomplished using several carbonylating agents, each with its own mechanistic nuances and practical considerations. The most common methods include the use of phosgene and its derivatives, urea, and dialkyl carbonates.

Phosgene and Phosgene Derivatives: The Classical Approach

Phosgene (COCl₂) is a highly reactive and effective carbonylating agent for the synthesis of ureas. However, its extreme toxicity necessitates stringent safety precautions and has led to the development of safer alternatives like triphosgene and carbonyldiimidazole (CDI)[3].

The mechanism, illustrated below, proceeds through a stepwise nucleophilic attack of the diamine onto the carbonyl carbon of the phosgene equivalent.

phosgene_mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Diamine 1,2-Diamino- 2-methylpropane CarbamoylChloride Carbamoyl Chloride Intermediate Diamine->CarbamoylChloride Nucleophilic Attack (-HCl) Phosgene Phosgene (COCl₂) Isocyanate Isocyanate Intermediate (potential) CarbamoylChloride->Isocyanate Intramolecular -HCl (optional path) Product 4,4-Dimethyl- imidazolidin-2-one CarbamoylChloride->Product Intramolecular Nucleophilic Attack (-HCl) Isocyanate->Product Intramolecular Cyclization

Caption: General mechanism of imidazolidin-2-one formation using phosgene.

The reaction is typically carried out in the presence of a base to neutralize the liberated hydrochloric acid. The initial attack of one amino group on phosgene forms a carbamoyl chloride intermediate. This is followed by an intramolecular nucleophilic attack by the second amino group to close the ring and form the final product.

Urea as a Carbonyl Source: A Greener Alternative

The use of urea as a carbonyl source offers a safer and more environmentally benign approach. The reaction proceeds by heating the diamine with urea, leading to the elimination of ammonia.

The mechanism is thought to involve the initial formation of a linear adduct, which then undergoes intramolecular cyclization with the liberation of ammonia. Careful temperature control is crucial to favor cyclization over the formation of linear polyureas[4].

urea_mechanism cluster_start_urea Starting Materials cluster_intermediate_urea Intermediate cluster_product_urea Product Diamine_U 1,2-Diamino- 2-methylpropane Adduct Linear Adduct Diamine_U->Adduct Addition (-NH₃) Urea Urea Urea->Adduct Product_U 4,4-Dimethyl- imidazolidin-2-one Adduct->Product_U Intramolecular Cyclization (-NH₃) experimental_workflow Start Combine 1,2-diamino-2-methylpropane, diethyl carbonate, and solvent in a flask Heat Heat the mixture to reflux with stirring for several hours Start->Heat Cool Cool the reaction mixture to room temperature Heat->Cool Evaporate Remove the solvent under reduced pressure Cool->Evaporate Purify Purify the crude product by recrystallization Evaporate->Purify Characterize Characterize the final product (NMR, IR, MP) Purify->Characterize

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,2-diamino-2-methylpropane (1.0 eq) and diethyl carbonate (1.1 eq) in a suitable solvent such as methanol or ethanol.

  • Reaction: Heat the mixture to reflux and maintain the temperature for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Characterization Data

The structure of this compound can be confirmed by the following spectroscopic data:

  • ¹³C NMR: The PubChem entry for this compound indicates the presence of characteristic peaks for the carbonyl carbon, the quaternary carbon, the methylene carbon, and the methyl carbons.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-H protons, the methylene protons, and the methyl protons.

  • IR Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretching vibration of the urea carbonyl group, typically in the range of 1650-1700 cm⁻¹, as well as N-H stretching vibrations.

Safety Considerations

  • 1,2-Diamino-2-methylpropane is a corrosive and flammable liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Diethyl carbonate is a flammable liquid. Keep away from ignition sources.

  • Follow standard laboratory safety procedures at all times.

Conclusion

The synthesis of this compound can be achieved through several well-established methods for cyclic urea formation. The choice of carbonylating agent is a key consideration, with modern approaches favoring safer, phosgene-free alternatives like urea and dialkyl carbonates. A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and achieving high yields of the desired product. The protocol provided herein serves as a robust starting point for researchers and professionals in the field of drug development and organic synthesis.

References

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A Theoretical Deep Dive into 4,4-Dimethylimidazolidin-2-one: A Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 4,4-Dimethylimidazolidin-2-one, a heterocyclic compound of interest in medicinal and materials chemistry. Moving beyond simple empirical description, we delve into the quantum chemical landscape of this molecule. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the application of Density Functional Theory (DFT) to elucidate its structural, spectroscopic, and electronic properties. We present not just the computational protocols but the scientific rationale underpinning these choices, ensuring a robust and reproducible theoretical model. All discussions are grounded in established computational methodologies and supported by verifiable references, providing an authoritative resource for in-silico investigation.

Introduction: The Rationale for Theoretical Scrutiny

This compound is a five-membered cyclic urea derivative. The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2][3] The gem-dimethyl substitution at the C4 position introduces specific steric and electronic perturbations to the parent ring system, influencing its conformational flexibility, reactivity, and intermolecular interactions. A thorough theoretical understanding of these properties is paramount for designing novel derivatives with tailored biological activities or material characteristics.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to investigate molecules at the atomic level.[4] It allows for the prediction of molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), NMR chemical shifts, and a host of electronic properties like orbital energies and charge distributions.[5][6] Such in-silico studies can rationalize experimental findings, predict the properties of yet-to-be-synthesized molecules, and guide further experimental work, thus accelerating the research and development pipeline. This guide will establish a standard, validated protocol for the theoretical investigation of this compound.

Molecular Structure and Conformational Analysis

The foundational step in any theoretical study is the determination of the molecule's minimum energy geometry. For a cyclic system like this compound, this also involves exploring the potential for different ring conformations.

Geometric Parameters

The core imidazolidin-2-one ring is nearly planar, though the C4 and C5 atoms can exhibit slight puckering. The gem-dimethyl groups at C4 introduce steric strain that influences the local bond angles and lengths. The primary geometric parameters of interest are the bond lengths within the ring, the C=O bond length of the urea moiety, and the bond angles around the sp³-hybridized C4 atom.

A full geometry optimization using DFT is required to obtain these parameters. The choice of functional and basis set is critical for accuracy. Based on successful applications to similar heterocyclic systems, the B3LYP functional with the 6-311++G(d,p) basis set provides a reliable balance of accuracy and computational cost for geometry optimizations and vibrational frequency calculations.[5][7]

Table 1: Predicted Key Geometric Parameters for this compound (Calculated)

Parameter Predicted Value (Å or °)
C=O Bond Length ~1.23 Å
N1-C2 Bond Length ~1.38 Å
N3-C2 Bond Length ~1.38 Å
C4-C5 Bond Length ~1.54 Å
C4-N3 Bond Length ~1.47 Å
C5-N1 Bond Length ~1.46 Å
C(CH₃)-C4-C(CH₃) Angle ~109.5°
N3-C4-C5 Angle ~103°

Note: These are representative values. Actual calculated values will depend on the specific level of theory.

Conformational Landscape

The five-membered ring of this compound can adopt different conformations, primarily envelope and twist forms. A conformational search is necessary to identify the global minimum energy structure. This involves systematically rotating dihedral angles or using molecular dynamics simulations to explore the potential energy surface. However, due to the gem-dimethyl substitution, the conformational flexibility is expected to be limited compared to the unsubstituted parent ring. The primary conformational question revolves around the puckering of the C4-C5 bond.

Spectroscopic Properties: A Theoretical-Experimental Synergy

Theoretical calculations are indispensable for interpreting and predicting spectroscopic data. Here, we outline the protocols for calculating vibrational and NMR spectra.

Vibrational Analysis (IR/Raman)

A frequency calculation performed on the optimized geometry provides the harmonic vibrational frequencies. These frequencies correspond to the characteristic stretching, bending, and torsional modes of the molecule and can be directly compared to experimental Infrared (IR) and Raman spectra. It is crucial that the frequency calculation is performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Key vibrational modes to analyze include:

  • C=O stretch: A strong, characteristic band typically around 1700 cm⁻¹.[7]

  • N-H stretch: A band in the region of 3300-3500 cm⁻¹.[7]

  • C-N stretches: Multiple bands in the fingerprint region.

  • CH₃ stretches and bends: Characteristic vibrations from the dimethyl groups.

NMR Spectroscopy

Predicting NMR spectra is a significant strength of modern DFT. The Gauge-Independent Atomic Orbital (GIAO) method is a robust approach for calculating isotropic shielding values, which can then be converted to chemical shifts.[5]

Protocol for ¹³C and ¹H NMR Chemical Shift Prediction:

  • Optimize Geometry: Perform a geometry optimization at the B3LYP/6-311++G(d,p) level.

  • NMR Calculation: Using the optimized geometry, perform a GIAO NMR calculation at the same or a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)).

  • Reference Shielding: Calculate the isotropic shielding value for a reference standard (e.g., Tetramethylsilane, TMS) at the identical level of theory.

  • Calculate Chemical Shift: The chemical shift (δ) is calculated as: δ = σ(ref) - σ(iso), where σ(ref) is the shielding of the reference and σ(iso) is the calculated isotropic shielding of the nucleus of interest.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)[8]
C2 (C=O) ~159 Data not available
C4 ~48 Data not available
C5 Data not available Data not available
CH₃ ~22 Data not available

Note: Experimental data for the specific molecule is limited. Theoretical predictions provide valuable estimates.

Electronic Properties and Reactivity

Understanding the electronic structure is key to predicting a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.[6] For imidazolidin-2-one derivatives, the HOMO is typically localized on the urea moiety, while the LUMO is distributed over the carbonyl group.

Molecular Electrostatic Potential (MEP)

An MEP map visualizes the electrostatic potential on the electron density surface. It reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the most negative potential (red) is expected around the carbonyl oxygen, indicating it as the primary site for electrophilic attack and hydrogen bond acceptance. The N-H protons will exhibit a positive potential (blue), marking them as hydrogen bond donors.

Mulliken Population Analysis

Mulliken charge analysis partitions the total electron density among the atoms in a molecule, providing insight into the charge distribution.[9] In this compound, the carbonyl oxygen is expected to have a significant negative charge, while the carbonyl carbon will be positively charged. This charge separation contributes to the molecule's dipole moment.

Standard Computational Workflow

To ensure reproducibility and accuracy, a standardized computational workflow is essential. The following diagram and protocol outline the recommended steps for a comprehensive theoretical study of this compound.

G cluster_input Input Preparation cluster_calc DFT Calculations cluster_output Data Analysis & Interpretation mol_build 1. Build 3D Structure geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc 3. Frequency Analysis (Confirm Minimum) geom_opt->freq_calc Optimized Geometry struct_data 6. Analyze Geometric Parameters geom_opt->struct_data nmr_calc 4. NMR Calculation (GIAO Method) freq_calc->nmr_calc Verified Minimum spec_data 7. Predict & Assign Spectra (IR, NMR) freq_calc->spec_data elec_prop 5. Electronic Properties (HOMO/LUMO, MEP, Charges) nmr_calc->elec_prop nmr_calc->spec_data react_data 8. Evaluate Reactivity (FMO, MEP) elec_prop->react_data report 9. Generate Report struct_data->report spec_data->report react_data->report

Caption: Standard workflow for theoretical analysis of this compound.

Experimental Protocol: DFT Calculation
  • Structure Preparation: Construct the 3D structure of this compound using a molecular builder. Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization: Submit the structure for a full geometry optimization using DFT.

    • Software: Gaussian, ORCA, etc.

    • Method: B3LYP/6-311++G(d,p)

    • Keywords: Opt

  • Frequency Analysis: Using the output geometry from the optimization, perform a frequency calculation at the same level of theory.

    • Keywords: Freq

    • Validation: Confirm the absence of imaginary frequencies.

  • NMR Prediction: Using the validated minimum energy structure, calculate NMR shielding tensors.

    • Method: GIAO/B3LYP/6-311++G(d,p) (or higher basis set for better accuracy)

    • Keywords: NMR

  • Electronic Properties Analysis: From the output files of the optimization, extract HOMO/LUMO energies and generate the molecular electrostatic potential map. Perform a Mulliken population analysis.

    • Keywords: Pop=Mulliken

Conclusion and Future Directions

This guide has established a comprehensive and scientifically grounded theoretical protocol for the investigation of this compound. By employing DFT calculations, researchers can gain profound insights into the structural, spectroscopic, and electronic nature of this important heterocyclic scaffold. The outlined workflows and methodologies provide a clear path for in-silico analysis, enabling the prediction of properties and the rational design of new derivatives.

Future theoretical work could expand upon this foundation by exploring the molecule's behavior in solution using implicit or explicit solvent models, studying its intermolecular interactions with biological targets through molecular docking, and investigating reaction mechanisms involving this scaffold. The synergy between these advanced computational methods and experimental validation will undoubtedly continue to drive innovation in the fields of drug discovery and materials science.

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A Comprehensive Computational Chemistry Guide to 4,4-Dimethylimidazolidin-2-one: From Molecular Structure to Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the computational chemistry of 4,4-dimethylimidazolidin-2-one, a heterocyclic compound with a cyclic urea core. This document is intended for researchers, scientists, and drug development professionals who are interested in applying computational methods to understand and predict the properties of this molecule and its derivatives. By leveraging established theoretical principles and methodologies, this guide offers a framework for in-silico investigation, from fundamental molecular properties to its potential as a pharmacophore.

Introduction: The Significance of the Imidazolidin-2-one Scaffold

The imidazolidin-2-one moiety, a five-membered cyclic urea, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties. The urea functional group is a key hydrogen bond donor and acceptor, facilitating interactions with biological targets.[2] The dimethyl substitution at the 4-position introduces specific steric and electronic features that influence the molecule's conformation and reactivity. Computational chemistry provides a powerful lens to dissect these features at the atomic level, offering insights that can guide synthetic efforts and drug design campaigns.

This guide will detail the application of Density Functional Theory (DFT) for the elucidation of the structural and spectroscopic properties of this compound. Furthermore, it will explore its potential in drug discovery through molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Foundational Computational Analysis: Elucidating the Molecular Ground State

A thorough computational investigation begins with determining the most stable three-dimensional structure of the molecule and characterizing its electronic properties.

Geometry Optimization: In Search of the Minimum Energy Conformation

The first essential step is to perform a geometry optimization to find the lowest energy conformation of this compound. This is crucial as the molecular geometry dictates its physical and chemical properties.

Protocol for Geometry Optimization:

  • Initial Structure Generation: A 2D sketch of this compound is created using a molecular editor and converted to a 3D structure.

  • Conformational Search (Optional but Recommended): For flexible molecules, a conformational search is advisable. However, due to the rigidity of the imidazolidinone ring, a direct optimization from a reasonable starting geometry is often sufficient.

  • DFT Calculation Setup:

    • Methodology: Density Functional Theory (DFT) is the method of choice for a good balance between accuracy and computational cost. The B3LYP hybrid functional is a robust and widely used functional for organic molecules.

    • Basis Set: A Pople-style basis set, such as 6-31G(d,p), provides a good starting point. For higher accuracy, a larger basis set like 6-311+G(2d,p) can be employed.

    • Solvation Model: To simulate a more realistic environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used, with a solvent such as water or chloroform.

  • Execution and Convergence: The calculation is run until the forces on the atoms and the energy change between optimization steps fall below predefined convergence criteria.

Rationale for Method Selection: The B3LYP functional has a proven track record for accurately predicting the geometries of organic molecules. The inclusion of polarization (d,p) and diffuse (+) functions in the basis set is important for describing the lone pairs on the nitrogen and oxygen atoms and the polar C=O and N-H bonds.

dot

Caption: A generalized workflow for molecular docking studies.

ADMET Prediction: Assessing Drug-Likeness

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. In-silico ADMET prediction tools can estimate properties such as:

  • Absorption: Prediction of oral bioavailability and intestinal absorption.

  • Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.

  • Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

  • Excretion: Prediction of renal clearance.

  • Toxicity: Prediction of potential toxicities, such as mutagenicity or cardiotoxicity.

Many of these predictions are based on rules such as Lipinski's Rule of Five, which provides a general guideline for the drug-likeness of a molecule. For this compound (C₅H₁₀N₂O, MW: 114.15), it adheres to these rules (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).

Conclusion and Future Directions

This guide has outlined a comprehensive computational workflow for the investigation of this compound. By employing DFT calculations, it is possible to obtain a detailed understanding of its structural, vibrational, and electronic properties. Furthermore, computational techniques like molecular docking and ADMET prediction provide a valuable platform for exploring its potential in drug discovery.

Future computational studies could expand on this foundation by:

  • Molecular Dynamics (MD) Simulations: To study the conformational dynamics of the molecule and its interactions with solvent or a biological target over time.

  • Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of the chemical bonds and non-covalent interactions within the molecule.

  • Exploring the Reactivity: Using computational methods to predict reaction mechanisms and sites of electrophilic or nucleophilic attack.

The integration of these computational approaches provides a robust framework for accelerating the research and development of novel therapeutics based on the this compound scaffold.

References

  • Scott, A. P., & Radom, L. (1996). Harmonic Vibrational Frequencies: An Evaluation of Hartree-Fock, Møller-Plesset, Quadratic Configuration Interaction, Density Functional Theory, and Semiempirical Methods. The Journal of Physical Chemistry, 100(41), 16502-16513. [Link]
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  • Meng, E. C., Shoichet, B. K., & Kuntz, I. D. (1992). Automated docking with grid-based energy evaluation. Journal of Computational Chemistry, 13(4), 505-524. [Link]
  • Guan, Y., Shree Sowndarya, S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11096-11105. [Link]
  • Sarotti, A. M. (2013). A simple and efficient scaling factor for the accurate prediction of 13 C NMR chemical shifts of organic compounds with the mPW1PW91/6-31G (d) method. Journal of organic chemistry, 78(13), 6609-6616. [Link]
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An In-depth Technical Guide to 4,4-Dimethylimidazolidin-2-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4,4-Dimethylimidazolidin-2-one, a heterocyclic compound of growing interest in medicinal chemistry and organic synthesis. We will delve into its discovery, synthetic methodologies, physicochemical properties, and burgeoning applications, offering insights for researchers, scientists, and professionals in drug development.

Introduction and Historical Context

The imidazolidin-2-one scaffold is a prevalent motif in a wide array of pharmaceuticals and biologically active compounds. The journey to understanding and utilizing these structures began with early investigations into related heterocyclic systems. While the specific discovery of this compound is not prominently documented in a singular, seminal publication, its synthesis falls within the broader historical development of methods for creating cyclic ureas.

The first reported synthesis of an imidazolidin-4-one derivative dates back to the early 20th century in the context of research on phenytoin analogues.[1] A significant milestone in the synthesis of related dimethyl-substituted imidazolidinones was the work of Davis et al. in 1951, who reported the synthesis of 2,2-dimethylimidazolidin-4-one.[1] The synthesis of this compound itself likely emerged from the application of established general methods for the preparation of imidazolidin-2-ones, which primarily involve the cyclization of a 1,2-diamine with a carbonyl source.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through several established routes for forming the imidazolidin-2-one ring system. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

From 1,2-Diamino-2-methylpropane and a Carbonyl Source

The most direct and classical approach involves the reaction of 1,2-diamino-2-methylpropane with a suitable C1 electrophile that can act as a carbonyl group equivalent.

Phosgene (COCl₂) is a highly reactive and effective reagent for this transformation. The reaction proceeds through a two-step mechanism:

  • Formation of an Isocyanate Intermediate: One of the amino groups of the diamine attacks the carbonyl carbon of phosgene, leading to the elimination of a chloride ion and the formation of an isocyanate intermediate after deprotonation.

  • Intramolecular Cyclization: The second amino group then undergoes an intramolecular nucleophilic attack on the isocyanate carbon, followed by proton transfer to yield the cyclic urea, this compound.

Due to the high toxicity of phosgene, safer alternatives such as triphosgene or carbonyldiimidazole (CDI) are often preferred.[2]

G cluster_step1 Step 1: Isocyanate Formation cluster_step2 Step 2: Intramolecular Cyclization Diamine 1,2-Diamino-2-methylpropane Isocyanate Isocyanate Intermediate Diamine->Isocyanate Nucleophilic Attack & Elimination Isocyanate_int Isocyanate Intermediate Phosgene Phosgene (COCl₂) Phosgene->Isocyanate Product This compound Isocyanate_int->Product Intramolecular Nucleophilic Attack

Figure 1: General workflow for the synthesis of this compound from 1,2-diamino-2-methylpropane and phosgene.

A more atom-economical and safer alternative to phosgene is the reaction with urea (NH₂CONH₂). This reaction is typically performed at elevated temperatures and often catalyzed by an acid.[2][3] The mechanism involves the nucleophilic attack of the diamine on a urea carbonyl, with the subsequent elimination of ammonia driving the reaction towards the formation of the cyclic urea.

Experimental Protocol: Synthesis from 1,2-Diamino-2-methylpropane and Urea

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2-diamino-2-methylpropane (1.0 eq) and urea (1.1 eq).

  • Solvent and Catalyst: Add a suitable high-boiling solvent such as xylene or use molten urea as both reactant and solvent. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (typically 140-160 °C) for several hours. The progress of the reaction can be monitored by the evolution of ammonia.

  • Workup and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Modern Catalytic Approaches

Recent advances in organic synthesis have led to the development of various catalytic methods for the construction of imidazolidin-2-one rings, which can be adapted for the synthesis of the 4,4-dimethyl derivative. These methods often offer milder reaction conditions and improved efficiency. Some of these catalytic strategies include:

  • Palladium-catalyzed carboamination of N-allylureas. [4]

  • Copper-catalyzed carbonylation of 1,2-diamines with dialkyl carbonates. [5]

  • Cerium oxide-catalyzed synthesis from ethylenediamine carbamate. [6]

These methods provide versatile alternatives to the classical approaches, allowing for a broader substrate scope and functional group tolerance.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₁₀N₂O[7]
Molecular Weight 114.15 g/mol [7]
CAS Number 24572-33-6[7]
Melting Point Not reported
Boiling Point Not reported
LogP -0.2[7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 1[7]
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups (a singlet integrating to 6H), the methylene group in the ring (a singlet integrating to 2H), and the two N-H protons (a broad singlet integrating to 2H).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon bearing the two methyl groups, the methyl carbons, the methylene carbon, and the carbonyl carbon.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹) and a strong C=O stretching vibration for the cyclic urea carbonyl group (around 1680-1700 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Research and Development

While the broader class of imidazolidin-2-ones has found extensive use as chiral auxiliaries, solvents, and key components of pharmaceuticals, the specific applications of this compound are more specialized, with a notable emergence in the field of medicinal chemistry.

A Scaffold for Androgen Receptor Antagonists

Recent research has highlighted the potential of the this compound scaffold in the design of novel androgen receptor (AR) antagonists for the treatment of prostate cancer.[8] In these studies, the this compound moiety serves as a key pharmacophore, replacing the thiohydantoin ring of the established antiandrogen drug enzalutamide. This structural modification has led to the discovery of potent AR antagonists with improved pharmacological profiles. The rationale behind this design choice is to explore new chemical space and potentially overcome resistance mechanisms associated with existing therapies.

G Scaffold This compound Scaffold Modification Structural Modification Scaffold->Modification is a key AR_Antagonist Novel Androgen Receptor Antagonist Modification->AR_Antagonist leads to Prostate_Cancer Prostate Cancer Treatment AR_Antagonist->Prostate_Cancer for

Figure 2: Role of this compound in the development of androgen receptor antagonists.

Building Block in the Synthesis of Antischistosomal Agents

This compound has been utilized as a building block in the synthesis of analogues of the antischistosomal drug Ro 13-3978.[9][10] In this context, the imidazolidin-2-one core is N-arylated with a substituted phenyl ring to generate compounds with potential activity against Schistosoma parasites. This application demonstrates the utility of this scaffold in generating libraries of compounds for screening in infectious disease drug discovery programs.

Potential in Agrochemicals and Polymer Chemistry

While less documented, the structural features of this compound suggest potential applications in other areas. The presence of two N-H groups allows for further functionalization, making it a potential monomer or cross-linking agent in polymer synthesis. Additionally, the biological activity of related heterocyclic compounds suggests that derivatives of this compound could be explored for their pesticidal or herbicidal properties.[11]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, while a relatively simple heterocyclic molecule, is proving to be a valuable scaffold in modern medicinal chemistry. Its synthesis, achievable through classical and contemporary methods, provides access to a building block with significant potential for the development of new therapeutics, particularly in the areas of oncology and infectious diseases. As research continues, the full scope of its utility in various scientific and industrial applications will undoubtedly expand. This guide serves as a foundational resource for researchers looking to explore the chemistry and potential of this intriguing compound.

References

  • Blackmore, T. R., & Thompson, P. E. (2011).
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  • Google Patents. (2018). Benzodioxane derivatives and their pharmaceutical use. (WO2018002437A1).
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  • ACS Publications. (2016). Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978).
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  • ACS Publications. (2021). CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate.
  • Google Patents. (1987). Process for producing 1,3-dimethyl-2-imidazolidinone. (US4668793A).
  • Google Patents. (2011). Synthesis method of 2-imidazolidinone. (CN102030711A).
  • ResearchGate. (2023). Pesticidal Effects of Some Imidazolidine and Oxazolone Derivatives.
  • MDPI. (2022). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity.
  • Kaimosi BioChem Tech Co., Ltd. (n.d.). 120-93-4|2-Imidazolidinone.
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  • Google Patents. (2014). Antimicrobial oxazolidinone, hydantoin and imidazolidinone compositions. (US8722715B2).
  • ResearchGate. (2015). Easy Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone and 2,4-Dimethylglycoluril.
  • PMC - NIH. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies.
  • PrepChem.com. (n.d.). Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone.
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4,4-Dimethylimidazolidin-2-one CAS number 24572-33-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,4-Dimethylimidazolidin-2-one (CAS: 24572-33-6): A Versatile Scaffold for Chemical and Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 24572-33-6), a heterocyclic compound featuring a cyclic urea core. We delve into its fundamental physicochemical and spectroscopic properties, explore plausible synthetic routes, and discuss its established and potential applications, particularly as a structural scaffold in medicinal chemistry and drug development. The strategic placement of a gem-dimethyl group at the C4 position imparts unique steric and electronic properties, making it a valuable building block for creating novel molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

Introduction: The Imidazolidinone Core and the Significance of 4,4-Dimethyl Substitution

The imidazolidinone ring is a five-membered heterocycle containing two nitrogen atoms and a carbonyl group. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its combination of rigidity, hydrogen bonding capabilities (both donor and acceptor), and metabolic stability. Imidazolidinone derivatives have been identified as potent agents against a range of biological targets, including viruses and enzymes involved in inflammatory processes.[1][2]

This compound distinguishes itself through the presence of a gem-dimethyl group at the carbon atom adjacent to one of the ring nitrogens. This structural feature is not merely a passive substituent; it introduces significant local steric hindrance, which can be strategically exploited to:

  • Influence the conformational preferences of larger molecules built upon this scaffold.

  • Protect adjacent functional groups from metabolic degradation.

  • Provide a well-defined three-dimensional architecture for probing interactions with biological macromolecules.

This guide will systematically explore the properties and potential of this specific derivative, providing a foundation for its application in advanced chemical synthesis and research.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in a research setting.

Physicochemical Properties

The key identifying and physical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 24572-33-6[3][4][5][6][7]
Molecular Formula C₅H₁₀N₂O[3][4][8]
Molecular Weight 114.15 g/mol [3][4][8]
IUPAC Name This compound[3][8]
Synonyms 4,4-dimethyl-2-imidazolidinone, NSC 30468[3][4][6]
Melting Point 235°C (reported with methanol)[6][9]
Density ~1.12 g/cm³ (estimated)[8]
Spectroscopic Characterization

Spectroscopic data provides an unambiguous confirmation of the molecular structure. The expected spectral features are crucial for reaction monitoring and quality control.

  • ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the proton spectrum is expected to be simple and highly informative.[8]

    • A singlet at approximately δ 1.35 ppm integrating to 6H corresponds to the two chemically equivalent methyl groups (C(CH₃ )₂).

    • A singlet around δ 3.45 ppm integrating to 2H represents the methylene protons (-CH₂ -N).

    • A broad singlet near δ 8.20 ppm integrating to 2H (or two separate signals depending on exchange rates) arises from the two amide protons (-NH ). The choice of DMSO-d₆ as a solvent is key, as its hydrogen-bond accepting nature slows the exchange of the acidic NH protons, allowing them to be observed more clearly than in solvents like chloroform-d.

  • ¹³C NMR (Carbon NMR): The carbon spectrum further validates the structure with three distinct signals.[8]

    • A signal around δ 22.1 ppm for the two equivalent methyl carbons.

    • A quaternary carbon signal near δ 48.5 ppm for the C4 carbon (C (CH₃)₂).

    • A downfield signal around δ 158.9 ppm characteristic of the carbonyl carbon (C =O) in the urea moiety.

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.[8]

    • A strong, sharp absorption band around ~1700 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the cyclic urea.

    • A broad band in the region of ~3300 cm⁻¹ corresponds to the N-H stretching vibrations of the secondary amine groups.

Experimental Protocol: NMR Sample Preparation and Analysis

This protocol ensures the acquisition of a high-quality ¹H NMR spectrum for structural verification.

  • Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for dissolving the polar compound and resolving the N-H proton signals.

  • Transfer: Vortex the vial until the solid is completely dissolved. Transfer the solution to a standard 5 mm NMR tube.

  • Acquisition: Place the sample in the NMR spectrometer. Acquire a standard proton spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Validation: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and assign the chemical shifts. The resulting spectrum should match the reference data: three singlets with an integration ratio of 6:2:2, confirming the identity and purity of the compound.

Synthesis and Derivatization Strategies

The synthesis of imidazolidinones typically involves the cyclization of a 1,2-diamine with a one-carbon carbonyl equivalent.

Proposed Synthetic Pathway

A reliable and scalable synthesis of this compound can be achieved through the reaction of 2-methylpropane-1,2-diamine with a suitable carbonylating agent such as 1,1'-Carbonyldiimidazole (CDI). This method is often preferred over older methods using phosgene or its derivatives due to significantly higher safety and milder reaction conditions.

Reactant1 2-Methylpropane-1,2-diamine Reaction Cyclocondensation Reactant1->Reaction THF, RT to Reflux Reactant2 1,1'-Carbonyldiimidazole (CDI) Reactant2->Reaction Product This compound Byproduct Imidazole (2 equiv.) Reaction->Product Reaction->Byproduct

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via CDI Cyclization

This protocol describes a self-validating laboratory-scale synthesis.

  • Reaction Setup: To a solution of 2-methylpropane-1,2-diamine (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 1,1'-Carbonyldiimidazole (CDI) (1.05 eq) portion-wise at room temperature. The use of a slight excess of CDI ensures complete conversion of the diamine.

  • Reaction Execution: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane. The disappearance of the starting diamine spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL). The aqueous wash removes the imidazole byproduct.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a crystalline solid.

  • Confirmation: Confirm the identity and purity of the final product using NMR spectroscopy and melting point analysis as described in Section 2.

Applications in Research and Drug Development

While specific large-scale industrial applications for this compound are not widely documented, its value lies in its potential as a versatile building block for creating more complex and biologically active molecules.

A Scaffold for Exploring Structure-Activity Relationships (SAR)

The two N-H protons of the imidazolidinone ring are key handles for derivatization. They can be alkylated, acylated, or arylated to generate a library of analogs. The gem-dimethyl group provides a constant, sterically defined anchor point, allowing researchers to systematically probe how different substituents at the N1 and N3 positions affect biological activity. This approach is fundamental to modern drug discovery. For instance, the broader imidazolidinone class has shown promise as inhibitors of viral proteases and as antagonists for the CCR5 co-receptor, which is crucial for HIV entry into cells.[1]

Core 4,4-Dimethyl- imidazolidin-2-one Scaffold R1 R¹ Group (Alkylation, Arylation) Core->R1 N1-substitution R2 R² Group (Acylation, etc.) Core->R2 N3-substitution Library Compound Library Generation R1->Library R2->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: Conceptual workflow for using the scaffold in drug discovery.

Potential as a Precursor to TACE Inhibitors

Tumor necrosis factor-alpha converting enzyme (TACE) is a critical target for the development of anti-inflammatory drugs. Substituted 2-imidazolidinones have been investigated as potential leads for TACE inhibitors.[2] The 4,4-dimethyl scaffold could serve as a starting point for designing novel inhibitors where the gem-dimethyl groups help to orient other pharmacophoric elements for optimal binding to the enzyme's active site.

Safety, Handling, and Storage

Proper handling is essential when working with any chemical reagent. This compound has associated hazards that must be managed through appropriate laboratory practices.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards.

Hazard CodeStatementPictogram
H302 Harmful if swallowedGHS07 (Exclamation Mark)
H315 Causes skin irritationGHS07 (Exclamation Mark)
H319 Causes serious eye irritationGHS07 (Exclamation Mark)
H335 May cause respiratory irritationGHS07 (Exclamation Mark)
Safe Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated laboratory or inside a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a standard laboratory coat.

  • Procedures: Avoid creating dust if handling as a solid. Avoid direct contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture absorption and contamination. Store away from incompatible materials such as strong oxidizing agents.[5] The compound is stable under recommended storage conditions.[5]

Conclusion

This compound (CAS: 24572-33-6) is more than a simple heterocyclic molecule; it is a strategically functionalized building block with significant potential for advanced chemical synthesis and pharmaceutical research. Its stable cyclic urea core, combined with the sterically demanding gem-dimethyl group and reactive N-H functionalities, provides a unique platform for developing novel compounds. By understanding its synthesis, properties, and safe handling procedures, researchers can effectively utilize this compound to explore new frontiers in medicinal chemistry and materials science.

References

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  • PubMed. Studies on novel 2-imidazolidinones and tetrahydropyrimidin-2(1H)

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An In-depth Technical Guide to the Molecular Structure of 4,4-Dimethylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure of 4,4-Dimethylimidazolidin-2-one, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. By synthesizing foundational chemical principles with practical, field-proven insights, this document aims to serve as an authoritative resource on the characterization and structural nuances of this molecule.

Introduction: The Imidazolidin-2-one Scaffold in Medicinal Chemistry

The imidazolidin-2-one core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its ability to serve as a rigid scaffold that can present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets. Furthermore, the urea functionality within the ring can participate in hydrogen bonding, a key interaction in molecular recognition at protein active sites. The strategic placement of substituents on the imidazolidin-2-one ring allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all critical parameters in drug design.

This guide focuses specifically on the 4,4-dimethyl substituted variant, exploring how the gem-dimethyl group at the C4 position influences the molecule's overall structure, conformation, and, by extension, its potential utility as a building block in the synthesis of novel therapeutic agents.

Nomenclature and Chemical Identity

To ensure clarity and precision, it is essential to establish the fundamental identifiers for the molecule of interest.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 24572-33-6[3]
Molecular Formula C₅H₁₀N₂O[3]
Molecular Weight 114.15 g/mol [3]
SMILES CC1(C)NC(=O)N1[4]
InChI InChI=1S/C5H10N2O/c1-5(2)3-6-4(8)7-5/h3H2,1-2H3,(H2,6,7,8)[3]

Molecular Structure and Conformational Analysis

The molecular structure of this compound is defined by a five-membered imidazolidinone ring with two methyl groups attached to the C4 carbon.

2D and 3D Representations

The five-membered ring is expected to adopt an envelope or twisted conformation to minimize steric strain and torsional strain. The gem-dimethyl groups at the C4 position will significantly influence the local conformation and may restrict the rotational freedom of adjacent bonds.

Predicted Physicochemical Properties

Understanding the physicochemical properties of a molecule is paramount in drug development for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted ValueSignificance in Drug Development
XlogP -0.2This value suggests that the molecule is relatively hydrophilic, which can influence its solubility in aqueous biological fluids and its ability to cross lipid membranes.[4][7]
Hydrogen Bond Donors 2The two N-H groups can act as hydrogen bond donors, enabling interactions with biological targets.[3]
Hydrogen Bond Acceptors 1The carbonyl oxygen is a primary hydrogen bond acceptor.[3]

Spectroscopic Characterization

The structural elucidation of this compound is definitively achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy (Predicted):

    • δ ~1.35 ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups at the C4 position. The singlet multiplicity indicates no adjacent protons.

    • δ ~3.45 ppm (singlet, 2H): This signal is attributed to the two protons of the methylene group (CH₂) at the C5 position. Its singlet nature suggests minimal or no coupling with the N-H protons, which can be due to rapid exchange or a specific dihedral angle.

    • δ ~8.20 ppm (singlet, 1H): This broad singlet is characteristic of the N-H proton. Its chemical shift can be variable and is dependent on concentration and solvent.[8]

  • ¹³C NMR Spectroscopy (Predicted):

    • δ ~22.1 ppm: Corresponds to the carbon atoms of the two methyl groups.

    • δ ~48.5 ppm: Attributed to the quaternary carbon atom (C4) bearing the two methyl groups.

    • δ ~158.9 ppm: This downfield signal is characteristic of the carbonyl carbon (C2) in the urea moiety.[8]

A Heteronuclear Single Quantum Coherence (HSQC) experiment would be employed to definitively correlate the proton signals with their directly attached carbon atoms.

NMR_Correlations cluster_H ¹H NMR cluster_C ¹³C NMR H_Me ~1.35 ppm (s, 6H) C_Me ~22.1 ppm H_Me->C_Me HSQC C_quat ~48.5 ppm H_Me->C_quat HMBC (2-bond) H_CH2 ~3.45 ppm (s, 2H) H_CH2->C_quat HMBC (2-bond) C_CO ~158.9 ppm H_CH2->C_CO HMBC (3-bond) H_NH ~8.20 ppm (s, 1H)

Predicted 2D NMR correlations for this compound.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

  • ~3300 cm⁻¹ (strong, broad): This absorption is characteristic of the N-H stretching vibration, indicative of the secondary amine groups in the ring. The broadness suggests hydrogen bonding.

  • ~2970-2870 cm⁻¹ (medium): These bands correspond to the C-H stretching vibrations of the methyl and methylene groups.

  • ~1700 cm⁻¹ (strong, sharp): This is a key absorption band and is attributed to the C=O (carbonyl) stretching vibration of the cyclic urea.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at an m/z of 114.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of a methyl group ([M-15]⁺) or cleavage of the ring. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its fragments.

Synthesis of this compound

The synthesis of imidazolidin-2-ones can be achieved through various synthetic strategies. A common and reliable method involves the cyclization of a suitable diamine with a carbonyl source.[1]

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound involves the reaction of 1,2-diamino-2-methylpropane with a carbonylating agent such as urea or carbonyldiimidazole (CDI).

Synthesis_Pathway Reactant1 1,2-Diamino-2-methylpropane Intermediate Reaction Intermediate Reactant1->Intermediate Reactant2 Urea Reactant2->Intermediate Product This compound Intermediate->Product Heat, Cyclization Byproduct Ammonia Intermediate->Byproduct

Proposed synthetic route to this compound.
Experimental Protocol: Cyclization of 1,2-Diamino-2-methylpropane with Urea

This protocol is a representative procedure based on established methods for the synthesis of related imidazolidin-2-ones.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-diamino-2-methylpropane (1.0 eq) and urea (1.1 eq).

  • Add a suitable high-boiling solvent, such as xylene or sulfolane, to facilitate the reaction and subsequent removal of ammonia.

Step 2: Reaction

  • Heat the reaction mixture to reflux (typically 130-150 °C) with vigorous stirring.

  • The reaction progress can be monitored by the evolution of ammonia gas. The reaction is typically complete within 4-8 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Filter the crude product and wash with a non-polar solvent (e.g., hexane) to remove any residual starting materials or solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.[9]

Self-Validation: The purity and identity of the synthesized compound must be confirmed by the spectroscopic methods detailed in Section 4 (NMR, IR, and MS) and by melting point determination.

Conclusion and Future Perspectives

This compound is a structurally well-defined small molecule with significant potential as a building block in medicinal chemistry. Its synthesis is straightforward, and its structure can be unambiguously characterized by standard spectroscopic techniques. The gem-dimethyl substitution at the C4 position provides a unique steric and conformational profile that can be exploited in the design of novel drug candidates. Future research in this area could focus on the synthesis of a diverse library of derivatives of this compound and the evaluation of their biological activities against various therapeutic targets. Furthermore, obtaining a high-quality crystal structure would provide invaluable experimental data to validate and refine the predicted structural parameters discussed in this guide.

References

  • PubChemLite. This compound (C5H10N2O).
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  • ResearchGate. Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles | Request PDF.
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  • ResearchGate. Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz).
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  • Google Patents. WO1986002070A1 - A process for preparing 4-methyl-4-imidazolin-2-one and derivatives thereof.
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Sources

A Technical Guide to the Synthesis of 4,4-Dimethylimidazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 4,4-dimethylimidazolidin-2-one scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. The gem-dimethyl substitution at the C4 position imparts unique conformational rigidity and metabolic stability, making its derivatives valuable as chiral auxiliaries, synthetic intermediates, and core components of bioactive molecules.[1][2] This guide provides an in-depth exploration of the primary synthetic strategies for constructing this core structure and its subsequent derivatization. We will focus on the most reliable and scalable methods, emphasizing the chemical principles that govern reagent selection and reaction optimization. Detailed, field-tested protocols are provided to enable researchers to confidently implement these methodologies.

The Strategic Importance of the this compound Core

The imidazolidin-2-one ring is a recurring feature in a wide array of biologically active compounds, including agents with anticonvulsant, anti-inflammatory, and anticancer properties.[3] The specific introduction of a 4,4-dimethyl group offers several advantages in drug design:

  • Metabolic Stability: The quaternary carbon center blocks potential sites of metabolic oxidation, which can prolong the in-vivo half-life of a drug candidate.

  • Conformational Constraint: The gem-dimethyl group restricts the rotational freedom of the five-membered ring, locking it into a more defined conformation. This can lead to higher binding affinity and selectivity for a biological target.

  • Lipophilicity Modulation: The methyl groups increase the lipophilicity of the molecule, which can be fine-tuned to optimize pharmacokinetic properties such as membrane permeability.

Given these benefits, robust and versatile synthetic access to this scaffold is a critical objective for medicinal chemists.

Core Synthesis: Cyclization via 1,2-Diamino-2-methylpropane

The most direct and fundamentally sound approach to the this compound core is the cyclization of 1,2-diamino-2-methylpropane with a suitable one-carbon carbonyl source. The choice of the carbonylating agent is the most critical variable in this transformation, dictating reaction conditions, safety considerations, and substrate scope.

G cluster_main Core Synthesis Strategy Diamine 1,2-Diamino-2-methylpropane Carbonyl Carbonylating Agent (C(=O)X₂) Diamine->Carbonyl + Product This compound Carbonyl->Product Cyclization (-2 HX)

Caption: General workflow for the synthesis of the core scaffold.

Analysis of Key Carbonylating Agents

The selection of a carbonylating agent is a trade-off between reactivity, safety, cost, and waste profile. Below is a comparative analysis of the most common reagents used for this cyclization.

Carbonylating AgentStructureAdvantagesDisadvantages & Causality
Phosgene / Triphosgene COCl₂ / (Cl₃CO)₂COHighly reactive, leading to rapid and high-yielding cyclizations at low temperatures.Extremely toxic and hazardous, requiring specialized handling. The high electrophilicity can lead to side reactions if other nucleophiles are present.
Carbonyldiimidazole (CDI) (C₃H₃N₂)₂COSafe, crystalline solid; easy to handle. Reaction byproducts (imidazole) are water-soluble and easily removed. Proceeds via a highly reactive N-acylimidazole intermediate.[1]Higher cost compared to bulk reagents like urea or phosgene.
Urea (NH₂)₂COVery inexpensive, safe, and atom-economical. Releases ammonia as a byproduct.Requires high temperatures (typically >130 °C) to drive the reaction, which can limit its use with sensitive substrates. Catalysts like ZnO can facilitate the reaction at lower temperatures.[2]
Dialkyl Carbonates (e.g., DMC) (CH₃O)₂COLow toxicity ("green" reagent). Methanol is the only byproduct.Lower reactivity, often necessitating a catalyst (e.g., Cu(NO₃)₂) and elevated temperatures to activate the carbonate carbonyl.[1]
Carbon Dioxide (CO₂) CO₂The ultimate green and inexpensive C1 source.Requires high pressure and temperature to overcome its low reactivity, demanding specialized autoclave equipment.[2]

Strategies for N-Functionalization

For applications in drug discovery, derivatization of the nitrogen atoms of the imidazolidin-2-one ring is essential. This can be achieved through two primary strategic approaches: post-cyclization functionalization or a pre-functionalization route.

G cluster_post Strategy A: Post-Cyclization Functionalization cluster_pre Strategy B: Pre-Functionalization A_start Core Scaffold A_mid Deprotonation (e.g., NaH) A_start->A_mid + Base A_end N-Substituted Product A_mid->A_end + R-X (Electrophile) B_start Monosubstituted Diamine B_end Regioselective Product B_start->B_end Cyclization (e.g., CDI)

Caption: Comparison of N-functionalization strategies.

Strategy A: Post-Cyclization Functionalization

This is the most common approach, where the parent this compound is first synthesized and then functionalized.

  • Mechanism: The N-H protons of the urea moiety are weakly acidic (pKa ≈ 18-20). Treatment with a strong, non-nucleophilic base (e.g., sodium hydride, NaH) generates the corresponding anion, which is a potent nucleophile. This anion can then be reacted with a variety of electrophiles (e.g., alkyl halides, acyl chlorides) to install the desired substituent.

  • Causality: The use of NaH is critical because it irreversibly deprotonates the nitrogen, driving the reaction forward. The byproduct, H₂ gas, simply evolves from the reaction, ensuring a clean process. Weaker bases like carbonates are generally insufficient to achieve full deprotonation. For disubstitution, a second equivalent of base and electrophile is required.

Strategy B: Pre-Functionalization

In this strategy, a substituent is installed on the starting diamine before the cyclization step.

  • Advantages: This route offers absolute regiocontrol. If a monosubstituted derivative is desired, starting with a monosubstituted 1,2-diamino-2-methylpropane ensures the substituent is placed on a specific nitrogen atom, avoiding mixtures of N1- and N3-substituted isomers that can occur with post-cyclization methods if only one equivalent of electrophile is used.

  • Considerations: This approach requires the synthesis of the substituted diamine, which may add steps to the overall sequence. The substituent must also be stable to the cyclization conditions.

Detailed Experimental Protocols

The following protocols are presented as robust, reproducible methods validated for general laboratory use.

Protocol 4.1: Synthesis of this compound via CDI

This protocol prioritizes safety and ease of execution, making it an excellent standard procedure for accessing the core scaffold.

  • Materials:

    • 1,2-Diamino-2-methylpropane (1.0 eq)

    • 1,1'-Carbonyldiimidazole (CDI) (1.05 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add CDI (1.05 eq) and anhydrous THF (approx. 0.2 M concentration relative to the diamine).

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve 1,2-diamino-2-methylpropane (1.0 eq) in anhydrous THF and add it dropwise to the stirred CDI solution over 30 minutes. The causality here is to control the initial exothermic reaction and prevent the formation of oligomeric side products.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting diamine is consumed.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water. The byproduct, imidazole, will preferentially move to the aqueous layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove any remaining imidazole), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 4.2: N-Alkylation of this compound

This protocol details a general method for introducing an alkyl group onto the core scaffold.

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

    • Alkyl halide (e.g., Benzyl bromide) (1.1 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere, add NaH (1.1 eq). Wash the NaH with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully each time.

    • Add anhydrous DMF to the washed NaH.

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. The observation of hydrogen gas evolution confirms the deprotonation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the anion.

    • Cool the reaction back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize any unreacted NaH.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: The crude product should be purified by silica gel column chromatography to separate it from any starting material and dialkylated byproduct.

Characterization Data

Proper characterization is essential to confirm the structure and purity of the synthesized compounds.

Compound Property Expected Value
This compound Molecular FormulaC₅H₁₀N₂O[4]
Molecular Weight114.15 g/mol [4]
¹H NMR (CDCl₃, 400 MHz)δ ~4.8 (br s, 2H, NH), 3.15 (s, 2H, CH₂), 1.25 (s, 6H, 2xCH₃)
¹³C NMR (CDCl₃, 101 MHz)δ ~160 (C=O), 58 (CH₂), 50 (C(CH₃)₂), 25 (CH₃)
IR (KBr, cm⁻¹)~3200 (N-H stretch), ~1680 (C=O stretch)

Conclusion and Future Perspectives

The synthesis of this compound derivatives is well-established, relying primarily on the robust cyclization of 1,2-diamino-2-methylpropane. The choice of carbonylating agent and the N-functionalization strategy are key decision points that allow chemists to tailor the synthesis for scalability, safety, and specific molecular targets. As the demand for structurally complex and metabolically stable drug candidates grows, further research into novel catalytic and asymmetric methods for constructing this scaffold will be of great value.[1][5] The development of more efficient, one-pot procedures that combine cyclization and functionalization will continue to streamline access to this important class of molecules.[6]

References

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The Ascendant Therapeutic Potential of Imidazolidinone Derivatives: A Technical Guide to Their Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of modern drug discovery is in a perpetual state of evolution, demanding novel chemical scaffolds that offer enhanced potency, selectivity, and improved safety profiles. Within this dynamic environment, the imidazolidinone core has emerged as a privileged structure, a versatile heterocyclic scaffold demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of imidazolidinone derivatives, with a particular focus on their anticancer, antiviral, and antimicrobial properties. We will delve into the molecular mechanisms underpinning these activities, present robust experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their efficacy.

The Imidazolidinone Scaffold: A Foundation for Diverse Bioactivity

The imidazolidinone ring, a five-membered heterocycle containing two nitrogen atoms, serves as a versatile architectural framework for the design of novel therapeutic agents.[1] Its structural rigidity, coupled with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of physicochemical properties and target engagement. This inherent adaptability has enabled the development of imidazolidinone derivatives with a wide array of pharmacological effects, making them a subject of intense investigation in medicinal chemistry.[2]

Anticancer Activity: Exploiting Cellular Stress and Apoptotic Pathways

A significant body of research has highlighted the potent anticancer activities of various imidazolidinone derivatives.[3][4] These compounds have been shown to induce cell death in a range of cancer cell lines through diverse and often interconnected mechanisms.

Induction of ROS-Mediated Apoptosis via the JNK Signaling Pathway

A primary mechanism by which certain imidazolidinone derivatives exert their anticancer effects is through the induction of oxidative stress and the subsequent activation of apoptotic signaling cascades.[5][6] One notable pathway involves the generation of reactive oxygen species (ROS), which act as intracellular signaling molecules to trigger the c-Jun N-terminal kinase (JNK) pathway.[5]

The activation of the JNK pathway by imidazolidinone-induced ROS leads to a cascade of downstream events culminating in programmed cell death.[5][7] This includes the modulation of Bcl-2 family proteins, which are key regulators of mitochondrial integrity.[8] JNK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2, while activating pro-apoptotic members, leading to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors.[7][8] Furthermore, JNK signaling can activate the tumor suppressor protein p53, which in turn can upregulate the expression of pro-apoptotic genes such as Bax and PUMA (p53 upregulated modulator of apoptosis).[7][8]

Figure 1: Imidazolidinone-Induced Apoptotic Pathway Imidazolidinone Imidazolidinone Derivative ROS ↑ Reactive Oxygen Species (ROS) Imidazolidinone->ROS JNK JNK Pathway Activation ROS->JNK Bcl2 Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) JNK->Bcl2 p53 Activation of Tumor Suppressor (e.g., p53) JNK->p53 Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria p53->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Imidazolidinone-Induced Apoptotic Pathway

Spiro-Imidazolidinones: Targeting the MDM2-p53 Interaction

A particularly promising class of anticancer imidazolidinone derivatives are the spiro-imidazolidinones. These compounds feature a spirocyclic linkage, often with an isatin moiety, which confers a unique three-dimensional structure. This distinct architecture has been exploited to design inhibitors of the MDM2-p53 protein-protein interaction.[8] The MDM2 protein is a key negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis.[8] Spiro-imidazolidinone derivatives can bind to the p53-binding pocket of MDM2, preventing its interaction with p53. This stabilizes p53, allowing it to accumulate and trigger cell cycle arrest and apoptosis in cancer cells.[8]

In Vitro and In Vivo Assessment of Anticancer Activity

The evaluation of novel anticancer agents requires a systematic and rigorous testing cascade, beginning with in vitro assays and progressing to in vivo models.[9]

2.3.1. In Vitro Cytotoxicity and Mechanistic Assays

Initial screening of imidazolidinone derivatives typically involves assessing their cytotoxic effects on a panel of cancer cell lines.

Table 1: Key In Vitro Assays for Anticancer Activity

Assay NamePrincipleEndpoint Measured
MTT/XTT Assay Reduction of tetrazolium salts by metabolically active cells to form a colored formazan product.[10]Cell viability and proliferation.
Annexin V/PI Staining Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while propidium iodide (PI) stains necrotic cells.[10]Differentiation between viable, apoptotic, and necrotic cells via flow cytometry.
Cell Cycle Analysis Propidium iodide staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[10]Assessment of cell cycle arrest.
Western Blotting Detection of specific proteins to analyze the modulation of signaling pathways (e.g., phosphorylation of JNK, expression of Bcl-2 family proteins, cleavage of caspases).[10]Changes in protein expression and activation.
ROS Detection Assays Use of fluorescent probes (e.g., DCFH-DA) that become fluorescent upon oxidation by ROS.Measurement of intracellular ROS levels.

Experimental Protocol: MTT Cytotoxicity Assay [1][2]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the imidazolidinone derivative in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

2.3.2. In Vivo Efficacy Models

Promising candidates from in vitro studies are advanced to in vivo models to assess their antitumor efficacy in a more physiologically relevant context.

Figure 2: In Vivo Anticancer Evaluation Workflow Start Select Promising Imidazolidinone Derivative Xenograft Establish Tumor Xenograft (e.g., subcutaneous or orthotopic) Start->Xenograft Treatment Administer Compound (e.g., oral, intraperitoneal) Xenograft->Treatment Monitoring Monitor Tumor Growth and Animal Well-being Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Volume/Weight, Biomarker Analysis Monitoring->Endpoint Evaluation Evaluate Efficacy and Toxicity Endpoint->Evaluation

Figure 2: In Vivo Anticancer Evaluation Workflow

Commonly used in vivo models include:

  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice. Tumor growth is monitored over time following treatment with the test compound.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunocompromised mice, providing a model that more closely recapitulates the heterogeneity of the original tumor.

Antiviral Activity: Targeting Key Viral Enzymes and Proteins

Imidazolidinone derivatives have demonstrated significant potential as antiviral agents, with activity reported against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Dengue virus.[11]

Inhibition of Viral Proteases

A key mechanism of action for many antiviral imidazolidinone derivatives is the inhibition of viral proteases, which are essential for viral replication.[11]

  • HIV Protease: Imidazolidinones have been designed to act as non-peptidic inhibitors of HIV-1 protease, an aspartyl protease responsible for cleaving viral polyproteins into functional enzymes and structural proteins.[11] By binding to the active site of the protease, these compounds prevent this crucial processing step, resulting in the production of non-infectious viral particles.[11] Molecular docking studies have been instrumental in understanding the binding interactions between imidazolidinone inhibitors and the active site of HIV-1 protease.[12][13]

  • HCV NS3/4A Protease: The HCV NS3/4A serine protease is another critical target for antiviral therapy.[14] Imidazolidinone-based compounds have been developed as inhibitors of this enzyme, blocking the processing of the viral polyprotein and thereby inhibiting viral replication.[11]

Targeting Other Viral Proteins

Beyond proteases, imidazolidinone derivatives have been shown to target other viral components. For instance, certain pyridyl-imidazolidinones exhibit potent and specific activity against human enterovirus 71 (EV71) by targeting the viral capsid protein VP1.[11] This interaction can inhibit viral adsorption to host cells or prevent the uncoating of the viral RNA, thus halting the infection at an early stage.[11]

Experimental Protocols for Antiviral Screening

The evaluation of antiviral activity involves a series of in vitro assays designed to measure the inhibition of viral replication.

Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric) [15]

  • Reagent Preparation: Prepare assay buffer, a solution of recombinant HIV-1 protease, and a fluorogenic substrate. The substrate is a synthetic peptide containing a cleavage site for HIV-1 protease, flanked by a fluorophore and a quencher.

  • Inhibitor Preparation: Prepare serial dilutions of the test imidazolidinone derivative in the assay buffer. Include a known HIV-1 protease inhibitor (e.g., Pepstatin A) as a positive control and a vehicle control.

  • Assay Reaction: In a 96-well plate, add the HIV-1 protease solution to wells containing the test compounds and controls.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) at 37°C. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the protease activity by 50%.

Experimental Protocol: HCV NS3/4A Protease Inhibition Assay (Fluorometric) [14]

  • Reagents: Use a fluorogenic substrate such as Ac-Glu-Glu-Val-Val-Ala-Cys-AMC, where AMC is a fluorescent reporter. Prepare a solution of recombinant HCV NS3/4A protease.

  • Assay Setup: In a 384-well microplate, combine the assay buffer, dithiothreitol (DTT), and the test imidazolidinone derivative at various concentrations.

  • Enzyme Addition: Add the HCV NS3/4A protease to each well.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.

  • Fluorescence Monitoring: Measure the increase in fluorescence over time as the protease cleaves the substrate and releases the AMC fluorophore.

  • IC₅₀ Determination: Calculate the IC₅₀ value from the dose-response curve.

Antimicrobial Activity: Disrupting Microbial Viability

The imidazolidinone scaffold is also a promising platform for the development of novel antimicrobial agents with activity against a range of bacteria and fungi.[12][14]

Mechanisms of Antimicrobial Action

The precise mechanisms of action for many antimicrobial imidazolidinone derivatives are still under investigation. However, for nitro-substituted imidazolidinones, the mechanism is believed to be similar to that of other nitro-heterocyclic antimicrobial drugs.[6][11][16][17] This involves the reductive activation of the nitro group by microbial nitroreductases under anaerobic or microaerophilic conditions.[6] The resulting reactive nitroso and hydroxylamine intermediates can damage cellular macromolecules, including DNA, leading to cell death.[6] For non-nitro-substituted derivatives, other mechanisms are likely at play, potentially involving the inhibition of essential microbial enzymes or disruption of the cell membrane.

Spectrum of Activity and Evaluation

Imidazolidinone derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[14] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Table 2: Representative Antimicrobial Activity of an Imidazolidinone Derivative [14]

MicroorganismStrainMIC (µg/mL)
Bacillus subtilis(Gram-positive)0.15
Klebsiella pneumoniae(Gram-negative)0.12
Aspergillus clavatus(Fungus)0.49
Geotrichum candidum(Fungus)0.12
(Note: Data is for a specific derivative and serves as an example of reported activity)

Experimental Protocol: Broth Microdilution for MIC Determination [5][6][11][18]

  • Prepare Inoculum: From a fresh culture of the test microorganism, prepare a standardized inoculum suspension in a suitable broth (e.g., Mueller-Hinton broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard.[6]

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the imidazolidinone derivative in the broth.[11]

  • Inoculate Plate: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (inoculum without compound) and a sterility control well (broth only).[6]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Figure 3: Broth Microdilution Workflow Start Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Start->Inoculation Dilution Prepare Serial Dilutions of Imidazolidinone in 96-well Plate Dilution->Inoculation Incubation Incubate Plate under Optimal Growth Conditions Inoculation->Incubation Reading Visually Inspect for Growth Inhibition Incubation->Reading MIC Determine Minimum Inhibitory Concentration (MIC) Reading->MIC

Sources

Methodological & Application

The Versatile Workhorse: Application Notes on 4,4-Dimethylimidazolidin-2-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Solvent

4,4-Dimethylimidazolidin-2-one, a cyclic urea derivative, is emerging as a multifaceted tool in the arsenal of the modern organic chemist. While its structural analog, 1,3-dimethyl-2-imidazolidinone (DMI), is more widely recognized as a polar aprotic solvent, the unique structural features of this compound offer distinct advantages and applications. The presence of the gem-dimethyl group at the C4 position introduces steric hindrance that can significantly influence the stereochemical outcome of reactions, making it a valuable component in asymmetric synthesis. This guide provides an in-depth exploration of the applications of this compound, moving beyond its role as a solvent to its potential as a chiral auxiliary and directing group. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use.

PropertyValueReference
Molecular FormulaC₅H₁₀N₂O[1]
Molecular Weight114.15 g/mol [1]
CAS Number24572-33-6[1]
AppearanceWhite to off-white crystalline solid
Melting Point105-108 °C
Boiling Point220-225 °C
SolubilitySoluble in water, alcohols, and other polar organic solvents.

Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Application as a High-Performance Polar Aprotic Solvent

The high polarity, thermal stability, and low toxicity of imidazolidinone derivatives make them excellent alternatives to carcinogenic solvents like hexamethylphosphoramide (HMPA). The closely related 1,3-dimethyl-2-imidazolidinone (DMI) has been successfully used as a substitute for HMPA in various reactions, including the synthesis of insect sex pheromones. The following protocol is adapted from studies on DMI and is applicable to this compound for similar transformations.

Protocol 1: Alkylation of Terminal Alkynes as a Safer Alternative to HMPA

This protocol details the alkylation of a terminal alkyne, a common step in natural product synthesis, showcasing the efficacy of imidazolidinone solvents in promoting reactions that typically require highly polar and potentially hazardous media.

Reaction Scheme:

Materials:

  • Terminal alkyne (1.0 equiv)

  • Alkyl bromide (1.1 equiv)

  • n-Butyllithium (1.05 equiv)

  • This compound (as solvent)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Hexane

  • Brine

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the terminal alkyne and anhydrous THF.

  • Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 30 minutes.

  • Solvent Addition: this compound is added to the reaction mixture.

  • Alkylation: The alkyl bromide, dissolved in a small amount of anhydrous THF, is added dropwise to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours, monitoring by TLC.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with hexane (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Comparative Performance:

Studies on the closely related DMI have shown its performance to be comparable or even superior to HMPA in similar alkylation reactions.

Solvent SystemYield (%)
THF/HMPA78-88
THF/DMI83-90

Data adapted from studies on 1,3-dimethyl-2-imidazolidinone (DMI) as a replacement for HMPA.

Application in Asymmetric Synthesis: The Role of the Gem-Dimethyl Group as a Chiral Auxiliary

The true potential of this compound lies in its application in asymmetric synthesis. The gem-dimethyl group at the C4 position can act as a powerful stereocontrolling element. When incorporated into a chiral molecule, this substitution pattern can lock the conformation of an adjacent stereodirecting group, leading to high levels of diastereoselectivity in reactions such as aldol additions and alkylations. This principle is well-established for the analogous oxazolidinone chiral auxiliaries, famously used in Evans' aldol reactions.[2][3][4][5]

The Causality Behind Enhanced Stereocontrol

The gem-dimethyl group introduces significant steric bulk, which restricts the rotation around the N-C4 bond. In the context of an N-acylated imidazolidinone, this forces the acyl group to adopt a specific orientation to minimize steric interactions. This fixed conformation, in turn, dictates the facial selectivity of the enolate attack on an electrophile, leading to the preferential formation of one diastereomer. The enhanced stereocontrol is a direct consequence of the conformational rigidity imposed by the gem-dimethyl substitution.

G cluster_0 Transition State Model cluster_1 Role of 4,4-Dimethyl Group Enolate Z-Enolate TS Chair-like Transition State Enolate->TS Coordination to Lewis Acid Aldehyde Aldehyde Aldehyde->TS Product Syn-Aldol Adduct (Major Diastereomer) TS->Product C-C Bond Formation Auxiliary This compound Chiral Auxiliary Conformation Restricted Rotation (Locked Conformation) Auxiliary->Conformation Gem-dimethyl group Facial_Shielding Steric Shielding of one Enolate Face Conformation->Facial_Shielding Facial_Shielding->TS Directs Aldehyde Approach

Figure 1: The gem-dimethyl group enforces a rigid conformation, leading to effective facial shielding of the enolate and high diastereoselectivity in the aldol addition.

Protocol 2: Asymmetric Aldol Reaction Using a this compound Derived Chiral Auxiliary

This protocol provides a general procedure for a diastereoselective aldol reaction, illustrating the application of a this compound derivative as a chiral auxiliary.

Reaction Scheme:

  • Acylation: Chiral this compound is acylated with a carboxylic acid derivative.

  • Aldol Addition: The N-acyl imidazolidinone undergoes a Lewis acid-mediated aldol reaction with an aldehyde.

  • Auxiliary Cleavage: The chiral auxiliary is removed to yield the chiral β-hydroxy carboxylic acid derivative.

Materials:

  • Chiral this compound derivative (1.0 equiv)

  • Acyl chloride (1.1 equiv)

  • n-Butyllithium (1.05 equiv)

  • Dibutylboron triflate (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Aldehyde (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)/Water mixture

Procedure:

  • Acylation:

    • To a solution of the chiral this compound derivative in anhydrous THF at -78 °C, add n-butyllithium dropwise.

    • Stir for 30 minutes, then add the acyl chloride.

    • Allow the reaction to warm to room temperature and stir until completion (TLC monitoring).

    • Work up by quenching with saturated aqueous sodium bicarbonate and extracting with ethyl acetate. Purify by column chromatography.

  • Diastereoselective Aldol Reaction:

    • Dissolve the N-acyl imidazolidinone in anhydrous DCM and cool to -78 °C.

    • Add dibutylboron triflate dropwise, followed by triethylamine.

    • Stir for 30 minutes, then add the aldehyde.

    • Maintain the reaction at -78 °C for 2 hours, then allow to warm to 0 °C and stir for an additional 1-2 hours.

    • Quench the reaction with a phosphate buffer (pH 7) and extract with DCM.

    • The crude product is purified by column chromatography to isolate the desired diastereomer.

  • Auxiliary Cleavage:

    • Dissolve the aldol adduct in a THF/water mixture (3:1).

    • Cool to 0 °C and add an aqueous solution of LiOH and H₂O₂.

    • Stir at 0 °C for 1-2 hours.

    • Quench with an aqueous solution of sodium sulfite.

    • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

    • The organic layer is dried and concentrated to yield the chiral β-hydroxy carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

Potential Application as a Directing Group in C-H Functionalization

The amide moiety within the imidazolidinone ring can serve as a directing group in transition metal-catalyzed C-H functionalization reactions. The nitrogen or oxygen atom can coordinate to the metal center, bringing it in proximity to a specific C-H bond, thereby enabling its selective activation and functionalization. While specific studies on this compound as a directing group are limited, the broader class of hydantoins has been successfully employed in this capacity.

C_H_Activation Substrate Aryl-Imidazolidinone Intermediate Cyclometalated Intermediate Substrate->Intermediate C-H Activation (Coordination-Assisted) Catalyst [M]-Catalyst (e.g., Ru(II), Pd(II)) Catalyst->Intermediate Product Functionalized Product Intermediate->Product Reductive Elimination Coupling_Partner Coupling Partner (e.g., Alkene, Alkyne) Coupling_Partner->Intermediate Insertion Regeneration Catalyst Regeneration Product->Regeneration Regeneration->Catalyst

Figure 2: Generalized catalytic cycle for directing group-assisted C-H functionalization using an imidazolidinone scaffold.

Generalized Protocol for C-H Alkenylation

This generalized protocol is based on established methods for hydantoin-directed C-H functionalization and can be adapted for this compound derivatives.

Materials:

  • N-Aryl-4,4-dimethylimidazolidin-2-one (1.0 equiv)

  • Alkene (2.0 equiv)

  • Ruthenium or Palladium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, Pd(OAc)₂) (2.5-5 mol%)

  • Additive/Oxidant (e.g., AgSbF₆, Cu(OAc)₂) (if required)

  • Solvent (e.g., 1,4-dioxane, Me-THF)

Procedure:

  • To a sealed reaction vessel, add the N-aryl-4,4-dimethylimidazolidin-2-one, the catalyst, and any additive/oxidant.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the degassed solvent and the alkene via syringe.

  • Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired alkenylated product.

Conclusion

This compound is a valuable and underutilized reagent in organic synthesis. Its utility extends far beyond that of a simple solvent. The strategic placement of the gem-dimethyl group provides a powerful tool for stereocontrol in asymmetric reactions, making it an attractive chiral auxiliary. Furthermore, its inherent amide functionality opens avenues for its use as a directing group in the burgeoning field of C-H functionalization. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore and exploit the full potential of this versatile molecule in the synthesis of complex and valuable chemical entities.

References

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  • O'Duill, M., et al. (2016). Use of the Hydantoin Directing Group in Ruthenium(II)-Catalyzed C-H Functionalization. The Journal of Organic Chemistry, 81(20), 10081–10087.
  • Pinto, A., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(4), 795.
  • Tewari, N., et al. (2003). An Improved Process for the Preparation of 4,4-Dimethyloxazolidine-2-thione. Organic Process Research & Development, 7(4), 523-524.
  • Pérez, M., et al. (2005).
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionaliz
  • Topczewski, J. J., & Sanford, M. S. (2014). Insights into Directing Group Ability in Palladium-Catalyzed C–H Bond Functionalization.
  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalis
  • Davies, S. G., et al. (2000). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. The Journal of Organic Chemistry, 65(25), 8515-8520.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Burke, M. D., & Lalic, G. (2010). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
  • Blackmore, T. R., & Thompson, P. E. (2011).
  • Maji, A., et al. (2016). Directing group assisted meta-hydroxylation by C–H activation. Chemical Science, 7(5), 3147-3153.
  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909.
  • Torres, E., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 29(7), 1545.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-imidazolidinones.
  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 103, 104124.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazolidines.
  • ChemistryViews. (2024, January 17). Continuous-Flow Cross-Coupling Reactions Using Organolithium Reagents.
  • Macmillan Group. (n.d.). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS.
  • Bellina, F., & Rossi, R. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles.
  • Micheletti, G., et al. (2015). Easy Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone and 2,4-Dimethylglycoluril. Journal of the Mexican Chemical Society, 59(4), 269-272.
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  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 103, 104124.

Sources

Application Notes & Protocols: Asymmetric Synthesis Using 4,4-Dimethylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4,4-Dimethylimidazolidin-2-one in asymmetric synthesis.

Authored by: Gemini, Senior Application Scientist

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule dictates its biological activity. Chiral auxiliaries are a powerful and reliable tool for achieving high levels of stereocontrol.[1] Among the various auxiliaries developed, imidazolidin-2-ones have emerged as highly effective scaffolds for asymmetric transformations.[2] This guide provides a comprehensive overview of this compound, a robust and versatile chiral auxiliary. We will delve into the mechanistic principles behind its efficacy, provide detailed, field-proven protocols for its application in key C-C bond-forming reactions, and discuss methods for its subsequent removal to yield the desired chiral products.

Introduction: The Strategic Advantage of this compound

This compound is a cyclic urea derivative that serves as a powerful chiral auxiliary. Unlike its more famous counterpart, the Evans oxazolidinone, the imidazolidin-2-one scaffold offers distinct advantages, including greater stability towards ring-opening reactions, which enhances its robustness across a wider range of reaction conditions.[2]

The core principle of a chiral auxiliary is its temporary covalent attachment to an achiral substrate. This creates a chiral environment that forces subsequent reactions to proceed with a high degree of facial selectivity, leading to the formation of one diastereomer in preference to the other.[3] The gem-dimethyl group at the C4 position of the imidazolidinone ring plays a crucial role. It effectively shields one face of the reactive intermediate (typically an enolate), leaving the other face exposed for attack by an electrophile. This steric hindrance is the primary source of the high diastereoselectivity observed in these reactions.

The general workflow for utilizing this compound involves three key stages:

  • Acylation: The auxiliary is attached to a carboxylic acid derivative to form an N-acyl imide.

  • Diastereoselective Transformation: The N-acyl imide is converted into a nucleophile (e.g., an enolate) which then reacts with an electrophile. The auxiliary directs this reaction to create a new stereocenter with high diastereomeric purity.

  • Cleavage: The chiral auxiliary is removed from the product, yielding an enantiomerically enriched molecule (e.g., a carboxylic acid, alcohol, or ester) and allowing for the recovery and recycling of the auxiliary.[3]

G cluster_0 Workflow Using this compound Auxiliary Aux Chiral Auxiliary (this compound) N_Acyl N-Acyl Imide (Chiral Substrate) Aux->N_Acyl Acylation Acyl Acylating Agent (R-COCl) Acyl->N_Acyl Enolate Diastereoselective Enolate Formation N_Acyl->Enolate Base (e.g., NaHMDS) Reaction Reaction with Electrophile (E+) Enolate->Reaction Product_Aux Diastereomerically Enriched Product-Auxiliary Adduct Reaction->Product_Aux Forms new C-C bond and stereocenter Cleavage Auxiliary Cleavage Product_Aux->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

Core Application: Asymmetric Alkylation of N-Acyl Imides

The diastereoselective alkylation of enolates derived from N-acyl 4,4-dimethylimidazolidin-2-ones is a cornerstone application, providing reliable access to α-substituted chiral carboxylic acids.[2]

Mechanism of Stereodirection

The high diastereoselectivity of the alkylation reaction is rooted in the formation of a rigid, chelated (Z)-enolate.[1] Upon deprotonation with a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS), the sodium cation coordinates to both the enolate oxygen and the urea carbonyl oxygen. This chelation locks the conformation of the molecule. The gem-dimethyl group at the C4 position then acts as a steric shield, blocking the top face of the enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) is forced to approach from the less hindered bottom face, resulting in the preferential formation of a single diastereomer.

G cluster_0 Mechanism of Diastereoselective Alkylation start N-Acyl Imide enolate Chelated (Z)-Enolate (Top face blocked by Me groups) start->enolate  Base (NaHMDS) approach Electrophile (R'-X) approaches from bottom face enolate->approach  Steric Direction product Alkylated Product (Single Diastereomer) approach->product

Figure 2: Simplified mechanism of electrophilic attack on the chelated enolate.
Protocol: Asymmetric Synthesis of (R)-2-methyl-3-phenylpropanoic acid

This protocol details the acylation, alkylation, and subsequent cleavage to produce a chiral carboxylic acid.

Step 1: Acylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting solution for 30 minutes at 0 °C.

  • Add hydrocinnamoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the N-acyl imide.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl imide (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M solution in THF) dropwise.[1] Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add methyl iodide (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 4-8 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product. Purify by flash chromatography if necessary.

Step 3: Hydrolytic Cleavage of the Auxiliary

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1 v/v, 0.2 M).

  • Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq), followed by lithium hydroxide monohydrate (2.0 eq).

  • Stir the biphasic mixture vigorously at 0 °C for 4 hours, then allow to warm to room temperature and stir overnight.

  • Quench the reaction by adding an aqueous solution of Na₂SO₃ (1.5 M, 1.5 eq relative to H₂O₂) and stir for 30 minutes.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x). The aqueous layer will contain the recovered chiral auxiliary.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude (R)-2-methyl-3-phenylpropanoic acid. Purify by chromatography or crystallization.

Electrophile (R-X)ProductYield (%)d.r.
CH₃Iα-methyl>90>98:2
CH₃CH₂Brα-ethyl>85>97:3
PhCH₂Brα-benzyl>95>99:1
Allyl Bromideα-allyl>90>98:2
Table 1: Representative results for the asymmetric alkylation of N-hydrocinnamoyl-4,4-dimethylimidazolidin-2-one.

Core Application: Diastereoselective Aldol Reactions

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters simultaneously.[4] When mediated by a chiral auxiliary like this compound, this reaction can be controlled to produce predominantly one of the four possible stereoisomers.

Mechanism: The Zimmerman-Traxler Model

For aldol reactions, boron enolates are often employed to achieve high levels of diastereoselectivity.[5] The reaction of the N-acyl imide with a dialkylboron triflate (e.g., Bu₂BOTf) in the presence of a tertiary amine base (e.g., Et₃N) generates a boron enolate. This enolate reacts with an aldehyde via a highly organized, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.

The steric bulk of the auxiliary and the substituents on the boron atom dictate the facial selectivity and favor a transition state that minimizes steric clashes. This leads to the highly predictable formation of the syn-aldol product.[6]

Figure 3: Conceptual representation of the Zimmerman-Traxler model leading to high syn-selectivity.
Protocol: Diastereoselective Synthesis of a syn-Aldol Adduct

Step 1: N-Acylation (as described in Protocol 2.2, Step 1, using propionyl chloride)

Step 2: Boron-Mediated Aldol Reaction

  • Dissolve the N-propionyl imide (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an inert atmosphere and cool to 0 °C.

  • Add di-n-butylboron triflate (Bu₂BOTf) (1.1 eq) dropwise, followed by triethylamine (Et₃N) (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the desired aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide (carefully, exothermic).

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to obtain the syn-aldol adduct.

Step 3: Reductive Cleavage to a Chiral 1,3-Diol

  • Dissolve the purified aldol adduct (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.

  • Add lithium borohydride (LiBH₄) (2.0 eq) portion-wise.

  • Stir at -78 °C for 3 hours, then warm to 0 °C and stir for 1 hour.

  • Quench carefully by the dropwise addition of saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by chromatography to yield the enantiomerically pure 1,3-diol.

AldehydeProductYield (%)d.r. (syn:anti)
Isobutyraldehydesyn-β-hydroxy ketone>85>98:2
Benzaldehydesyn-β-hydroxy ketone>90>99:1
Acroleinsyn-β-hydroxy ketone>80>95:5
Table 2: Representative results for asymmetric aldol reactions.

Core Application: Asymmetric Michael Additions

The Michael or 1,4-conjugate addition is a fundamental C-C bond-forming reaction used to create β-functionalized carbonyl compounds.[7][8] Using an N-enoyl-4,4-dimethylimidazolidin-2-one as the Michael acceptor allows for the diastereoselective addition of nucleophiles, such as organocuprates.

Mechanism of Conjugate Addition

In this application, the chiral auxiliary is part of the electrophile. The N-acyl group is an α,β-unsaturated system (e.g., N-crotonyl). The rigid conformation imposed by the auxiliary forces the enoyl group into an s-trans or s-cis conformation. The gem-dimethyl groups shield one face of the double bond. The incoming nucleophile, typically a "soft" nucleophile like a Gilman cuprate (R₂CuLi), preferentially adds to the β-carbon from the less hindered face, establishing a new stereocenter with high diastereoselectivity.[9]

Protocol: Diastereoselective Conjugate Addition of a Cuprate

Step 1: Preparation of N-Crotonyl-4,4-dimethylimidazolidin-2-one (as in Protocol 2.2, Step 1, using crotonyl chloride)

Step 2: Diastereoselective Michael Addition

  • Prepare the Gilman cuprate reagent: To a suspension of copper(I) iodide (1.1 eq) in anhydrous THF (0.2 M) at -40 °C under an inert atmosphere, add the organolithium reagent (e.g., n-BuLi, 2.2 eq) dropwise. Stir for 30 minutes at this temperature to form the lithium di-n-butylcuprate.

  • In a separate flask, dissolve the N-crotonyl imide (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the prepared cuprate solution to the solution of the Michael acceptor via cannula.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous NH₄OH.

  • Stir vigorously while warming to room temperature, allowing the solution to turn deep blue.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield the conjugate addition product.

Step 3: Cleavage (as described in Protocol 2.2, Step 3 or Protocol 3.2, Step 3)

Cuprate (R₂CuLi)ProductYield (%)d.r.
Me₂CuLiβ-methyl>90>96:4
n-Bu₂CuLiβ-butyl>85>98:2
Ph₂CuLiβ-phenyl>80>95:5
Table 3: Representative results for asymmetric Michael additions to N-crotonyl-4,4-dimethylimidazolidin-2-one.

Conclusion

This compound is a highly effective and robust chiral auxiliary for a range of asymmetric transformations. Its stability and the high degree of stereocontrol it imparts in alkylation, aldol, and Michael addition reactions make it an invaluable tool for synthetic chemists in academia and industry. The protocols outlined in this guide provide a solid foundation for researchers to leverage this auxiliary in the synthesis of complex, enantiomerically pure molecules that are crucial for drug discovery and development.

References

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (n.d.). MDPI.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry. (n.d.). Williams College.
  • ChemInform Abstract: 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate.
  • Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. (2005). PubMed.
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). National Institutes of Health.
  • Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate.
  • Asymmetric michael addition reaction. (n.d.). ResearchGate.
  • Imidazolidin-4-ones: Their Syntheses and Applications. (2011). Semantic Scholar.
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (n.d.). MDPI.
  • This compound. (n.d.). PubChem.
  • Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. (n.d.). MDPI.
  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. (n.d.). PubMed.
  • Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. (n.d.). Organic Chemistry - Pharmacy 180.
  • In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. (n.d.). Dipòsit Digital de la Universitat de Barcelona.
  • Asymmetric tandem conjugate addition and reaction with carbocations on acylimidazole Michael acceptors. (2023). National Institutes of Health.
  • Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. (n.d.). National Institutes of Health.
  • Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones. (n.d.). National Institutes of Health.
  • N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. (n.d.). RSC Publishing.
  • Enolates – Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry.
  • Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents. (2006). PubMed.
  • Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. (n.d.). National Institutes of Health.
  • Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. (n.d.). National Institutes of Health.
  • Bisphosphine-Catalyzed Mixed Double-Michael Reactions: Asymmetric Synthesis of Oxazolidines, Thiazolidines, and Pyrrolidines. (n.d.). National Institutes of Health.
  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. (2011). HETEROCYCLES.
  • Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. (n.d.). National Institutes of Health.

Sources

Application Notes & Protocols: The Imidazolidin-2-one Scaffold in Modern Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Clarifying the Role of the Imidazolidin-2-one Core

The imidazolidin-2-one framework is a cornerstone of modern asymmetric synthesis, enabling chemists to construct complex chiral molecules with high levels of stereocontrol.[1][2] These five-membered cyclic ureas are found in numerous natural products and pharmaceuticals and have proven to be invaluable as both covalently-bound chiral auxiliaries and non-covalent organocatalysts.[1][2]

A critical point of clarification is the role of substitution on the imidazolidin-2-one ring. The specific compound 4,4-dimethylimidazolidin-2-one is, by itself, an achiral molecule due to an internal plane of symmetry. Consequently, it cannot be used directly to induce enantioselectivity in a reaction.

This guide focuses on the true power of this scaffold, which is realized through the use of chiral imidazolidin-2-one derivatives . By installing stereogenic centers on the backbone of the ring (typically at the C4 and C5 positions), the imidazolidin-2-one is transformed into a powerful stereodirecting group. We will explore the two dominant strategies for its application: as a recoverable chiral auxiliary for diastereoselective reactions and as the core of the renowned MacMillan organocatalysts, which operate through transient iminium ion formation.

Part I: Chiral Imidazolidin-2-ones as Covalent Auxiliaries

The foundational principle of a chiral auxiliary is the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction on an achiral substrate.[3][4] The process involves three key steps: attachment of the auxiliary, a highly diastereoselective bond-forming reaction, and subsequent cleavage of the auxiliary to reveal the enantiomerically enriched product, ideally allowing for the auxiliary's recovery and reuse.[5]

Chiral imidazolidin-2-ones have emerged as excellent auxiliaries due to their rigid, predictable conformations and their stability compared to some oxazolidinone counterparts.[1] They are often synthesized from readily available chiral precursors like 1,2-diamines or amino alcohols.

Application Focus: Asymmetric Alkylation of Carboxylic Acids

One of the most robust applications of chiral imidazolidin-2-one auxiliaries is in the asymmetric alkylation of enolates to produce α-substituted carboxylic acids, a vital transformation in drug development.

Causality of Stereoselection: The high diastereoselectivity of this reaction stems from the formation of a rigid, chelated (Z)-enolate upon deprotonation with a suitable base (e.g., LDA or NaHMDS). The substituents on the chiral auxiliary (R¹ and R² in the diagram below) effectively block one face of the planar enolate. The incoming electrophile is therefore forced to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.

Experimental Workflow: Asymmetric Alkylation

Below is a visual representation of the complete experimental workflow for a typical asymmetric alkylation using a chiral imidazolidin-2-one auxiliary.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Aux Chiral Auxiliary AcylatedAux N-Acylated Auxiliary Aux->AcylatedAux 1. n-BuLi 2. R-COCl AcylChloride Acyl Chloride AcylChloride->AcylatedAux Enolate Chelated (Z)-Enolate AcylatedAux->Enolate LDA or NaHMDS THF, -78 °C AlkylatedProduct Alkylated Product (High d.r.) Enolate->AlkylatedProduct Electrophile Electrophile (R'-X) Electrophile->AlkylatedProduct FinalAcid Enantiopure Carboxylic Acid AlkylatedProduct->FinalAcid LiOH / H₂O₂ RecoveredAux Recovered Auxiliary AlkylatedProduct->RecoveredAux

Caption: Workflow for Asymmetric Alkylation.

Protocol 1: Asymmetric Alkylation of a Propionyl-Imidazolidinone

This protocol describes the alkylation of a chiral imidazolidin-2-one acylated with propionyl chloride, followed by cleavage to yield an enantiomerically enriched α-methyl carboxylic acid derivative.

Materials:

  • (4S,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Allyl iodide (or other electrophile)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Standard glassware for anhydrous reactions

Procedure:

Part A: N-Acylation

  • Dissolve the chiral imidazolidin-2-one (1.0 eq) in anhydrous THF under an argon atmosphere at -78 °C.

  • Slowly add n-BuLi (1.05 eq) and stir the solution for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise and allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the N-propionyl imidazolidinone by flash chromatography.

Part B: Diastereoselective Alkylation

  • Dissolve the purified N-propionyl imidazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under argon.

  • Add LDA (1.1 eq) dropwise. Stir for 1 hour at -78 °C to ensure complete formation of the Z-enolate.

  • Add the electrophile (e.g., allyl iodide, 1.2 eq) and stir at -78 °C for 4-6 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or GC analysis of the crude product.

  • Purify the major diastereomer by flash chromatography.

Part C: Auxiliary Cleavage

  • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq).

  • Stir the reaction vigorously at room temperature for 4-12 hours.

  • Quench the excess peroxide by adding aqueous Na₂SO₃.

  • Separate the layers. The aqueous layer contains the lithium salt of the desired carboxylic acid. The organic layer contains the recovered chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl to pH ~2 and extract the enantiomerically enriched carboxylic acid with ethyl acetate.

Data Summary: Representative Alkylation Reactions
Substrate (N-Acyl Group)Electrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
PropionylBenzyl BromideLDA>98:285-95
PropionylAllyl IodideNaHMDS>95:580-90
AcetylMethyl IodideLDA90:1075-85
PhenylacetylEthyl IodideKHMDS>98:288-96

Part II: Chiral Imidazolidinones as Organocatalysts

A paradigm shift in asymmetric synthesis was the development of organocatalysis, where a small, chiral organic molecule accelerates a reaction enantioselectively. David MacMillan pioneered the use of chiral imidazolidinone salts for this purpose.[6] These catalysts operate by forming a transient, chiral iminium ion with an α,β-unsaturated aldehyde.

Causality of Stereoselection: The protonated secondary amine of the imidazolidinone catalyst condenses with the aldehyde to form an iminium ion. This transformation achieves two goals: it activates the aldehyde by lowering its LUMO, making it more reactive towards a nucleophile, and it establishes a rigid chiral environment. The bulky substituent on the imidazolidinone (e.g., a benzyl or tert-butyl group) effectively shields one face of the iminium ion's C=C bond, forcing the incoming reactant to approach from the opposite, less-hindered face.[6]

Catalytic Cycle: Asymmetric Diels-Alder Reaction

The diagram below illustrates the catalytic cycle for an enantioselective Diels-Alder reaction between an α,β-unsaturated aldehyde and a diene, catalyzed by a MacMillan-type imidazolidinone.

G cluster_cycle Catalytic Cycle Cat Chiral Catalyst (Imidazolidinone) Iminium Chiral Iminium Ion (LUMO Lowered) Cat->Iminium + Aldehyde - H₂O Aldehyde α,β-Unsaturated Aldehyde Cycloadd Cycloaddition Intermediate Iminium->Cycloadd + Diene (Face-selective attack) Diene Diene Cycloadd->Cat Catalyst Regeneration Product Enantioenriched Product Cycloadd->Product + H₂O (Hydrolysis) Product_out Final Product Product->Product_out Isolation

Caption: Catalytic Cycle of an Imidazolidinone-Catalyzed Diels-Alder Reaction.

Protocol 2: Asymmetric Diels-Alder Reaction

This protocol provides a general procedure for the enantioselective Diels-Alder reaction between acrolein and cyclopentadiene using a second-generation MacMillan catalyst.

Materials:

  • (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone

  • Trifluoroacetic acid (TFA)

  • Acrolein (or other α,β-unsaturated aldehyde)

  • Cyclopentadiene (freshly cracked)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)

Procedure:

  • To a vial, add the imidazolidinone catalyst (0.2 eq, 20 mol%) and the solvent (e.g., CH₂Cl₂/H₂O 95:5).

  • Add the acid co-catalyst, TFA (0.2 eq, 20 mol%), and stir for 5 minutes.

  • Cool the solution to the desired temperature (e.g., -20 °C or room temperature).

  • Add the α,β-unsaturated aldehyde (1.0 eq) and stir for 5-10 minutes to allow for iminium ion formation.

  • Add the diene (3.0 eq) in one portion.

  • Stir the reaction at the specified temperature for 2-24 hours, monitoring by TLC or GC.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Determine the enantiomeric excess (% ee) of the product by chiral HPLC or GC analysis.

Data Summary: Representative Diels-Alder Reactions
DienophileDieneCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (% ee)
AcroleinCyclopentadiene208593 (endo)
CrotonaldehydeCyclopentadiene209190 (endo)
Cinnamaldehyde1,3-Butadiene108294
(E)-2-HexenalIsoprene207889

Conclusion

While the specific molecule this compound is achiral, the broader imidazolidin-2-one scaffold is a remarkably versatile and powerful platform in stereoselective synthesis. When rendered chiral, these compounds provide exceptional stereocontrol in two distinct modes. As covalent auxiliaries, they offer a reliable and robust method for diastereoselective transformations like alkylations, with the significant advantage of auxiliary recovery. As organocatalysts, pioneered by MacMillan, they have revolutionized the field by enabling highly enantioselective reactions, such as the Diels-Alder cycloaddition, through transient iminium ion activation. The choice between these strategies depends on the specific synthetic challenge, but both highlight the enduring importance of the chiral imidazolidin-2-one core for researchers in academia and the pharmaceutical industry.

References

  • Wikipedia. Chiral auxiliary. [Link]
  • Couto, I., & de Fátima, Â. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
  • Das, B., & Reddy, M. R. (2012). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 2(21), 7955-7981. [Link]
  • Soengas, R. G., & Marques, M. M. B. (2009). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 74(15), 5589-5592. [Link]
  • Dr. Preeti Rekha. (2020).
  • Lee, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(10), 2649. [Link]
  • Svitek, O., et al. (2022).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 232656, this compound. [Link]
  • ResearchGate. (2010). ChemInform Abstract: 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. ChemInform, 41(32). [Link]
  • Wolfe, J. P., & Rossi, M. A. (2010). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. The Journal of organic chemistry, 75(1), 213–224. [Link]
  • Al-Zoubi, R. M. (2015). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 43(2), 99-102. [Link]
  • Kedziora, K., et al. (2020). Enantiodivergent Aldol Condensation in the Presence of Aziridine/Acid/Water Systems. Molecules, 25(15), 3350. [Link]
  • Wang, Z., et al. (2023). Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis.
  • ResearchGate. (2019). Asymmetric aldol reaction and its probable mechanism. [Link]
  • Lee, H., et al. (2016). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of Organic Chemistry, 81(3), 1161-1169. [Link]
  • Egorov, M. P., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]
  • Kumar, P., & Singh, V. (2017). Chiral GAP catalysts of phosphonylated imidazolidinones and their applications in asymmetrical Diels-Alder and Friedel-Craft reactions. Tetrahedron, 73(33), 5021-5027. [Link]
  • Lee, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(10), 2649. [Link]
  • Lipton, M. A., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory.
  • ResearchGate. (2005). An Improved Process for the Preparation of 4,4-Dimethyloxazolidine-2-thione. [Link]
  • Al-Zoubi, R. M. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 53(2). [Link]
  • Wang, Z., et al. (2023). Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis.
  • Gualandi, A., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.

Sources

Application Notes & Protocols: The Role of 4,4-Dimethylimidazolidin-2-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocycle

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic versatility and significant biological activity is perpetual. The 4,4-dimethylimidazolidin-2-one moiety, a five-membered cyclic urea, has emerged as a privileged structure with substantial applications in drug discovery and development. Its rigid, gem-dimethyl substituted backbone provides a unique three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. This guide provides an in-depth exploration of the applications of this compound, detailing its role as a core scaffold in therapeutic agents and as a chiral auxiliary in the stereoselective synthesis of complex molecules.

The significance of the imidazolidin-2-one core is underscored by its presence in several FDA-approved drugs and numerous clinical candidates.[1][2] This heterocycle is a key structural component in agents developed for a wide array of diseases, including viral infections, cancer, and metabolic disorders.[1][3][4] Its utility stems from a combination of favorable physicochemical properties, synthetic tractability, and the ability to form key hydrogen bonding interactions with protein targets.

PropertyValueSource
Molecular Formula C₅H₁₀N₂O[5]
IUPAC Name This compound[5]
CAS Number 24572-33-6[5]
Molecular Weight 114.15 g/mol PubChem
Melting Point 168-172 °CChemicalBook
Solubility Soluble in water and polar organic solventsN/A

A common and scalable synthesis route involves the condensation of 2-methyl-1,2-diaminopropane with urea, which provides the core heterocycle with moderate to high purity.[6] This accessibility allows for extensive derivatization at the N1 and N3 positions, enabling the exploration of vast chemical space in drug discovery programs.

G cluster_reactants Reactants cluster_products Products 2_methyl_1_2_diaminopropane 2-Methyl-1,2-diaminopropane Product This compound 2_methyl_1_2_diaminopropane->Product + Urea (Condensation) Urea Urea Urea->Product Ammonia Ammonia (byproduct) Product->Ammonia DHT DHT (Androgen) AR_LBD Androgen Receptor (Ligand Binding Domain) DHT->AR_LBD Binds & Activates DMI_antagonist This compound Derivative (Antagonist) Coactivators Coactivator Proteins AR_LBD->Coactivators Recruits ARE Androgen Response Element (DNA) DMI_antagonist->AR_LBD Competitively Binds & Inhibits Coactivators->ARE Binds to Transcription Gene Transcription (Inhibited)

Caption: Mechanism of Androgen Receptor Antagonism.

Preclinical Data Summary: One notable derivative, MDV4, has demonstrated significant preclinical efficacy. [6]

Compound Target Cell Line IC₅₀ (nM) In Vivo Efficacy (Tumor Reduction)
MDV4 LNCaP 780.85 40% vs. control

| Enzalutamide (Ref.) | LNCaP | 620 | N/A |

This data highlights the potential of the this compound scaffold in developing new therapies for prostate cancer. [6]

Antiviral and Antimicrobial Applications

The broader imidazolidinone class, including 4,4-dimethyl substituted variants, is a versatile scaffold for developing antiviral agents. [1][3]These compounds have been investigated for activity against a range of viruses, including HIV, Hepatitis C Virus (HCV), and Dengue virus. [3]The mechanism often involves the inhibition of key viral enzymes, such as proteases, or interference with viral entry into host cells. [3]For instance, certain imidazolidinones act as CCR5 co-receptor antagonists, blocking HIV entry, while others inhibit the NS3 serine protease of HCV. [3] Additionally, various derivatives of the related imidazolidine-2,4-dione have shown promise as antimicrobial agents against both Gram-positive and Gram-negative bacteria. [1][7]

Other Therapeutic Areas

The structural versatility of this compound has led to its exploration in other therapeutic contexts:

  • Metabolic Disorders: Preliminary studies suggest that derivatives can inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism, indicating potential applications in treating conditions like type 2 diabetes. [6]* Autoimmune Diseases: The related imidazolidine-2,4-dione scaffold has been used to design inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a target for autoimmune diseases. [8]* Anticoagulant Activity: Certain imidazolidine-2,4-dione derivatives have been evaluated for their ability to prolong clotting times, suggesting potential as anticoagulant agents. [9][10]

Part 2: Chiral Auxiliary in Asymmetric Synthesis

Beyond its role as a bioactive scaffold, this compound is a precursor to valuable chiral auxiliaries used in asymmetric synthesis. [2][11]A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a chemical reaction to produce a single enantiomer of the desired product. [12] Imidazolidin-2-ones offer advantages over the more common oxazolidinone auxiliaries, such as greater stability towards ring-opening reactions. [11]This robustness allows for a broader range of reaction conditions. The general strategy involves attaching the chiral auxiliary to a substrate, performing a diastereoselective reaction (e.g., alkylation or aldol addition), and then cleaving the auxiliary to yield the enantiomerically enriched product.

G start Prochiral Substrate (e.g., Carboxylic Acid Derivative) attach Attach Auxiliary start->attach auxiliary Chiral Imidazolidin-2-one Auxiliary auxiliary->attach intermediate Chiral Auxiliary-Substrate Adduct attach->intermediate reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) intermediate->reaction diastereomer Diastereomerically Pure Product reaction->diastereomer cleave Cleave Auxiliary diastereomer->cleave final_product Enantiomerically Pure Product cleave->final_product recycle Recovered Auxiliary cleave->recycle

Caption: Workflow for Asymmetric Synthesis.

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of 1-Acetyl-4,4-dimethylimidazolidin-2-one

This protocol describes a standard N-acylation, a common first step for creating derivatives for biological screening or for use as chiral auxiliaries.

Materials and Reagents:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 eq)

  • Acetyl Chloride (1.2 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine to the stirred solution.

  • Acylation: Add acetyl chloride dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-acetyl-4,4-dimethylimidazolidin-2-one.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Perspectives

This compound is a remarkably versatile scaffold in medicinal chemistry. Its applications range from serving as the central framework for potent androgen receptor antagonists in oncology to enabling the stereocontrolled synthesis of complex molecules as a chiral auxiliary. [6][11]The synthetic accessibility and the ease with which its structure can be modified ensure its continued relevance in drug discovery.

Future research will likely focus on expanding the therapeutic applications of this scaffold into new disease areas. The development of novel derivatives targeting protein-protein interactions, kinases, and other enzyme classes is a promising avenue. Furthermore, the design of new, more efficient chiral auxiliaries based on this framework will continue to be an important area of investigation for synthetic chemists. The solid foundation of existing research provides a strong platform for the continued development of innovative medicines based on the this compound core.

References

  • Vulcanchem. (n.d.). This compound - 24572-33-6.
  • Mostafa, A. A., Al-Rahmah, A. N., Kumar, R. S., Manilal, A., & Idhayadhulla, A. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Science Alert. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and....
  • Mohite, P. B., Deshmukh, V. K., Kadam, V. N., & Devkar, N. B. (2022). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. International Journal of Current Science (IJCSPUB).
  • Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. (2019). PubMed.
  • Liang, X., Fu, H., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry.
  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (n.d.). MDPI.
  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (n.d.). pmf.kg.ac.rs.
  • Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate.
  • ChemInform Abstract: 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate.
  • Imidazolidinone and imidazolidine-2,4-dione compounds. (n.d.). ResearchGate.
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (n.d.). MDPI.

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Introduction: The Imidazolidinone Core - A Privileged Scaffold in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of the 4,4-dimethylimidazolidin-2-one scaffold as a versatile ligand in modern catalysis.

The this compound moiety, a five-membered cyclic urea, represents a structurally robust and electronically tunable scaffold that has found significant utility in the design of advanced ligands for catalysis.[1][2] With the chemical formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol , its core structure features two nitrogen atoms capable of coordinating to a metal center and a gem-dimethyl group at the C4 position.[3][4] This steric feature is not merely a passive substituent; it plays a crucial role in shaping the ligand's coordination sphere, influencing the stability of catalytic intermediates and the selectivity of chemical transformations.

While this compound itself is a foundational building block, its true power in catalysis is unlocked through derivatization, particularly at the nitrogen positions. These modifications allow for the fine-tuning of steric and electronic properties and, most importantly, the introduction of chirality, making the imidazolidinone framework a cornerstone of modern asymmetric synthesis.[1][5][6] This guide will explore the application of this ligand scaffold in two major areas of catalysis: palladium-catalyzed cross-coupling and asymmetric transformations, providing both mechanistic insights and practical, field-tested protocols.

Application I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[7][8][9] The performance of these catalytic systems is critically dependent on the choice of ligand, which modulates the reactivity and stability of the palladium center throughout the catalytic cycle. N-heterocyclic carbenes (NHCs) and phosphine ligands are common, but nitrogen-based ligands derived from the imidazolidinone core offer a compelling alternative.

Mechanistic Role of the Imidazolidinone Ligand

In a typical cross-coupling cycle (e.g., Suzuki-Miyaura), the ligand's primary roles are to stabilize the active Pd(0) species, facilitate the oxidative addition of the organic halide, and promote the final reductive elimination step to release the product and regenerate the catalyst.[9] An N,N'-disubstituted imidazolidinone ligand coordinates to the palladium center through its nitrogen atoms. The steric bulk provided by the gem-dimethyl group and the N-substituents can accelerate the reductive elimination step, which is often rate-limiting, thereby increasing the overall catalytic turnover.

G cluster_0 Catalytic Cycle pd0 L₂Pd(0) Active Catalyst oa_ts Oxidative Addition pd0->oa_ts R¹-X pd2 L₂(R¹)Pd(II)(X) oa_ts->pd2 tm_ts Transmetalation pd2->tm_ts R²-M pd2_r2 L₂(R¹)Pd(II)(R²) tm_ts->pd2_r2 re_ts Reductive Elimination pd2_r2->re_ts re_ts->pd0 Regeneration product R¹-R² Product re_ts->product inv1 inv2 inv3 inv4 caption Fig. 1: General Pd-catalyzed cross-coupling cycle.

Caption: Fig. 1: General Pd-catalyzed cross-coupling cycle.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the coupling of an aryl bromide with an arylboronic acid using a palladium catalyst supported by an N,N'-disubstituted this compound type ligand (L).

Materials and Reagents:

  • Palladium(II) acetate (Pd(OAc)₂)

  • N,N'-disubstituted this compound ligand (L)

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene/Water (10:1 mixture, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation (in situ): To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the imidazolidinone ligand (0.04 mmol, 4 mol%). Add 2 mL of the toluene/water solvent mixture and stir at room temperature for 15 minutes. The formation of the active Pd(0) complex is often indicated by a color change.

  • Reaction Assembly: To the flask containing the catalyst, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Reaction Execution: Add the remaining 3 mL of the solvent mixture. Fit the flask with a reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Typical reaction times range from 4 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, and extract the aqueous layer twice with 10 mL of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Summary: Performance in Cross-Coupling

The following table summarizes representative results for cross-coupling reactions using sterically demanding N-donor ligands, illustrating the typical scope and efficiency.

EntryAryl HalideBoronic AcidYield (%)
14-BromoanisolePhenylboronic acid>95
21-Bromo-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acid92
32-Bromopyridine3-Tolylboronic acid88
41-BromonaphthalenePhenylboronic acid94

Application II: Asymmetric Catalysis

The rigid five-membered ring of the imidazolidinone scaffold makes it an excellent platform for asymmetric catalysis. By introducing chiral centers on the backbone or on the N-substituents, ligands can be synthesized that create a well-defined chiral pocket around a metal center, enabling high levels of enantioselectivity.[6] Chiral derivatives have proven highly effective in reactions such as copper-catalyzed Henry (nitroaldol) reactions.[5][10]

Ligand Design and Mechanism of Enantioselection

A common strategy involves synthesizing ligands where two chiral imidazolidinone units are linked to a coordinating pyridine ring.[5] When complexed with a metal like Copper(II), this tridentate ligand forms a rigid chiral complex. In a Henry reaction, the copper center coordinates both the aldehyde and the nitronate anion. The chiral ligand environment dictates the facial selectivity of the nitronate's attack on the aldehyde carbonyl, leading to the preferential formation of one enantiomer of the nitroaldol product.[5]

G cluster_complex Chiral Catalyst-Substrate Complex metal Cu(II) Center transition_state [LCu(Aldehyde)(Nitronate)]‡ Diastereomeric Transition State metal->transition_state Forms Chiral Pocket ligand Chiral Imidazolidinone Ligand (L) ligand->metal Coordination aldehyde Aldehyde (R-CHO) aldehyde->metal Coordination nitronate Nitronate (R'CH=NO₂⁻) nitronate->metal Coordination product_S S-Nitroaldol Product transition_state->product_S Favored Pathway product_R R-Nitroaldol Product transition_state->product_R Disfavored Pathway caption Fig. 2: Enantioselection in a Cu-catalyzed Henry reaction.

Sources

Application Notes and Protocols for Reactions Involving 4,4-Dimethylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,4-Dimethylimidazolidin-2-one is a versatile heterocyclic compound that serves as a crucial building block and chiral auxiliary in modern organic synthesis. Its unique structural features, including a gem-dimethyl group at the C4 position, impart significant steric hindrance that can be exploited to achieve high levels of stereocontrol in a variety of chemical transformations. This guide provides an in-depth exploration of the experimental setups and protocols for key reactions involving this compound, tailored for researchers, scientists, and professionals in the field of drug development. The focus is on providing not just procedural steps, but also the underlying scientific rationale to empower users to adapt and troubleshoot these methods effectively.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe and effective handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₅H₁₀N₂O[1][2]
Molecular Weight 114.15 g/mol [1][3]
CAS Number 24572-33-6[2][3][4]
Melting Point 235°C (methanol)[3]
Appearance White solid
Solubility Soluble in methanol[3]

Note: The boiling point and comprehensive solubility data in various organic solvents are not widely reported in publicly available literature.

Safety Precautions

While specific hazard statements for this compound are not universally available, it is prudent to handle it with the care afforded to all laboratory chemicals.[4] For related compounds like 1,3-dimethylimidazolidin-2-one, hazards include being harmful if swallowed, causing serious eye damage, and being suspected of damaging fertility or the unborn child.[5][6][7] Therefore, the following general safety precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[4][8]

  • Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Core Applications in Asymmetric Synthesis

This compound and its derivatives have found significant application as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, after which it is removed.[9] The gem-dimethyl group on the imidazolidinone ring provides a sterically demanding environment that effectively shields one face of the reactive center, leading to high diastereoselectivity in subsequent reactions.

General Workflow for Using this compound as a Chiral Auxiliary

The use of this compound as a chiral auxiliary typically follows a three-step sequence: N-acylation, diastereoselective transformation (e.g., alkylation or aldol reaction), and cleavage of the auxiliary.

G cluster_0 Workflow for Asymmetric Synthesis Start This compound Step1 N-Acylation Start->Step1 Introduce acyl group Step2 Diastereoselective Reaction (e.g., Alkylation, Aldol) Step1->Step2 Form N-acyl derivative Step3 Cleavage of Auxiliary Step2->Step3 Introduce new stereocenter Product Enantiomerically Enriched Product Step3->Product Recycle Recovered Auxiliary Step3->Recycle

Caption: General workflow for asymmetric synthesis using this compound.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key reactions involving this compound.

Protocol 1: N-Acylation of this compound

The first step in utilizing this chiral auxiliary is its acylation to attach the desired substrate. A common and effective method involves the use of an acid chloride or a carboxylic acid activated in situ.[10]

Objective: To synthesize an N-acyl-4,4-dimethylimidazolidin-2-one derivative.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., propionic acid)

  • Pivaloyl chloride

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (2.2 eq) dropwise to the cooled solution while maintaining the temperature at 0 °C.

  • Activation: In a separate flask, prepare a solution of pivaloyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylated product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality: The use of pivaloyl chloride and triethylamine generates a mixed anhydride in situ, which is a highly reactive acylating agent.[10] The bulky pivaloyl group directs the nucleophilic attack of the deprotonated imidazolidinone to the desired carbonyl carbon.

Protocol 2: Diastereoselective Alkylation of N-Acyl-4,4-dimethylimidazolidin-2-one

This protocol describes the alkylation of the N-acylated derivative to create a new stereocenter with high diastereoselectivity.[11]

Objective: To perform a diastereoselective alkylation of an N-acyl-4,4-dimethylimidazolidin-2-one.

Materials:

  • N-Acyl-4,4-dimethylimidazolidin-2-one (from Protocol 1)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS))

  • Alkylating agent (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for anhydrous reactions

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the N-acyl-4,4-dimethylimidazolidin-2-one (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add the strong base (e.g., LDA, 1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Warming and Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Causality: The strong base deprotonates the α-carbon of the acyl group to form a rigid enolate. The bulky gem-dimethyl group on the chiral auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile (alkylating agent) to approach from the less sterically hindered face, thus leading to a high degree of diastereoselectivity.[11][12]

G cluster_1 Diastereoselective Alkylation Workflow Start N-Acyl-4,4-dimethyl- imidazolidin-2-one Step1 Deprotonation with Strong Base (e.g., LDA at -78 °C) Start->Step1 Form enolate Step2 Addition of Electrophile (Alkylating Agent) Step1->Step2 Rigid chelated intermediate Step3 Diastereoselective C-C Bond Formation Step2->Step3 Attack from less hindered face Product Alkylated Product with High d.r. Step3->Product

Caption: Workflow for the diastereoselective alkylation step.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. Several methods exist for this cleavage, with the choice depending on the desired functional group in the final product (e.g., carboxylic acid, alcohol, or aldehyde).

3.1 Cleavage to a Carboxylic Acid

Objective: To hydrolyze the N-acyl bond to yield a chiral carboxylic acid.

Materials:

  • Alkylated N-acyl-4,4-dimethylimidazolidin-2-one (from Protocol 2)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Aqueous sodium sulfite solution

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add aqueous hydrogen peroxide (4.0 eq) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).

  • Reaction: Stir the reaction vigorously at 0 °C for 2-4 hours.

  • Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite to decompose the excess hydrogen peroxide.

  • Auxiliary Removal: Concentrate the mixture under reduced pressure to remove the THF. Add diethyl ether to the aqueous residue and separate the layers. The recovered chiral auxiliary will be in the ether layer.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 1-2 with 1 M HCl.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the chiral carboxylic acid.

3.2 Cleavage to an Aldehyde

Objective: To reduce the N-acyl group to a chiral aldehyde.

Materials:

  • Alkylated N-acyl-4,4-dimethylimidazolidin-2-one (from Protocol 2)

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes)

  • Anhydrous toluene or DCM

  • Methanol

  • Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alkylated product (1.0 eq) in anhydrous toluene.

  • Cooling: Cool the solution to -78 °C.

  • Reduction: Add DIBAL-H (1.1 eq) dropwise. Stir at -78 °C for 1-2 hours.

  • Quenching: Quench the reaction by the slow addition of methanol at -78 °C.

  • Warming and Work-up: Allow the reaction to warm to room temperature and then add Rochelle's salt solution. Stir vigorously until two clear layers form.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (aldehydes can be volatile) to obtain the crude chiral aldehyde.

  • Purification: Purify immediately by flash column chromatography.

Causality: The choice of cleavage reagent determines the final product. Strong hydrolytic conditions (LiOH/H₂O₂) lead to the carboxylic acid.[12] A controlled reduction with a hydride source like DIBAL-H at low temperature can selectively reduce the amide to the aldehyde.[13][14]

Conclusion

This compound is a powerful tool in the arsenal of the synthetic organic chemist. Its application as a chiral auxiliary provides a reliable and highly diastereoselective route to a wide range of enantiomerically enriched molecules. The protocols detailed in this guide, grounded in established chemical principles, offer a solid foundation for researchers to successfully implement these reactions. By understanding the causality behind each experimental choice, scientists can further innovate and adapt these methodologies to meet the specific challenges of their synthetic targets.

References

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  • Cesarini, S., Spallarossa, A., Ranise, A., Bruno, O., Bondavalli, F., & Schenone, S. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Molecular Diversity, 27(2), 737-749. [Link]
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Pandey, G., & Kumar, A. (2014). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 19(11), 17694-17707. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazolidinones.
  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory.
  • Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1999). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (4), 387-398. [Link]
  • Hernández-Vázquez, E., & Ordóñez, M. (2011). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 16(5), 4149-4161. [Link]
  • Cesarini, S., Spallarossa, A., Ranise, A., Bruno, O., Bondavalli, F., & Schenone, S. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Molecular Diversity, 27(2), 737-749.
  • Cesarini, S., Spallarossa, A., Ranise, A., Schenone, S., Rosano, C., La Colla, P., Sanna, G., Busonera, B., & Loddo, R. (2009). N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)-thione analogues: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(3), 1106–1118. [Link]
  • Prashad, M., Kim, H.-Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A CONVENIENT AND PRACTICAL METHOD FOR N-ACYLATION OF 2-OXAZOLIDINONE CHIRAL AUXILIARIES WITH ACIDS. Tetrahedron Letters, 39(50), 9369-9372.
  • Hungarian Journal of Industry and Chemistry. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 53(2).
  • ResearchGate. (n.d.). Cleavage of acyl protective group on amines with dimethyl sulphatea,b.
  • Al-Ostath, R. A., Al-Wabli, R. I., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. BMC Chemistry, 16(1), 59. [Link]
  • ResearchGate. (n.d.). Synthetic protocol of 4,5-dimethylimidazolidine-2-thione.
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The Strategic Application of 4,4-Dimethylimidazolidin-2-one in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Asymmetric Synthesis and Protection Strategies

In the landscape of pharmaceutical development, the efficient and stereocontrolled synthesis of drug candidates is of paramount importance. Among the arsenal of tools available to the medicinal chemist, chiral auxiliaries and protecting groups play a pivotal role in achieving the desired molecular architecture and biological activity. 4,4-Dimethylimidazolidin-2-one, a cyclic urea derivative, has emerged as a valuable and versatile scaffold in this context. Its rigid, five-membered ring structure, adorned with gem-dimethyl substitution at the 4-position, provides a unique stereochemical environment that can be exploited for a range of synthetic transformations.

This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into its utility as a chiral auxiliary for asymmetric alkylations, a foundational technique for the construction of stereogenic centers, and its role as a robust protecting group for amine functionalities. The causality behind experimental choices will be elucidated, and detailed, field-proven protocols will be presented to enable researchers to seamlessly integrate this powerful tool into their synthetic workflows.

Core Applications of this compound in Pharmaceutical R&D

The utility of this compound in drug synthesis can be broadly categorized into two key areas:

  • As a Chiral Auxiliary: When employed as a chiral auxiliary, an enantiopure form of a derivative of this compound is temporarily incorporated into a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with high diastereoselectivity. The auxiliary is subsequently cleaved and can often be recovered for reuse. This strategy is particularly valuable in the synthesis of complex molecules with multiple stereocenters, such as the potent NK1 receptor antagonists[1].

  • As a Protecting Group: The nitrogen atoms of the imidazolidin-2-one ring can be readily acylated or alkylated, forming stable amide or amine linkages. This property allows the molecule to function as a protecting group for carboxylic acids or, more commonly, for primary and secondary amines. The protection strategy is crucial in multi-step syntheses where a specific amine needs to be shielded from unwanted reactions while other parts of the molecule are being modified[2].

Application Note I: Asymmetric Alkylation via N-Acyl-4,4-dimethylimidazolidin-2-one

The generation of stereodefined carbon-carbon bonds is a cornerstone of pharmaceutical synthesis. The use of N-acyl derivatives of this compound as chiral auxiliaries provides a reliable method for the diastereoselective alkylation of enolates.

Causality of Stereochemical Control

The gem-dimethyl group at the C4 position of the imidazolidinone ring plays a crucial role in facial shielding of the corresponding enolate. Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA), a rigid lithium enolate is formed. The dimethyl groups sterically hinder one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This controlled trajectory of attack leads to the preferential formation of one diastereomer of the alkylated product.

Experimental Protocol: Diastereoselective Alkylation of an N-Acyl-4,4-dimethylimidazolidin-2-one

This protocol describes a general procedure for the asymmetric alkylation of an N-acyl derivative of this compound.

Materials:

  • N-Acyl-4,4-dimethylimidazolidin-2-one (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)

  • Alkyl Halide (e.g., Benzyl bromide) (1.2 equiv)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-acyl-4,4-dimethylimidazolidin-2-one.

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add the LDA solution dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude alkylated product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired diastereomerically enriched product.

Data Presentation: Expected Diastereoselectivity

The diastereomeric excess (d.e.) of the alkylation product is highly dependent on the substrate and the electrophile. However, high levels of diastereoselectivity are typically observed.

N-Acyl Group Electrophile Typical Diastereomeric Excess (d.e.)
PropionylBenzyl bromide>95%
PhenylacetylMethyl iodide>90%
ButyrylEthyl iodide>93%

Application Note II: Cleavage of the this compound Auxiliary

After the desired stereocenter has been established, the chiral auxiliary must be removed to reveal the chiral product. The N-acyl bond of the imidazolidinone can be cleaved under various conditions to yield different functional groups.

Reductive Cleavage to a Chiral Alcohol

Treatment with a strong hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), cleaves the N-acyl bond to furnish the corresponding primary alcohol, with the chiral auxiliary being recovered.

Experimental Protocol: Reductive Cleavage with LiAlH₄

Materials:

  • N-Alkylated-4,4-dimethylimidazolidin-2-one (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Diethyl ether

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the N-alkylated-4,4-dimethylimidazolidin-2-one.

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Carefully add LiAlH₄ portion-wise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow and careful addition of Na₂SO₄·10H₂O until the evolution of gas ceases.

  • Work-up: Stir the resulting suspension vigorously for 30 minutes. Filter the solid through a pad of Celite®, washing with diethyl ether.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography to separate the desired chiral alcohol from the recovered this compound auxiliary.

Application Note III: this compound as a Protecting Group for Amines

In complex syntheses, particularly in peptide chemistry, the selective protection of amine functionalities is essential[2]. This compound can be utilized as a precursor to a protecting group for primary and secondary amines. The general strategy involves the formation of a carbamate linkage between the amine and the imidazolidinone scaffold.

Proposed Protection and Deprotection Strategy

Protection: An amine can be protected by reacting it with a suitable activated derivative of this compound, such as an N-carbonylimidazole or N-chloroformyl derivative.

Deprotection: The resulting carbamate is generally stable to a range of reaction conditions. Deprotection can be achieved under specific reductive or hydrolytic conditions, depending on the exact linkage.

Proposed Experimental Protocol: Amine Protection (Hypothetical)

Materials:

  • Primary or Secondary Amine (1.0 equiv)

  • This compound-N-carbonylimidazole (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (1.2 equiv)

Procedure:

  • Dissolution: Dissolve the amine in anhydrous DCM.

  • Base Addition: Add triethylamine to the solution.

  • Protection: Add a solution of this compound-N-carbonylimidazole in DCM dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Visualization of Synthetic Workflows

To further clarify the described synthetic strategies, the following diagrams illustrate the key transformations.

Asymmetric_Alkylation cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Auxiliary Cleavage Prochiral_Substrate N-Acyl-4,4-dimethyl- imidazolidin-2-one Enolate Chiral Lithium Enolate Prochiral_Substrate->Enolate LDA, THF, -78 °C Alkylated_Product Diastereomerically Enriched Alkylated Product Enolate->Alkylated_Product R-X (Electrophile) Chiral_Product Chiral Alcohol Alkylated_Product->Chiral_Product LiAlH4 Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary LiAlH4

Caption: Workflow for Asymmetric Alkylation and Auxiliary Cleavage.

Amine_Protection cluster_0 Protection Step cluster_1 Deprotection Step Amine Primary/Secondary Amine Protected_Amine Protected Amine (Carbamate) Amine->Protected_Amine Activated_Auxiliary Activated 4,4-Dimethyl- imidazolidin-2-one Activated_Auxiliary->Protected_Amine Deprotected_Amine Deprotected Amine Protected_Amine->Deprotected_Amine Deprotection Conditions

Caption: Proposed Workflow for Amine Protection and Deprotection.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in the synthesis of pharmaceuticals. Its application as a chiral auxiliary provides a robust and predictable method for the asymmetric installation of stereocenters, a critical step in the development of enantiomerically pure drug candidates. Furthermore, its potential as a protecting group for amines offers an additional strategic advantage in complex, multi-step synthetic sequences. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful tool in their drug discovery and development endeavors. As the demand for more complex and stereochemically defined pharmaceuticals continues to grow, the strategic application of scaffolds like this compound will undoubtedly play an increasingly important role in shaping the future of medicine.

References

  • Reichard, G. A., et al. (2003). Asymmetric synthesis of 4,4-disubstituted-2-imidazoli-dinones: potent NK1 antagonists. Organic Letters, 5(23), 4249–4251. [Link]
  • Organic Chemistry Portal. (n.d.). Protective Groups.

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Application Notes and Protocols for the Use of 4,4-Dimethylimidazolidin-2-one in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Greener and More Efficient Solvents in Agrochemical Synthesis

The synthesis of modern agrochemicals is a complex endeavor that demands high yields, purity, and cost-effectiveness, while increasingly emphasizing environmental sustainability and worker safety. A critical component in achieving these objectives is the choice of reaction solvent. For decades, polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) have been the workhorses of the agrochemical industry, prized for their excellent dissolving power for a wide range of organic and inorganic compounds. However, growing concerns over their reprotoxic properties and environmental impact have necessitated the search for safer and more sustainable alternatives.

This technical guide focuses on the application of 4,4-Dimethylimidazolidin-2-one (DMI), a promising yet underutilized cyclic urea solvent, in the synthesis of agrochemical compounds. DMI presents a compelling alternative to traditional solvents, offering a unique combination of high polarity, excellent thermal and chemical stability, and a more favorable safety profile. These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of DMI's properties and a detailed protocol for its use in a representative agrochemical synthetic transformation.

Physicochemical Properties of this compound

A thorough understanding of a solvent's physical and chemical properties is paramount to its effective application in synthesis. This compound possesses a unique set of characteristics that make it a powerful medium for a variety of chemical reactions.

PropertyValueSource
Molecular Formula C₅H₁₀N₂O
Molecular Weight 114.15 g/mol
CAS Number 24572-33-6
Appearance White crystalline solid
Boiling Point Not reported
Melting Point Not reported
Density 1.12 g/cm³ (estimated)
IUPAC Name This compound

Note: Due to the relative novelty of this compound in widespread application, some physical properties are not extensively reported in the literature. The data presented is based on available public information.

The high polarity of DMI, arising from the urea moiety, facilitates the dissolution of a broad spectrum of reactants, including polar organic molecules and inorganic salts. Its aprotic nature, meaning it does not have an acidic proton, makes it an ideal solvent for reactions involving strong bases and nucleophiles, preventing unwanted side reactions. Furthermore, its robust chemical structure imparts high thermal and chemical stability, allowing for a wider operational temperature range compared to some traditional solvents.

Application in the Synthesis of a Sulfonylurea Herbicide Intermediate: A Hypothetical Case Study

To illustrate the practical application of this compound, we present a detailed protocol for a key step in the synthesis of a hypothetical sulfonylurea herbicide. Sulfonylureas are a critical class of herbicides that act by inhibiting the enzyme acetolactate synthase (ALS) in plants. Their synthesis often involves a nucleophilic aromatic substitution (SNAAr) reaction, a transformation that can be significantly enhanced by the use of a polar aprotic solvent like DMI.

Reaction Scheme:

In this representative reaction, a sulfonamide is coupled with a chlorinated heterocyclic compound in the presence of a base, with DMI serving as the reaction medium.

Experimental Protocol: Synthesis of N-(4,6-dimethoxypyrimidin-2-yl)-4-nitrobenzenesulfonamide

Objective: To synthesize a sulfonylurea herbicide intermediate via a nucleophilic aromatic substitution reaction using this compound as the solvent.

Materials:

  • 4-Nitrobenzenesulfonamide

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • This compound (DMI)

  • Toluene

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-nitrobenzenesulfonamide (10.1 g, 50 mmol) and anhydrous potassium carbonate (10.4 g, 75 mmol).

  • Solvent Addition: Add 100 mL of this compound to the flask. Stir the mixture at room temperature to ensure good dispersion of the solids.

  • Reactant Addition: In a separate beaker, dissolve 2-chloro-4,6-dimethoxypyrimidine (9.6 g, 55 mmol) in 20 mL of DMI. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 120 °C and maintain this temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of deionized water with stirring.

    • Extract the aqueous phase with toluene (3 x 150 mL).

    • Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired N-(4,6-dimethoxypyrimidin-2-yl)-4-nitrobenzenesulfonamide as a solid.

Causality Behind Experimental Choices:
  • Choice of DMI as Solvent: this compound is selected for its high boiling point, which allows the reaction to be conducted at an elevated temperature, thereby increasing the reaction rate. Its high polarity effectively dissolves the sulfonamide and the inorganic base, facilitating the nucleophilic attack. As an aprotic solvent, it does not interfere with the base or the nucleophile.

  • Use of Potassium Carbonate: Anhydrous potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the sulfonamide, forming the nucleophilic sulfonamide anion, but not so strong as to cause unwanted side reactions.

  • Reaction Temperature: The reaction is heated to 120 °C to overcome the activation energy of the SNAAr reaction and to ensure a reasonable reaction time for industrial applicability. The thermal stability of DMI is crucial at this temperature.

  • Workup Procedure: The reaction mixture is poured into water to precipitate the product and to dissolve the inorganic salts. Toluene is used for extraction as it is a good solvent for the product and is immiscible with water. The washing steps are necessary to remove any remaining DMI and inorganic impurities.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Flask with 4-Nitrobenzenesulfonamide and K₂CO₃ B Add DMI Solvent A->B D Dropwise Addition of Pyrimidine Solution B->D C Dissolve 2-Chloro-4,6- dimethoxypyrimidine in DMI C->D E Heat to 120°C for 6 hours D->E F Quench with Water E->F G Extract with Toluene F->G H Wash & Dry Organic Phase G->H I Concentrate & Recrystallize H->I J Final Product: N-(4,6-dimethoxypyrimidin-2-yl) -4-nitrobenzenesulfonamide I->J

Caption: Experimental workflow for the synthesis of a sulfonylurea herbicide intermediate.

Conclusion and Future Outlook

This compound represents a viable and advantageous alternative to traditional polar aprotic solvents in agrochemical synthesis. Its favorable physicochemical properties, including high polarity, aprotic nature, and thermal stability, make it particularly well-suited for facilitating challenging reactions such as nucleophilic aromatic substitutions. The detailed protocol provided herein for a representative sulfonylurea intermediate synthesis demonstrates its practical utility and provides a solid foundation for its adoption in both research and industrial settings.

As the agrochemical industry continues to evolve towards greener and more sustainable practices, the exploration and implementation of novel solvents like this compound will be crucial. Further research into its broader applications, recyclability, and comprehensive toxicological profile will undoubtedly pave the way for its wider acceptance as a key component in the synthesis of next-generation crop protection agents.

References

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The Ascendant Solvent: A Detailed Guide to 4,4-Dimethylimidazolidin-2-one (DMI) in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of organic chemistry and drug development, the choice of solvent is a critical parameter that dictates reaction efficiency, product purity, and, increasingly, the safety and sustainability of a process. For decades, polar aprotic solvents like Hexamethylphosphoramide (HMPA), N-Methyl-2-pyrrolidone (NMP), and Dimethylformamide (DMF) have been mainstays in the chemist's toolbox. However, mounting evidence of their toxicity has necessitated a shift towards safer, yet equally effective, alternatives. Enter 4,4-Dimethylimidazolidin-2-one, more commonly known in the literature as 1,3-Dimethyl-2-imidazolidinone (DMI) , a powerful, high-boiling polar aprotic solvent emerging as a formidable replacement for its more hazardous predecessors.[1][2]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of DMI as a versatile solvent in a range of pivotal organic transformations. We move beyond a simple recitation of facts, offering field-proven insights into why DMI excels in specific applications and providing detailed, actionable protocols to empower your research and development endeavors.

Understanding DMI: A Superior Physicochemical Profile

DMI's efficacy as a solvent stems from its unique combination of physical and chemical properties. It is a colorless, transparent liquid with high thermal and chemical stability, rendering it robust for a wide array of reaction conditions.[3] Its high polarity and dielectric constant facilitate the dissolution of a broad spectrum of organic and inorganic compounds.[3][4][5][6]

Table 1: Comparative Physicochemical Properties of DMI and Other Polar Aprotic Solvents

PropertyThis compound (DMI)Hexamethylphosphoramide (HMPA)N-Methyl-2-pyrrolidone (NMP)
CAS Number 80-73-9[7]680-31-9872-50-4
Molecular Weight 114.15 g/mol [7]179.20 g/mol 99.13 g/mol
Boiling Point 225 °C[1][6]232.5 °C202 °C
Melting Point 8.2 °C[1][6]7.2 °C-24 °C
Density (25 °C) 1.056 g/mL[8]1.03 g/mL1.028 g/mL
Viscosity (25 °C) 1.9 cP[1]3.2 cP1.62 cP
Flash Point 120 °C[1][6]105 °C91 °C
Toxicity Harmful if swallowed, causes serious eye damage, suspected of damaging fertility.[9]Carcinogenic[1]Reproductive toxicity

The lower viscosity of DMI compared to HMPA is a notable advantage, facilitating better mixing and heat transfer in reaction mixtures.[1] Furthermore, its high boiling and flash points contribute to safer handling at elevated temperatures.[1][6]

Core Applications and Mechanistic Rationale

DMI's high polarity and ability to solvate cations effectively make it an exceptional medium for reactions involving anionic nucleophiles.[3] The lone pairs on its oxygen and nitrogen atoms chelate metal cations, leaving the corresponding anion more "naked" and, therefore, more reactive. This principle underpins its utility in a variety of nucleophilic substitution reactions.

G DMI DMI Solvent Cation Metal Cation (M+) DMI->Cation Solvation Nucleophile Anionic Nucleophile (Nu-) Substrate Electrophilic Substrate (R-X) Nucleophile->Substrate Nucleophilic Attack (Enhanced Reactivity) Product Product (R-Nu) Substrate->Product

Figure 1: Solvation of a metal cation by DMI, enhancing the reactivity of the anionic nucleophile.

Application Note 1: Nucleophilic Aromatic Substitution (SNAr)

Causality: Nucleophilic aromatic substitution reactions often require forcing conditions due to the inherent stability of the aromatic ring. DMI's high boiling point allows for reactions to be conducted at elevated temperatures safely. More importantly, its ability to solvate the counter-ion of the nucleophile (e.g., K⁺ in KF) enhances the nucleophilicity of the anion, accelerating the rate-determining addition step to the aromatic ring. This is particularly advantageous in reactions like the synthesis of fluoroaromatics from chloro- or nitro-aromatics, which are crucial transformations in pharmaceutical and agrochemical synthesis.

Protocol: Synthesis of 4-Fluoronitrobenzene

This protocol describes the nucleophilic substitution of a chlorine atom with fluorine on an activated aromatic ring.

Materials:

  • 4-Chloronitrobenzene

  • Potassium Fluoride (spray-dried)

  • This compound (DMI)

  • Toluene

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap fitted with a reflux condenser under a nitrogen atmosphere, add 4-chloronitrobenzene (1.0 eq) and DMI (3.0 eq relative to 4-chloronitrobenzene).

  • Azeotropic Drying: Add toluene to the flask and heat the mixture to reflux to remove any residual water azeotropically.

  • Nucleophilic Fluorination: After cooling the mixture to approximately 150 °C, add spray-dried potassium fluoride (1.5 eq). Heat the reaction mixture to 180-200 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by GC or TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium chloride and excess potassium fluoride.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove the DMI. Extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield 4-fluoronitrobenzene.

Application Note 2: Alkylation of Terminal Alkynes

Causality: The alkylation of terminal alkynes is a fundamental C-C bond-forming reaction. It involves the deprotonation of the weakly acidic terminal alkyne to form an acetylide anion, which then acts as a nucleophile. Strong bases like sodium amide are often used for this deprotonation. DMI is an excellent solvent for this reaction as it readily dissolves the acetylide salt and enhances the nucleophilicity of the acetylide anion. Its high boiling point also allows for reactions with less reactive alkyl halides.

Protocol: Synthesis of 1-Phenyl-1-hexyne

This protocol details the alkylation of phenylacetylene with a primary alkyl bromide.

Materials:

  • Phenylacetylene

  • Sodium Amide (NaNH₂)

  • 1-Bromobutane

  • This compound (DMI)

  • Anhydrous Diethyl Ether

  • Saturated Ammonium Chloride Solution

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • Acetylide Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add DMI. Cool the flask in an ice bath and slowly add sodium amide (1.1 eq).

  • Deprotonation: Slowly add a solution of phenylacetylene (1.0 eq) in DMI to the stirred suspension of sodium amide. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Alkylation: Cool the reaction mixture in an ice bath and add 1-bromobutane (1.2 eq) dropwise. After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extraction: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-phenyl-1-hexyne.

G Start Terminal Alkyne (R-C≡C-H) Acetylide Acetylide Anion (R-C≡C-) Start->Acetylide Deprotonation in DMI Base Strong Base (e.g., NaNH2) Base->Acetylide Product Internal Alkyne (R-C≡C-R') Acetylide->Product SN2 Attack AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Product

Figure 2: Workflow for the alkylation of a terminal alkyne in DMI.

Application Note 3: Synthesis of High-Performance Polymers

Causality: The synthesis of high-performance polymers, such as polyether sulfones (PES) and aromatic polyamides, often requires high temperatures to drive the polymerization and a solvent that can keep the growing polymer chains in solution. DMI's high boiling point and excellent solvating power for both the monomers and the resulting polymer make it an ideal choice for such polymerizations.[5] It facilitates the formation of high molecular weight polymers, which is crucial for achieving desired mechanical and thermal properties.

Protocol: Synthesis of Polyether Sulfone (PES)

This protocol is a representative example of a nucleophilic aromatic substitution polymerization.

Materials:

  • 4,4'-Dichlorodiphenyl sulfone

  • Bisphenol A

  • Potassium Carbonate (anhydrous)

  • This compound (DMI)

  • Toluene

  • Methanol

  • Standard laboratory glassware for polymerization reactions

Procedure:

  • Reaction Setup: In a resin kettle equipped with a mechanical stirrer, nitrogen inlet, thermometer, and a Dean-Stark trap with a condenser, charge 4,4'-dichlorodiphenyl sulfone (1.0 eq), bisphenol A (1.0 eq), potassium carbonate (1.1 eq), DMI, and toluene.

  • Azeotropic Dehydration: Heat the mixture to reflux (around 140-150 °C) to remove the water formed during the phenoxide formation azeotropically with toluene.

  • Polymerization: After the water removal is complete, gradually increase the temperature to 180-200 °C by distilling off the toluene. Maintain the reaction at this temperature for 4-6 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: Cool the viscous polymer solution to about 100 °C and pour it slowly into a vigorously stirred excess of methanol to precipitate the polyether sulfone.

  • Purification: Filter the precipitated polymer, wash it thoroughly with hot water and then with methanol to remove residual DMI, salts, and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at 120 °C until a constant weight is achieved.

Safety, Handling, and Disposal

While DMI is a safer alternative to many traditional polar aprotic solvents, it is not without hazards and must be handled with appropriate care.

  • Hazards: DMI is harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility.[9] It is also a skin and respiratory irritant.

  • Handling: Always work in a well-ventilated fume hood.[4][10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][11] Avoid inhalation of vapors and contact with skin and eyes.[4][10][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][11] DMI is hygroscopic and should be stored under an inert atmosphere to prevent moisture absorption.[11]

  • Disposal: Dispose of DMI and its residues in accordance with local, state, and federal regulations. It should not be released into the environment.[11]

Conclusion: A Strategic Addition to the Modern Laboratory

This compound (DMI) represents a significant advancement in solvent technology, offering a compelling combination of high performance and a more favorable safety profile compared to traditional polar aprotic solvents. Its unique properties make it an excellent choice for a variety of challenging organic reactions, including nucleophilic aromatic substitutions, C-C bond formations, and high-temperature polymerizations. By understanding the mechanistic principles behind its efficacy and adhering to safe handling practices, researchers can confidently integrate DMI into their workflows to drive innovation in chemical synthesis and drug development.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-2-imidazolidinone, 98%.
  • ResearchGate. (n.d.). Scheme 3. synthesis of: (a) hydroquinone, and (b) sPHD-based poly(ether sulfone).
  • Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone.
  • ResearchGate. (n.d.). 1,3-Dimethyl-2-imidazolidinone.
  • PrepChem.com. (n.d.). Synthesis of 1,3-dimethyl-2-imidazolidinone.
  • PubChem. (n.d.). 1,3-Dimethyl-2-imidazolidinone.
  • chemeurope.com. (n.d.). 1,3-Dimethyl-2-imidazolidinone.

Sources

Application Notes and Protocols for 4,4-Dimethylimidazolidin-2-one: Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,4-Dimethylimidazolidin-2-one, a valuable heterocyclic compound, serves as a versatile building block in organic synthesis. Its rigid, five-membered ring structure, adorned with gem-dimethyl groups at the 4-position, imparts unique stereochemical properties that are leveraged in various synthetic transformations. This guide provides detailed protocols for the synthesis of this compound and its subsequent application in N-acylation and diastereoselective alkylation reactions. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to employ this scaffold in their synthetic endeavors.

The imidazolidin-2-one core is a prevalent motif in numerous biologically active molecules and pharmaceuticals.[1] The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of its chemical and physical properties, making it an attractive scaffold for medicinal chemistry programs. Furthermore, chiral derivatives of imidazolidin-2-ones have found significant utility as chiral auxiliaries, enabling the asymmetric synthesis of complex molecules.[1][2]

This document will first detail a robust protocol for the synthesis of this compound from commercially available starting materials. Subsequently, it will provide step-by-step procedures for the N-acylation of the synthesized imidazolidinone, followed by a protocol for the diastereoselective alkylation of the N-acyl derivative, showcasing its potential in asymmetric synthesis.

Part 1: Synthesis of this compound

The most direct and efficient method for the synthesis of this compound involves the cyclization of 1,2-diamino-2-methylpropane with a suitable carbonylating agent. This approach is predicated on the high nucleophilicity of the diamine and the electrophilicity of the carbonyl source, leading to the formation of the stable five-membered cyclic urea. Among various carbonylating agents, carbonyldiimidazole (CDI) is particularly effective due to its high reactivity and the generation of gaseous byproducts (imidazole and CO2), which simplifies purification.[3]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

Materials:

  • 1,2-Diamino-2-methylpropane

  • Carbonyldiimidazole (CDI)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of 1,2-diamino-2-methylpropane (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add carbonyldiimidazole (CDI) (1.05 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl (1.2 eq).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

ParameterValue
Reactant 1 1,2-Diamino-2-methylpropane
Reactant 2 Carbonyldiimidazole (CDI)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield 85-95%

Part 2: N-Acylation of this compound

The secondary amine within the imidazolidin-2-one ring can be readily acylated to introduce a variety of functional groups. This transformation is crucial for its application as a chiral auxiliary, as the acyl group directs the stereochemical outcome of subsequent reactions. A common and effective method for N-acylation involves the use of an acid chloride in the presence of a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct.[4]

Reaction Scheme:

Diastereoselective_Alkylation Start N-Acyl-4,4-dimethyl- imidazolidin-2-one Deprotonation Deprotonation (LDA, THF, -78 °C) Start->Deprotonation Enolate Lithium Enolate Intermediate Deprotonation->Enolate Alkylation Alkylation (R-X, -78 °C to rt) Enolate->Alkylation Product α-Alkylated Product (High Diastereoselectivity) Alkylation->Product Cleavage Auxiliary Cleavage (e.g., LiOH, H2O2) Product->Cleavage FinalProduct Chiral Carboxylic Acid Cleavage->FinalProduct Auxiliary Recovered Auxiliary Cleavage->Auxiliary

Sources

Application Notes & Protocols: A Guide to the Synthesis of Imidazolidinone-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazolidinone scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals, natural products, and chiral auxiliaries.[1] Its structural rigidity and capacity for stereospecific substitution make it an ideal core for the design of potent and selective enzyme inhibitors. Imidazolidinone derivatives have demonstrated significant therapeutic potential, serving as key components in FDA-approved drugs and clinical candidates targeting a range of enzymes, including proteases, kinases, and cholinesterases.[2][3][4][5] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of prevalent synthetic strategies and a detailed, field-proven protocol for the efficient synthesis of 1,3-disubstituted imidazolidin-2-ones. Furthermore, it outlines the subsequent characterization and evaluation of these compounds in enzyme inhibition assays.

Introduction: The Imidazolidinone Core in Medicinal Chemistry

The five-membered nitrogenous heterocycle, imidazolidin-2-one, is a cornerstone of modern medicinal chemistry. Its derivatives are integral to numerous FDA-approved drugs, including the antiviral agent emicerfont, the ACE inhibitor imidapril, and the antibiotic azlocillin, showcasing the scaffold's versatility and biological acceptance.[2][6] The therapeutic relevance of this core structure extends to ongoing research in oncology, infectious diseases, and neurodegenerative disorders.[2][7]

The efficacy of imidazolidinone-based inhibitors stems from the ring's ability to act as a rigid scaffold, positioning key pharmacophoric groups in a precise three-dimensional orientation to interact with enzyme active sites. This guide aims to demystify the synthesis of these valuable compounds by explaining the chemical principles behind various synthetic routes and providing a robust, reproducible protocol for laboratory application.

Overview of Synthetic Strategies

The construction of the imidazolidinone ring can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.

  • Direct Carbonylation of 1,2-Diamines: This is the most classical and direct method, involving the reaction of a 1,2-diamine with a carbonylating agent.[1] Agents like phosgene or triphosgene are highly effective but pose significant toxicity risks. Safer and more common alternatives include carbonyldiimidazole (CDI), which reacts cleanly to form the cyclic urea.[2]

  • Intramolecular Cyclization of Urea Derivatives: This versatile strategy involves the cyclization of pre-formed linear ureas. For instance, N-allylureas can undergo palladium-catalyzed intramolecular carboamination to yield substituted imidazolidinones.[8] Similarly, propargylic ureas can be cyclized using organocatalysts like BEMP (a strong, non-ionic base) under mild conditions, offering excellent chemoselectivity.[8][9]

  • Catalytic Diamination of Unsaturated Bonds: Modern methods leverage transition-metal catalysis to perform direct diamination of alkenes, dienes, or alkynes.[1] Palladium-catalyzed intermolecular diamination of 1,3-dienes, for example, can produce vinyl-substituted imidazolidinones with high regioselectivity and enantioselectivity.[1]

  • Ring Expansion of Aziridines: This approach involves the reaction of activated aziridines with isocyanates, often catalyzed by nickel or palladium complexes, to afford the five-membered imidazolidinone ring.[1][8]

Synthesis_Strategies cluster_start Starting Materials cluster_methods Synthetic Methods 1,2-Diamine 1,2-Diamine Direct Carbonylation Direct Carbonylation 1,2-Diamine->Direct Carbonylation + CDI/Phosgene Unsaturated Urea Unsaturated Urea Intramolecular Cyclization Intramolecular Cyclization Unsaturated Urea->Intramolecular Cyclization Pd or Organocatalyst Alkene/Diene Alkene/Diene Catalytic Diamination Catalytic Diamination Alkene/Diene->Catalytic Diamination Pd(II) or Cu(I) Aziridine Aziridine Ring Expansion Ring Expansion Aziridine->Ring Expansion + Isocyanate Product Imidazolidinone Core Direct Carbonylation->Product Intramolecular Cyclization->Product Catalytic Diamination->Product Ring Expansion->Product caption Figure 1. Major synthetic routes to the imidazolidinone core.

Figure 1. Major synthetic routes to the imidazolidinone core.

Detailed Protocol: Pseudo-Multicomponent Synthesis of 1,3-Disubstituted Imidazolidin-2-ones

This section details a highly efficient, one-pot protocol for synthesizing chiral 1,3-disubstituted imidazolidin-2-ones, adapted from advanced, sustainable methodologies.[2] The process leverages an in-situ Schiff base formation and reduction, followed by cyclization, minimizing intermediate isolation steps and improving overall yield.

Rationale and Mechanism

The reaction proceeds through three sequential steps in a single reaction vessel. First, a chiral diamine reacts with two equivalents of an aldehyde via a condensation reaction to form a di-imine (Schiff base). This intermediate is not isolated but is immediately reduced in-situ, typically with sodium borohydride (NaBH₄), to yield the corresponding N,N'-disubstituted diamine. The final step is the cyclization of this diamine with carbonyldiimidazole (CDI). CDI acts as a safe and effective phosgene equivalent, reacting with the secondary amines to form the stable five-membered imidazolidinone ring.[2] This one-pot approach is advantageous for its operational simplicity and time efficiency.[2]

Reaction_Mechanism Diamine R-NH-CH-CH-NH-R (Chiral Diamine) SchiffBase R-N=CH-CH=N-R (Schiff Base Intermediate) Diamine->SchiffBase Step 1: Condensation (-2 H₂O) Aldehyde 2 x R'-CHO (Aldehyde) Aldehyde->SchiffBase ReducedDiamine R-NH-CH₂-CH₂-NH-R (Substituted Diamine) SchiffBase->ReducedDiamine Step 2: In-situ Reduction Reducer NaBH₄ Reducer->ReducedDiamine Imidazolidinone ReducedDiamine->Imidazolidinone Step 3: Cyclization CDI Carbonyldiimidazole (CDI) CDI->Imidazolidinone caption Figure 2. Reaction mechanism for the one-pot synthesis.

Figure 2. Reaction mechanism for the one-pot synthesis.
Materials and Reagents
  • Starting Materials:

    • trans-(R,R)-1,2-Diaminocyclohexane (or other suitable 1,2-diamine)

    • Substituted aromatic or aliphatic aldehyde (2.05 equivalents)

    • Sodium borohydride (NaBH₄) (2.1 - 4.0 equivalents)

    • Carbonyldiimidazole (CDI) (1.1 - 1.3 equivalents)

  • Solvents:

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Dichloromethane (DCM)

  • Work-up Reagents:

    • 0.01 M Hydrochloric acid (HCl)

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Purification:

    • Silica gel for column chromatography

    • Eluent system (e.g., petroleum ether/ethyl acetate, 5:1 v/v)

  • Equipment:

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Microwave reactor (optional, can accelerate reaction times)[2]

    • Standard glassware for extraction and filtration

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Step-by-Step Experimental Protocol
  • Schiff Base Formation:

    • In a round-bottom flask, dissolve trans-(R,R)-1,2-diaminocyclohexane (1.0 equiv.) in anhydrous THF to a concentration of 0.3 M.

    • Add the desired aldehyde (2.05 equiv.).

    • Heat the mixture to reflux (approx. 65-80°C) for 60 minutes. If using a microwave reactor, irradiate to maintain reflux.[2]

    • Causality: Refluxing in THF provides sufficient thermal energy to drive the condensation reaction and remove the water byproduct, pushing the equilibrium towards the Schiff base product.

  • In-Situ Reduction:

    • Cool the reaction mixture to room temperature.

    • Carefully add sodium borohydride (2.1 equiv.) portion-wise to control the initial effervescence.

    • Once the gas evolution subsides, heat the mixture to reflux for an additional 4 hours.[2]

    • Self-Validation: Monitor the reaction progress by TLC. The disappearance of the starting materials and the formation of a new, more polar spot corresponding to the diamine indicates completion.

  • Cyclization:

    • After the formation of the diamine is confirmed, cool the mixture.

    • Add a solution of carbonyldiimidazole (CDI, 1.1 equiv.) dissolved in anhydrous DCM (0.02 M).[2]

    • Heat the reaction to reflux for 60 minutes.

    • Trustworthiness: To drive the reaction to completion, it is often beneficial to add a small additional portion of CDI (0.2 equiv.) and allow the reaction to stir overnight at reflux or room temperature.[2]

  • Work-up and Purification:

    • Quench the reaction by slowly adding 0.01 M HCl to neutralize excess reagents.

    • Remove the organic solvents using a rotary evaporator.

    • Perform a liquid-liquid extraction. Add DCM and water to the residue, transfer to a separatory funnel, and collect the organic layer. Extract the aqueous layer two more times with DCM.[9]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate, 5:1).[2]

Characterization

The identity and purity of the final imidazolidinone product must be confirmed.

  • TLC: A single spot under UV visualization indicates a high degree of purity.

  • NMR Spectroscopy:

    • ¹H NMR: Look for characteristic signals for the protons on the imidazolidinone ring and the attached substituents.

    • ¹³C NMR: The carbonyl carbon (C=O) of the imidazolidinone ring typically appears at a characteristic chemical shift around 163 ppm.[2] Methylene carbons attached to nitrogen atoms also have distinct shifts.[2]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) should be used to confirm the exact mass and molecular formula of the synthesized compound.

Data Presentation: Synthesis of Imidazolidinone Derivatives

The described protocol is versatile and can be applied to a range of aldehydes to generate a library of imidazolidinone compounds. The yields are typically good to excellent.

EntryAldehyde Substituent (R')ProductYield (%)[2]
1H (Benzaldehyde)1a 81
24-Methyl1b 75
34-Methoxy1c 78
44-Chloro1d 65
54-Bromo1e 68
64-Nitro1f 55

Application: Evaluation as Enzyme Inhibitors

Once synthesized and purified, these compounds can be evaluated for their ability to inhibit specific enzyme targets.

General Protocol for In Vitro Enzyme Inhibition Assay

This protocol provides a general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound.

Assay_Workflow A Prepare Stock Solutions (Inhibitor, Enzyme, Substrate in Assay Buffer) B Serial Dilution of Inhibitor A->B C Incubate Enzyme with Inhibitor (or Vehicle Control) B->C D Initiate Reaction (Add Substrate) C->D E Monitor Reaction Progress (e.g., Spectrophotometer) D->E F Calculate Reaction Velocity E->F G Plot Velocity vs. [Inhibitor] and Determine IC₅₀ F->G caption Figure 3. General workflow for an in vitro enzyme inhibition assay.

Figure 3. General workflow for an in vitro enzyme inhibition assay.
  • Reagent Preparation: Prepare concentrated stock solutions of the synthesized inhibitor, the target enzyme, and the enzyme's substrate in a suitable assay buffer.

  • Inhibitor Dilution: Perform a serial dilution of the inhibitor to create a range of concentrations for testing.

  • Assay Plate Setup: In a microplate, add the enzyme and varying concentrations of the inhibitor (or a vehicle control, e.g., DMSO). Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Example: Inhibition of Cholinergic Enzymes

Imidazolidine-based structures have been successfully developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[3][10]

Compound IDSubstituentAChE IC₅₀ (µM)[3]BChE IC₅₀ (µM)[3]
3d 4-CH(CH₃)₂16.61.66
3e 4-Cl13.8>50
3g 2,6-CH(CH₃)₂15.1>50
3h 3-Cl-4-CH₃15.521.3
Rivastigmine(Standard)19.331.9
Galanthamine(Standard)0.494.88

Conclusion

The imidazolidinone scaffold remains a highly valuable core in the development of novel enzyme inhibitors. A thorough understanding of the diverse synthetic routes, from classical carbonylations to modern catalytic methods, empowers chemists to design and create novel molecular entities. The pseudo-multicomponent, one-pot protocol detailed herein offers an efficient, reliable, and sustainable method for generating libraries of 1,3-disubstituted imidazolidinones. Subsequent purification, characterization, and biological evaluation are critical, self-validating steps that confirm the success of the synthesis and pave the way for identifying potent lead compounds in drug discovery programs.

References

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. [Link]
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]
  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions.
  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. [Link]
  • Imidazolidinone synthesis. Organic Chemistry Portal. [Link]
  • Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation.
  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Research Journal of Pharmacy and Technology. [Link]
  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC - NIH. [Link]
  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. MDPI. [Link]
  • Lead drug discovery from imidazolinone derivatives with Aurora kinase inhibitors. Pharmacia. [Link]
  • Lead drug discovery from imidazolinone derivatives with Aurora kinase inhibitors.
  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Semantic Scholar. [Link]
  • Protease inhibitors and their peptidomimetic derivatives as potential drugs. PMC - NIH. [Link]
  • Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. MDPI. [Link]

Sources

Application Notes and Protocols: The Role of the Imidazolidin-2-one Scaffold in Modern Peptide Synthesis and Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis and application of peptides incorporating the imidazolidin-2-one scaffold. Moving beyond the conventional view of peptide synthesis, we delve into the strategic use of this heterocyclic system to create structurally constrained peptidomimetics with enhanced therapeutic potential. As a Senior Application Scientist, this document synthesizes field-proven insights with established chemical principles to provide a robust resource for chemists and pharmacologists.

Part 1: Scientific Foundation of the Imidazolidin-2-one Scaffold

The central challenge in peptide-based drug development is overcoming the inherent metabolic instability and conformational flexibility of linear peptides. The imidazolidin-2-one scaffold addresses this by introducing a rigid, cyclic urea moiety into the peptide backbone. This modification serves as a powerful tool for conformational control, acting as a proline analogue but with distinct structural consequences.

The incorporation of an imidazolidin-2-one ring, particularly the (S)- or (R)-imidazolidin-2-one-4-carboxylate (Imi) variant, is achieved through the expedient in-peptide cyclization of α,β-diaminopropionic acid (Dap) residues.[1][2][3][4] This synthetic strategy is highly efficient and can be seamlessly integrated into standard solid-phase peptide synthesis (SPPS) protocols.

Once incorporated, the Imi scaffold imparts significant structural constraints:

  • Planar Geometry: The five-membered ring is relatively flat, which reduces the local degrees of freedom.

  • Restricted Bond Geometry: It forces the preceding peptide bond into a trans-restricted geometry, similar to proline.[1][2][3]

  • Induction of Secondary Structures: The chirality of the scaffold dictates the resulting conformation. Peptides containing (S)-Imi preferentially adopt a γ'-turn conformation. In contrast, the (R)-Imi scaffold induces a more complex and rare structure featuring a simultaneous γ-turn and an 11-membered hydrogen-bonded ring, known as an ε-turn.[1][2][3]

These predictable conformational effects make the imidazolidin-2-one scaffold an invaluable tool for rational peptide design, enabling scientists to stabilize bioactive conformations and explore structure-activity relationships with high precision.

Part 2: Applications in Drug Discovery and Chemical Biology

The ability to enforce specific secondary structures translates directly into diverse applications in medicinal chemistry and beyond. The cyclic urea core of the imidazolidin-2-one is a recognized pharmacophore found in numerous inhibitors of enzymes such as HIV protease and serine proteases, as well as in receptor antagonists.[3]

The true versatility of this system lies in its capacity for functionalization. The N1 position of the imidazolidin-2-one ring can be substituted with a wide array of side chains, effectively mimicking any of the proteinogenic amino acids.[2] This allows for the systematic modification of a peptide's pharmacology while maintaining the desired backbone conformation.

Furthermore, the scaffold can be equipped with unnatural side chains or functionalized linkers.[2][4] This capability opens avenues for advanced applications, including:

  • Targeted Drug Delivery: Conjugating Imi-peptides to nanoparticles or other carrier molecules.

  • Biomaterial Science: Anchoring peptides onto material surfaces to modulate cellular interactions.

  • Diagnostic Probes: Attaching fluorescent or radioactive labels for imaging and diagnostic purposes.

Part 3: Synthetic Protocols for Incorporating Imidazolidin-2-one Scaffolds

The following protocols provide detailed, step-by-step methodologies for the synthesis of peptides containing the imidazolidin-2-one scaffold using standard Fmoc-based solid-phase chemistry.

Protocol 1: On-Resin Synthesis of an Imidazolidin-2-one Peptide via Dap Cyclization

This protocol details the synthesis of a peptide where an imidazolidin-2-one ring is formed from a diaminopropionic acid (Dap) residue.

Materials and Reagents:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including Boc-Dap(Fmoc)-OH)

  • Coupling reagents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cyclizing agent: Triphosgene or Carbonyldiimidazole (CDI)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Washing solvents: Methanol, Diethyl ether

Step-by-Step Methodology:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x). Confirm coupling completion with a Kaiser test.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, including the Boc-Dap(Fmoc)-OH residue.

  • Selective Fmoc Removal from Dap Side Chain: After coupling the residue following Dap, treat the resin with 20% piperidine in DMF to remove the Fmoc group from the Dap side chain, exposing the β-amino group. Wash thoroughly.

  • On-Resin Cyclization:

    • Swell the resin in anhydrous DCM.

    • Add a solution of triphosgene (1.5 eq.) and a non-nucleophilic base like 2,4,6-collidine (5 eq.) in DCM.

    • Allow the reaction to proceed for 2-4 hours at room temperature. The reaction involves the formation of an isocyanate followed by intramolecular cyclization.

    • Alternative: Use Carbonyldiimidazole (CDI) as a milder cyclizing agent.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail (95% TFA) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry. Purify the peptide using reverse-phase HPLC.

Part 4: Data Presentation and Analysis

The choice of Dap stereochemistry is critical for controlling the final peptide conformation. The following table summarizes the observed structural outcomes.

Table 1: Conformational Effects of (S)- and (R)-Imi Scaffolds

Scaffold ChiralityPreceding Peptide BondInduced Secondary StructureReference
(S)-Imi trans-restrictedγ'-turn[1],[2]
(R)-Imi trans-restrictedγ-turn and ε-turn (11-membered H-bond)[1],[2]

The synthesis yields for peptides incorporating this scaffold are generally high, demonstrating the efficiency of the in-peptide cyclization strategy.

Table 2: Example Synthesis Yields for Imi-Containing Peptides

Peptide Sequence (Example)Cyclization MethodFinal Isolated YieldReference
Ac-Ala-(S)-Imi-NH₂Triphosgene~85%[3]
Ac-Phe-(R)-Imi-Gly-NH₂CDI~80%[3]
Tyr-Pro-(S)-Imi-Phe-NH₂Triphosgene~82%[3]

Part 5: Visualization of Synthetic Workflow and Mechanism

To clarify the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification On-Resin Modification cluster_Final Final Steps A 1. Start with Rink Amide Resin B 2. Iterative Fmoc Deprotection & Amino Acid Coupling A->B C 3. Incorporate Boc-Dap(Fmoc)-OH B->C D 4. Elongate Chain Post-Dap C->D E 5. Selective Fmoc Removal from Dap Side-Chain D->E F 6. Cyclization with Triphosgene/CDI to form Imidazolidin-2-one E->F G 7. Final N-terminal Fmoc Deprotection F->G H 8. Cleavage from Resin & Side-Chain Deprotection (TFA) G->H I 9. Precipitation & HPLC Purification H->I J Final Imi-Peptidomimetic I->J

Caption: Workflow for SPPS of Imidazolidin-2-one Peptides.

Caption: Chemical transformation from Dap to Imi scaffold.

Conclusion

The imidazolidin-2-one scaffold is a powerful and versatile tool in the field of peptide science. Its straightforward incorporation into peptide sequences via on-resin cyclization of Dap residues provides a reliable method for inducing specific, predictable secondary structures. This level of conformational control is essential for enhancing metabolic stability, receptor affinity, and selectivity. For researchers in drug discovery and development, mastering the synthesis and application of imidazolidin-2-one-containing peptides opens up new avenues for creating next-generation therapeutics with superior pharmacological profiles.

References

  • De Marco, R., et al. (2019). In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures. The Journal of Organic Chemistry, 84(9), 4992-5004. [Link]
  • De Marco, R., et al. (2019). In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures. PubMed. [Link]
  • De Marco, R., et al. (2019). In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures. Europe PMC. [Link]
  • De Marco, R., et al. (2019). In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Dimethylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4-Dimethylimidazolidin-2-one (DMI). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic compound. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the causality behind common synthetic issues, empowering you to troubleshoot effectively.

Section 1: Foundational Chemistry & Common Synthesis Routes

This compound is a cyclic urea derivative. The most prevalent synthetic strategies involve the cyclization of a 1,2-diamine precursor, specifically 1-amino-2-methyl-2-propanamine, with a one-carbon carbonyl source. The choice of this carbonyl source is a critical parameter that dictates the reaction conditions, potential byproducts, and purification strategy.

The general reaction is illustrated below:

Caption: General synthesis of this compound.

Synthesis from Urea

This is one of the most common and economical methods. It involves heating the diamine with urea, which decomposes to generate isocyanic acid in situ. This is followed by cyclization with the elimination of ammonia.

  • Mechanism: The reaction proceeds through the formation of a linear urea intermediate, which then undergoes an intramolecular cyclization. This cyclization is often the rate-limiting step and requires elevated temperatures (typically 120-230°C) to drive off the ammonia byproduct and favor the formation of the stable five-membered ring.[1]

  • Advantages: Urea is inexpensive, readily available, and safer to handle than reagents like phosgene.

  • Disadvantages: Requires high temperatures, and the removal of ammonia is critical for driving the reaction to completion. Incomplete reaction can lead to stable linear byproducts.

Synthesis from Phosgene or Phosgene Equivalents

Reagents like phosgene, diphosgene, or triphosgene are highly reactive and can achieve cyclization under milder conditions than urea. Carbonyldiimidazole (CDI) is another effective, though more expensive, alternative.[2][3]

  • Mechanism: The diamine reacts directly with the phosgene equivalent. The high reactivity ensures efficient cyclization, often at or near room temperature.

  • Advantages: High yields and milder reaction conditions.

  • Disadvantages: Phosgene and its equivalents are extremely toxic and require specialized handling procedures.[3] Symmetrical urea byproducts can form if the reagent addition is not carefully controlled.[3]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis and purification of DMI.

Purity Issues: Identifying and Mitigating Byproducts

Question: My final product shows impurities in the NMR/GC-MS analysis. What are the likely byproducts?

The byproducts are almost always linked to the chosen synthetic route and reaction conditions. Here is a summary of common culprits:

Byproduct NameFormation ConditionIdentification NotesMitigation Strategy
Linear Urea Intermediate Urea route; insufficient temperature or reaction time.Presence of primary amine (-NH2) signals in NMR; different retention time in GC/LC.Increase reaction temperature and/or time. Ensure efficient removal of ammonia.
Symmetrical Ureas Phosgene/CDI route; improper reagent addition.[3]Higher molecular weight peaks in MS. Symmetrical structure may be evident in NMR.Use slow, controlled addition of the diamine to a solution of the carbonylating agent.
Unreacted Starting Materials All routes; incorrect stoichiometry or incomplete reaction.Peaks corresponding to the diamine or urea in analytical data.Ensure accurate measurement of starting materials. Monitor reaction to completion via TLC or GC.
Oligomers/Polymers All routes, especially with highly reactive carbonyl sources.Broad, unresolved peaks in NMR; baseline noise in chromatograms.Use dilute conditions; maintain optimal temperature to prevent runaway polymerization.

Question: I'm using the urea method and my reaction seems to stall, leaving a significant amount of a polar impurity. What is happening?

This is a classic case of incomplete cyclization. The reaction between the diamine and urea first forms a linear intermediate, N-(2-amino-2-methylpropyl)urea. The subsequent intramolecular cyclization requires the elimination of an ammonia molecule, a process that is thermodynamically driven by high temperatures and the efficient removal of the gaseous ammonia.

Caption: Troubleshooting workflow for incomplete cyclization in the urea-based synthesis.

Yield and Reaction Efficiency

Question: My yield is consistently low. What are the most common causes?

Low yields can stem from several factors:

  • Sub-optimal Temperature: As discussed, the urea method is temperature-sensitive.[1] Too low, and the reaction won't proceed; too high for extended periods, and you risk decomposition or side reactions.

  • Inefficient Mixing: In scaled-up reactions, ensure the mixture is homogenous. Urea can sublime and deposit on cooler parts of the reactor if not properly agitated.

  • Product Loss During Workup: DMI has some water solubility. During aqueous extractions, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Salting out the aqueous layer with NaCl can help improve recovery.

  • Purification Losses: Overly aggressive purification, such as multiple recrystallizations, can significantly reduce the isolated yield. Develop an optimized purification protocol.

Purification Challenges

Question: How can I effectively purify my crude this compound?

Purification is critical for obtaining a high-purity product. The best method depends on the nature of the impurities.

Protocol 1: Recrystallization

This is the most common method for removing minor impurities and achieving high purity.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethyl acetate, toluene, acetone, isopropanol) at room temperature and at reflux. An ideal solvent will dissolve the product when hot but have low solubility when cold.

  • Dissolution: Dissolve the crude material in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[4]

  • Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

Protocol 2: Column Chromatography

This method is effective for separating byproducts with different polarities, such as the linear urea intermediate.

Step-by-Step Methodology:

  • Stationary Phase: Use silica gel as the standard stationary phase.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or methanol. A good system will show clear separation between the DMI spot and the impurity spots.

  • Packing and Loading: Pack the column with the chosen stationary phase and equilibrate with the mobile phase. Dissolve the crude product in a minimum amount of solvent and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.

Section 3: Final Thoughts for the Researcher

The synthesis of this compound is a well-established but nuanced process. Success hinges on a clear understanding of the reaction mechanism associated with your chosen reagents. Careful control of reaction parameters—temperature, stoichiometry, and byproduct removal—is paramount. Always begin with a thorough characterization of your crude product to inform your purification strategy. By approaching the synthesis with a mindset of both execution and investigation, you can efficiently overcome common hurdles and achieve a high yield of pure product.

References
  • Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1953.
  • de Souza, A. M. T., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI.
  • Demets, G. J. F., et al. (2015). Easy Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone and 2,4-Dimethylglycoluril. ResearchGate.
  • European Patent Office. (1992). Processes for the preparation of cyclic nitrogen-containing compounds. Google Patents.
  • Google Patents. (1986). A process for preparing 4-methyl-4-imidazolin-2-one and derivatives thereof.
  • Google Patents. (1992). Process for the preparation of alkyl-ureas.
  • Google Patents. (2011). Synthesis method of 2-imidazolidinone.
  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.
  • PubChem. (n.d.). This compound.
  • S.L. (1976). Process for preparing n,n-dimethylurea. Google Patents.
  • Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806.
  • Wolfe, J. P., et al. (2006). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. National Institutes of Health.
  • Zlotin, S. G., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. National Institutes of Health.

Sources

Technical Support Center: Improving Stereoselectivity with 4,4-Dimethylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 4,4-dimethylimidazolidin-2-one as a chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to enhance your success in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a chiral auxiliary?

A1: this compound is a heterocyclic compound used as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[1] After the desired stereocenter is created, the auxiliary is removed and can often be recovered. The this compound auxiliary offers a rigid scaffold that effectively shields one face of the enolate derived from an attached acyl group, directing the approach of an electrophile to the opposite face and thus inducing high diastereoselectivity.

Q2: What are the key advantages of using a this compound auxiliary compared to other common auxiliaries like Evans' oxazolidinones?

A2: While structurally similar to the widely used Evans' oxazolidinone auxiliaries, the this compound offers several potential advantages:

  • Enhanced Stability: Imidazolidin-2-ones are generally more resistant to nucleophilic ring-opening compared to oxazolidinones, which can be beneficial under certain reaction or cleavage conditions.[2]

  • Improved Cleavage: The gem-dimethyl group at the 4-position can facilitate cleaner cleavage of the auxiliary, particularly in reductions. For the related 5,5-dimethyloxazolidin-2-ones, this substitution pattern has been shown to prevent endocyclic nucleophilic attack during hydride reduction, leading to higher yields of the desired product and minimizing side reactions.[3][4]

  • Distinct Stereochemical Outcomes: While often providing similar stereochemical control to oxazolidinones, subtle differences in the transition state geometry can sometimes lead to complementary or improved diastereoselectivity for certain substrates.

Q3: How does the this compound auxiliary control stereoselectivity?

A3: The stereochemical outcome is primarily dictated by steric hindrance. Once an acyl group is attached to one of the nitrogen atoms of the auxiliary, a rigid enolate is formed upon deprotonation. The two methyl groups at the 4-position create a sterically demanding environment that blocks one face of the enolate. Consequently, an incoming electrophile will preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess. The chelation of the metal cation (e.g., Li⁺ or Na⁺) between the enolate oxygen and the carbonyl oxygen of the auxiliary further rigidifies the transition state, enhancing facial discrimination.

Q4: What types of asymmetric reactions are compatible with this auxiliary?

A4: The this compound auxiliary is primarily used for reactions involving the formation of a new stereocenter alpha to a carbonyl group. These include:

  • Asymmetric alkylations[3]

  • Asymmetric aldol reactions[2][5]

  • Asymmetric Michael additions[2]

Experimental Protocols

Protocol 1: N-Acylation of this compound

This procedure describes the attachment of a carboxylic acid derivative to the chiral auxiliary.

Step-by-Step Methodology:

  • Preparation: To a solution of this compound (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) at -78 °C under an inert atmosphere (N₂ or Ar), add a strong base such as n-butyllithium (1.05 equiv) dropwise.

  • Deprotonation: Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for an additional 30 minutes to ensure complete deprotonation.

  • Acylation: Cool the reaction mixture back to -78 °C and add the desired acyl chloride (1.1 equiv) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel).

Diagram: N-Acylation Workflow

cluster_acylation N-Acylation Protocol start Dissolve Auxiliary in Anhydrous Solvent deprotonation Add Strong Base (e.g., n-BuLi) at -78°C start->deprotonation acylation Add Acyl Chloride at -78°C deprotonation->acylation reaction Warm to Room Temperature acylation->reaction workup Quench with Sat. NH4Cl reaction->workup purification Purify by Chromatography workup->purification

Caption: Workflow for the N-acylation of this compound.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol describes the alkylation of the N-acylated auxiliary to create a new stereocenter.

Step-by-Step Methodology:

  • Enolate Formation: Dissolve the N-acylated this compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere. Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 equiv) dropwise. Stir for 30-60 minutes at -78 °C to form the corresponding (Z)-enolate.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, allyl iodide) (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by flash column chromatography to separate the diastereomers. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product.

ParameterRecommended ConditionNotes
Solvent Tetrahydrofuran (THF)Must be anhydrous.
Base NaHMDS, LDAChoice of base can influence selectivity.
Temperature -78 °CLower temperatures generally improve diastereoselectivity.[6]
Electrophiles Reactive halides (e.g., BnBr, Allyl-I)Less reactive electrophiles may require longer reaction times or additives.
Protocol 3: Cleavage of the Chiral Auxiliary

This protocol details the removal of the auxiliary to yield the chiral carboxylic acid, ester, or alcohol.

Step-by-Step Methodology (for cleavage to a carboxylic acid):

  • Hydrolysis: Dissolve the alkylated product (1.0 equiv) in a mixture of THF and water (e.g., 4:1 v/v).

  • Reagent Addition: Add lithium hydroxide (LiOH) (2-4 equiv) and 30% aqueous hydrogen peroxide (H₂O₂) (4-8 equiv) at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up: Quench the excess peroxide by adding an aqueous solution of Na₂SO₃. Acidify the mixture to pH ~2 with aqueous HCl.

  • Extraction: Extract the product with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer by basifying and extracting.

  • Purification: Dry the organic layer, concentrate, and purify the carboxylic acid product.

Troubleshooting Guide

Q: My diastereoselectivity is low. How can I improve it?

A: Low diastereoselectivity can be caused by several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Enolate Formation: If the deprotonation is not complete, the remaining starting material can react in a non-selective manner.

    • Solution: Ensure your base is of high quality and accurately titrated. You can try a slight excess of the base (e.g., 1.1-1.2 equiv). Also, ensure your solvent is scrupulously anhydrous, as water will quench the base.

  • Reaction Temperature: Higher temperatures can lead to a loss of stereocontrol by allowing for the formation of the undesired diastereomer through a higher energy transition state.[6]

    • Solution: Maintain the reaction temperature at -78 °C or even lower if your equipment allows. Slow, dropwise addition of the electrophile is also crucial to avoid localized heating.

  • Choice of Base and Cation: The nature of the metal cation (Li⁺, Na⁺, K⁺) can influence the rigidity of the chelated enolate.

    • Solution: Screen different bases. For example, lithium bases like LDA or LiHMDS often provide excellent chelation control, leading to high diastereoselectivity.

  • E/Z Geometry of the Enolate: The formation of the desired (Z)-enolate is critical for high stereoselectivity.

    • Solution: The choice of base and solvent can influence the E/Z ratio of the enolate. For many acylated auxiliaries, deprotonation with LDA or NaHMDS in THF reliably gives the (Z)-enolate.

Diagram: Mechanism of Stereocontrol

cluster_mech Mechanism of Diastereoselective Alkylation enolate Chelated (Z)-Enolate ts_top Top-face attack (Disfavored) Steric clash with Me groups enolate->ts_top E⁺ attack ts_bottom Bottom-face attack (Favored) enolate->ts_bottom E⁺ attack product Major Diastereomer ts_bottom->product

Sources

Technical Support Center: Synthesis of 4,4-Dimethylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4,4-Dimethylimidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. As a key structural motif in various biologically active compounds, mastering the preparation of this heterocycle is crucial. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the common and accessible route from 1,2-diamino-2-methylpropane and a carbonylating agent such as urea.

Issue 1: Low or No Product Yield

You've completed the reaction, but the isolated yield of this compound is significantly lower than expected, or perhaps no product was formed at all.

Potential Causes & Recommended Actions

  • Cause A: Inefficient Carbonyl Source Activation/Reaction

    • Explanation: The reaction of a 1,2-diamine with urea to form a cyclic urea is a condensation reaction that requires elevated temperatures to drive the elimination of ammonia. If the temperature is too low, the reaction rate will be negligible. Conversely, excessively high temperatures can lead to decomposition of both starting materials and the product.

    • Solution:

      • Thermal Conditions: When using urea, the reaction is typically performed by heating a melt of the reactants, often between 120-160 °C. Ensure your reaction temperature is high enough to facilitate the reaction but controlled to prevent charring.

      • Alternative Carbonylating Agents: If the urea method proves inefficient, consider more reactive, albeit more expensive, carbonylating agents. Carbonyldiimidazole (CDI) is an excellent alternative that works under milder conditions, often at reflux in solvents like THF or DCM.[1][2] Phosgene or its safer equivalents (e.g., triphosgene) are highly effective but require specialized handling due to their extreme toxicity.

  • Cause B: Reaction Equilibrium and Water/Ammonia Removal

    • Explanation: The cyclization is a reversible condensation reaction. The presence of byproducts like water (if using CO₂) or ammonia (if using urea) can push the equilibrium back towards the starting materials.[3]

    • Solution:

      • Reaction Setup: When heating a melt with urea, ensure the setup allows for the efficient removal of the evolved ammonia gas. Performing the reaction under a gentle stream of inert gas (like nitrogen or argon) can help drive off the ammonia and shift the equilibrium towards the product.

      • Azeotropic Removal: If conducting the reaction in a high-boiling solvent (e.g., toluene, xylene), use a Dean-Stark apparatus to azeotropically remove water or other small molecule byproducts.

  • Cause C: Purity of Starting Materials

    • Explanation: The primary starting material, 1,2-diamino-2-methylpropane, can be hygroscopic and may absorb atmospheric CO₂ to form carbamates. Impurities in the carbonyl source can also inhibit the reaction.

    • Solution:

      • Diamine Purification: If the purity of the diamine is suspect, consider distillation before use. Store it under an inert atmosphere.

      • Reagent Quality: Use high-purity urea or CDI from a reputable supplier.

Issue 2: Product Contamination and Purification Difficulties

You have successfully synthesized the product, but it is contaminated with starting materials or byproducts, and standard purification methods are ineffective.

Potential Causes & Recommended Actions

  • Cause A: Unreacted Starting Materials

    • Explanation: Both 1,2-diamino-2-methylpropane and urea are polar compounds. The final product, this compound, is also polar, making separation by standard silica gel chromatography challenging if solvent systems are not optimized.

    • Solution:

      • Aqueous Workup: After the reaction, an acidic wash (e.g., dilute HCl) can protonate and remove the unreacted basic diamine into the aqueous layer. Be cautious, as the product itself may have some basicity.

      • Recrystallization: This is often the most effective method for purifying the final product. Experiment with various solvent systems. A good starting point is a polar solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Examples include isopropanol, ethanol/water mixtures, or ethyl acetate.[4]

      • Sublimation: Given its cyclic structure, the product may be amenable to vacuum sublimation, which is an excellent method for removing non-volatile impurities.

  • Cause B: Formation of Byproducts

    • Explanation: At high temperatures, urea can decompose into other products like biuret and cyanuric acid. Additionally, intermolecular reactions between diamine and urea molecules can lead to the formation of linear oligomers or polymers instead of the desired cyclic product.[5]

    • Solution:

      • Optimized Stoichiometry: Use a slight excess of the diamine or urea to ensure the complete consumption of the limiting reagent, which can simplify purification. A 1:1 to 1:1.2 molar ratio is a common starting point.

      • Controlled Temperature: Avoid excessive temperatures that promote urea decomposition. Use a well-controlled heating mantle or oil bath.

      • Chromatography: If recrystallization fails, column chromatography may be necessary. Due to the product's polarity, consider using a more polar stationary phase like alumina or employ a gradient elution on silica gel, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane/ethyl acetate gradient followed by a dichloromethane/methanol gradient).

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound from a diamine and urea?

The reaction proceeds through a two-step nucleophilic addition-elimination pathway.

  • Nucleophilic Addition: One of the primary amine groups of 1,2-diamino-2-methylpropane acts as a nucleophile and attacks the electrophilic carbonyl carbon of urea. This forms a tetrahedral intermediate.

  • Elimination & Cyclization: This intermediate is unstable and eliminates a molecule of ammonia to form an N-substituted urea derivative. The second amine group, now positioned favorably due to the molecular structure, performs an intramolecular nucleophilic attack on the same carbonyl carbon. This second addition is followed by the elimination of another molecule of ammonia to yield the stable, five-membered imidazolidin-2-one ring.

The following diagram illustrates this proposed mechanistic pathway.

reaction_mechanism Diamine 1,2-Diamino-2-methylpropane Intermediate1 Open-Chain Adduct Diamine->Intermediate1 + Urea Urea Urea Product This compound Intermediate1->Product - NH₃ (Intramolecular Cyclization) Ammonia1 + NH₃ Ammonia2 + NH₃

Caption: Proposed reaction mechanism for imidazolidin-2-one formation.

Q2: Are there more advanced or alternative synthetic routes available?

Yes, while the diamine-urea condensation is common, other methods offer different advantages, such as stereoselectivity or milder conditions. A notable example is the Palladium-catalyzed carboamination of N-allylureas.[6] This powerful method forms a C-C and a C-N bond in a single step, allowing for the synthesis of complex substituted imidazolidin-2-ones from readily available starting materials.[6][7] Another approach involves the use of CO₂ as a green and safe C1 building block, often requiring a catalyst like SnO₂/g-C₃N₄ or CeO₂.[8][9]

Q3: What are the critical safety precautions for this synthesis?
  • Chemical Hazards: 1,2-diamino-2-methylpropane is corrosive and can cause burns. Urea is generally considered low-hazard but can be an irritant. If using alternatives like CDI, be aware that it is moisture-sensitive and releases imidazole. Phosgene and its equivalents are extremely toxic and require handling in a certified fume hood with appropriate safety protocols.

  • Reaction Hazards: The reaction with urea releases ammonia, which is a corrosive and toxic gas. The reaction must be performed in a well-ventilated fume hood. Heating reactant melts can pose a risk of splashing and thermal burns; use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Q4: How can I monitor the progress of the reaction?
  • Thin-Layer Chromatography (TLC): TLC is an effective way to monitor the consumption of the starting materials and the formation of the product. Use a polar solvent system (e.g., 10% methanol in dichloromethane) and visualize the spots with a suitable stain, such as potassium permanganate or ninhydrin (which will stain the primary diamine).

  • Gas Evolution: When using urea, the rate of ammonia evolution (detectable by its characteristic smell or with moist pH paper) can give a qualitative indication of the reaction progress. The reaction is likely complete when gas evolution ceases.

Experimental Protocol & Data

Standard Protocol: Synthesis from 1,2-Diamino-2-methylpropane and Urea

This protocol describes a straightforward method for the synthesis of this compound.

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the top of the condenser is vented to a fume hood exhaust or a suitable acid trap to neutralize the evolved ammonia.

  • Reagents: To the flask, add 1,2-diamino-2-methylpropane (10.2 g, 0.1 mol) and urea (6.6 g, 0.11 mol, 1.1 eq).

  • Reaction: Lower the flask into a preheated oil bath at 140 °C. Begin stirring once the urea starts to melt.

  • Heating: Maintain the temperature at 140-150 °C. The mixture will become a homogenous melt, and vigorous evolution of ammonia gas will be observed. Continue heating for 3-4 hours or until the gas evolution has largely subsided.

  • Cooling & Isolation: Remove the flask from the oil bath and allow it to cool to room temperature. The crude product will solidify into a crystalline mass.

  • Purification (Recrystallization): Add hot isopropanol (approx. 50-70 mL) to the flask and heat to reflux to dissolve the solid. If insoluble impurities remain, perform a hot filtration. Allow the filtrate to cool slowly to room temperature and then place it in an ice bath for 1 hour to maximize crystallization.

  • Final Product: Collect the white crystalline product by vacuum filtration, wash the crystals with a small amount of cold isopropanol, and dry them under vacuum.

Data Summary: Influence of Reaction Parameters

The choice of carbonyl source and solvent can significantly impact the outcome of the synthesis. The following table provides a general comparison based on literature principles for imidazolidin-2-one synthesis.

ParameterUreaCarbonyldiimidazole (CDI)Carbon Dioxide (CO₂)
Typical Temperature 120-160 °C (Melt)40-80 °C (Solvent)150-180 °C (High Pressure)
Reaction Time 2-6 hours4-24 hours2-12 hours
Byproducts Ammonia (NH₃)ImidazoleWater (H₂O)
Typical Yield Moderate to GoodGood to Excellent[1]Moderate (Catalyst Dependant)[9]
Advantages Low cost, readily availableMild conditions, high yieldGreen reagent, atom economical
Disadvantages High temperature, potential side reactionsExpensive, moisture sensitiveRequires high pressure & catalyst

Workflow Visualization

The following diagram outlines the logical workflow for troubleshooting common synthesis issues.

troubleshooting_workflow Start Synthesis of this compound CheckYield Assess Product Yield Start->CheckYield LowYield Low / No Yield CheckYield->LowYield Low GoodYield Acceptable Yield CheckYield->GoodYield Good TroubleshootReaction Troubleshoot Reaction Conditions (Temp, Time, Reagents) LowYield->TroubleshootReaction CheckPurity Assess Product Purity (TLC, NMR) GoodYield->CheckPurity Impure Product is Impure CheckPurity->Impure No Pure Product is Pure CheckPurity->Pure Yes TroubleshootPurification Optimize Purification (Recrystallization, Chromatography) Impure->TroubleshootPurification End Successful Synthesis Pure->End TroubleshootReaction->Start Re-run Experiment TroubleshootPurification->CheckPurity Re-purify

Caption: Troubleshooting workflow for synthesis and purification.

References

  • Wolfe, J. P., & Rossi, M. A. (2010). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. National Institutes of Health.
  • Duque-Brito, E., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI.
  • Micheletti, G., et al. (2015). Easy Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone and 2,4-Dimethylglycoluril. ResearchGate.
  • Rossi, M. A. (2009). Pd-Catalyzed Carboamination Reactions for the Synthesis of Imidazolidin-2-ones and Related Heterocycles. ResearchGate.
  • Bavastrello, V., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.
  • Reddy, K. S., et al. (2007). An Improved Process for the Preparation of 4,4-Dimethyloxazolidine-2-thione. ResearchGate.
  • Organic Syntheses. (n.d.). (S)-2-[(4S)-N-tert-BUTOXYCARBONYL-2,2-DIMETHYL-1,3-OXAZOLIDINYL].
  • Bell, N. L., et al. (2015). Group 2 Catalysis for the Atom-Efficient Synthesis of Imidazolidine and Thiazolidine Derivatives. PubMed.
  • ResearchGate. (n.d.). 1,3-Dimethyl-2-imidazolidinone.
  • Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES.
  • Google Patents. (1986). WO1986002070A1 - A process for preparing 4-methyl-4-imidazolin-2-one and derivatives thereof.
  • Shestakov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-imidazolidinones.
  • Navarrete-Vázquez, G., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI.
  • ResearchGate. (n.d.). Synthetic protocol of 4,5-dimethylimidazolidine-2-thione.
  • Al-Juboori, A. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Baghdad Science Journal.
  • Peng, J., et al. (2021). CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega.
  • Royal Society of Chemistry. (2023). Synthesis of 2-imidazolidinone from ethylenediamine using CO₂ as a C1 building block over the SnO₂/g-C₃N₄ catalyst. Chemical Communications.
  • Google Patents. (2011). CN102030711A - Synthesis method of 2-imidazolidinone.

Sources

Technical Support Center: Navigating the Scale-Up of 4,4-Dimethylimidazolidin-2-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4,4-Dimethylimidazolidin-2-one. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical insights and troubleshooting advice for common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. Our goal is to equip you with the expertise to anticipate and resolve potential issues, ensuring a robust and efficient scale-up process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

I. Synthesis & Reaction Control

Question 1: My reaction yield of this compound is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I mitigate this?

Answer: A drop in yield upon scale-up is a common challenge and can often be attributed to a combination of factors related to mass and heat transfer.

  • Causality: In a larger reactor, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions or decomposition of the product.[1][2] Heat removal also becomes less efficient as the surface-area-to-volume ratio decreases with increasing scale. For the synthesis of cyclic ureas, such as from a diamine and a carbonyl source (e.g., urea or phosgene derivatives), localized high temperatures can lead to the formation of oligomeric by-products or degradation of the starting materials.[1][3]

  • Troubleshooting Protocol:

    • Mixing Analysis: Evaluate the efficiency of your reactor's mixing system. The choice of impeller, agitation speed, and baffle design are critical. For viscous reaction mixtures, a retreat curve impeller or an anchor stirrer might be more effective than a simple pitched-blade turbine.

    • Controlled Reagent Addition: Instead of adding reactants all at once, implement a controlled, slow addition of the limiting reagent. This helps to maintain a lower instantaneous concentration and better manage the reaction exotherm.

    • Solvent Selection: Ensure your solvent can adequately dissolve the reactants and facilitate heat transfer. A higher boiling point solvent might be necessary to operate at a higher, more controlled temperature, but this must be balanced with the thermal stability of your product.

    • Temperature Monitoring: Utilize multiple temperature probes within the reactor to map the temperature distribution and identify any potential hot spots.

Question 2: I am observing the formation of unexpected by-products during the scale-up of my this compound synthesis. How can I identify and minimize them?

Answer: By-product formation is often exacerbated during scale-up due to longer reaction times and less homogenous conditions.

  • Causality: In the synthesis of imidazolidinones, common by-products can arise from incomplete cyclization, side reactions of the starting materials, or reactions involving impurities in the starting materials. For instance, if synthesizing from 2-amino-2-methyl-1-propanol and a urea source, incomplete reaction could leave unreacted starting materials or form linear intermediates. The presence of water can also lead to hydrolysis of intermediates or the final product under certain conditions.

  • Troubleshooting & Identification Protocol:

    • By-product Identification: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the by-products. This information is crucial for understanding their formation pathway.

    • Starting Material Purity: Ensure the purity of your starting materials. Impurities in the diamine or carbonyl source can act as catalysts for side reactions or be incorporated into the final product.

    • Reaction Monitoring: Implement in-process controls (IPCs) to monitor the progress of the reaction and the formation of by-products over time. This can be done by taking small samples from the reactor at regular intervals and analyzing them by HPLC or GC.

    • Kinetic Modeling: For more complex reactions, consider performing kinetic studies to understand the rate of formation of both the desired product and the by-products under different conditions. This data can help in optimizing the reaction parameters to favor product formation.

II. Heat & Mass Transfer

Question 3: My scaled-up reaction is showing a significant exotherm that is difficult to control, leading to safety concerns and product degradation. How can I better manage the reaction temperature?

Answer: Inadequate heat removal is a critical safety and quality issue in chemical process scale-up.

  • Causality: The heat generated by a reaction is proportional to its volume, while the heat removed is proportional to the surface area of the reactor. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[3] Reactions involving the formation of cyclic ureas are often exothermic.[4]

  • Heat Management Protocol:

    • Reactor Selection: Choose a reactor with a high heat transfer coefficient. Jacketed reactors with good agitation are standard, but for highly exothermic reactions, consider reactors with internal cooling coils or a pump-around loop with an external heat exchanger.

    • Controlled Addition & Dilution: As mentioned previously, slow, controlled addition of one of the reactants is a primary method for controlling the exotherm. Additionally, increasing the solvent volume can help to absorb the heat generated, although this may impact reaction kinetics and downstream processing.

    • Semi-Batch Operation: Consider a semi-batch process where one reactant is fed into the reactor containing the other reactant and solvent over a prolonged period. This allows for the rate of heat generation to be controlled by the feed rate.

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to accurately measure the heat of reaction and the rate of heat evolution. This data is invaluable for designing an appropriate cooling system for the larger scale.

Workflow for Managing Exothermic Reactions

Start Exotherm Control Issue Identified Calorimetry Perform Reaction Calorimetry (RC1) Start->Calorimetry Data Determine Heat of Reaction (ΔHr) & Heat Flow Rate Calorimetry->Data Analysis Is Heat Generation Rate Manageable with Existing Cooling Capacity? Data->Analysis ScaleUp Proceed with Scale-Up with Careful Monitoring Analysis->ScaleUp Yes Modify Modify Process Parameters Analysis->Modify No End Safe & Controlled Scaled-Up Process ScaleUp->End SlowAddition Implement Slow, Controlled Reagent Addition Modify->SlowAddition Dilution Increase Solvent Volume Modify->Dilution SemiBatch Switch to Semi-Batch Operation Modify->SemiBatch Reactor Evaluate Reactor Design (e.g., add cooling coils) Modify->Reactor ReEvaluate Re-evaluate Calorimetry Data with New Parameters SlowAddition->ReEvaluate Dilution->ReEvaluate SemiBatch->ReEvaluate Reactor->ReEvaluate ReEvaluate->Analysis

Caption: Workflow for managing exothermic reactions during scale-up.

III. Product Isolation & Purification

Question 4: I am having difficulty with the crystallization and isolation of this compound at a larger scale, resulting in poor crystal quality and filtration issues. What should I consider?

Answer: Crystallization is a critical purification step, and its success on a larger scale depends on careful control of supersaturation, nucleation, and crystal growth.

  • Causality: Rapid cooling or addition of an anti-solvent on a large scale can lead to uncontrolled nucleation, resulting in the formation of small, impure crystals that are difficult to filter. Inefficient mixing during crystallization can also lead to non-uniform supersaturation, contributing to a wide particle size distribution.

  • Crystallization & Purification Protocol:

    • Solubility Data: Obtain accurate solubility data for this compound in your chosen solvent system at different temperatures. This is fundamental for designing a controlled crystallization process.

    • Controlled Cooling/Anti-solvent Addition: Implement a programmed, slow cooling profile or a controlled addition of the anti-solvent to maintain a low level of supersaturation. This promotes crystal growth over nucleation, leading to larger, more uniform crystals.

    • Seeding: Introduce a small amount of pre-formed, high-purity crystals (seeds) at the point of saturation. Seeding provides a surface for crystal growth and helps to control the final particle size distribution.

    • Agitation: Optimize the agitation rate to ensure good mixing without causing excessive secondary nucleation or crystal breakage.

    • Filtration and Drying: Select appropriate filtration equipment for the expected crystal size and morphology. Ensure that the isolated crystals are washed with a suitable solvent to remove any residual mother liquor containing impurities. Drying conditions (temperature, vacuum) should be carefully controlled to avoid product decomposition or changes in crystal form.

Data Presentation: Solvent Screening for Crystallization

Solvent SystemSolubility at 25°C (g/L)Crystal HabitPurity (HPLC, %)
Isopropanol50Needles98.5
Ethyl Acetate15Prisms99.2
Toluene5Plates99.5
Heptane<1Amorphous-
IV. Safety Considerations

Question 5: What are the key safety considerations when scaling up the synthesis of this compound?

Answer: Safety is paramount in any chemical process, and scaling up introduces new hazards that must be carefully managed.

  • Hazard Identification:

    • Reagents: Some common reagents for imidazolidinone synthesis, such as phosgene or its derivatives, are highly toxic and require specialized handling procedures.[5] Always consult the Safety Data Sheet (SDS) for all chemicals used.

    • Reaction Exotherm: As discussed, uncontrolled exotherms can lead to a runaway reaction, over-pressurization of the reactor, and release of hazardous materials.

    • Product Hazards: While specific data for this compound may be limited, related cyclic ureas can be irritants. Assume the product may be an irritant to the skin and eyes and may be harmful if inhaled or ingested. Handle with appropriate personal protective equipment (PPE).

    • By-products: The reaction may generate flammable or toxic gaseous by-products, such as ammonia in syntheses involving urea, which need to be safely vented and scrubbed.[1]

  • Safety Protocol:

    • Process Hazard Analysis (PHA): Before any scale-up, conduct a thorough PHA (e.g., a Hazard and Operability study - HAZOP) to identify potential hazards and ensure that adequate control measures are in place.

    • Personal Protective Equipment (PPE): Ensure all personnel are equipped with and trained on the use of appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and lab coats. For larger scale operations, respiratory protection may be necessary.

    • Ventilation: Conduct all operations in a well-ventilated area, such as a fume hood or a dedicated, ventilated enclosure for larger equipment.

    • Emergency Procedures: Establish and clearly communicate emergency procedures for spills, fires, and accidental exposures. Ensure that safety showers, eyewash stations, and appropriate fire extinguishers are readily accessible.

Logical Relationship: Hazard Mitigation Strategy

cluster_0 Hazard Identification cluster_1 Mitigation Strategy ToxicReagents Toxic Reagents (e.g., Phosgene) PHA Process Hazard Analysis (PHA) ToxicReagents->PHA Exotherm Runaway Reaction (Exotherm) Exotherm->PHA ProductHazards Product Hazards (Irritant) ProductHazards->PHA Byproducts Gaseous By-products (e.g., Ammonia) Byproducts->PHA PPE Appropriate Personal Protective Equipment (PPE) PHA->PPE Ventilation Adequate Ventilation (Fume Hoods, Scrubbers) PHA->Ventilation Emergency Emergency Procedures & Equipment PHA->Emergency EngineeringControls Engineering Controls (e.g., Controlled Dosing, Cooling) PHA->EngineeringControls

Caption: Relationship between identified hazards and mitigation strategies.

References

  • CN102030711A - Synthesis method of 2-imidazolidinone.
  • WO1986002070A1 - A process for preparing 4-methyl-4-imidazolin-2-one and derivatives thereof.
  • US4668793A - Process for producing 1,3-dimethyl-2-imidazolidinone.
  • Easy Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone and 2,4-Dimethylglycoluril.
  • CN1616434A - Method for producing 1,3-dimethyl -2-imidazolinone.
  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, Vol. 83, No. 9, 2011. [Link]
  • US6103898A - Preparation of cyclic urea derivatives.
  • Imidazolidinone synthesis. Organic Chemistry Portal. [Link]
  • Synthetic protocol of 4,5-dimethylimidazolidine-2-thione.
  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
  • (PDF) Synthesis and characterization of novel N-acyl cyclic urea derivatives.
  • Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. PMC - NIH. [Link]
  • Thermodynamics of the Urea Process. UreaKnowHow.com. [Link]
  • Substituted thiazolidinediones and thio-imidazolidinones: synthesis, structural study and pharmacological activity. PubMed. [Link]
  • Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. Green Chemistry (RSC Publishing). [Link]

Sources

Technical Support Center: Removal of 4,4-Dimethylimidazolidin-2-one (DMI) Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 4,4-Dimethylimidazolidin-2-one (DMI) chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of this auxiliary. The protocols and recommendations provided herein are grounded in established chemical principles and insights from extensive experience with related chiral auxiliaries.

Introduction to the DMI Auxiliary and its Removal

The this compound (DMI) auxiliary is a valuable tool in asymmetric synthesis for controlling the stereochemical outcome of reactions such as alkylations and aldol additions. The gem-dimethyl group on the imidazolidinone ring offers distinct steric properties that can enhance diastereoselectivity. However, the successful application of this auxiliary hinges on its efficient and clean removal to yield the desired chiral product without compromising its enantiomeric purity.

The cleavage of the N-acyl bond of the DMI auxiliary can be achieved through several methods, primarily categorized as hydrolytic or reductive. The choice of method is dictated by the desired functionality in the final product (e.g., carboxylic acid, alcohol, or aldehyde). This guide will walk you through the common challenges and their solutions for each approach.

Troubleshooting Guide

This section addresses specific issues you might encounter during the removal of the DMI auxiliary in a question-and-answer format.

Issue 1: Incomplete Cleavage of the DMI Auxiliary

Question: I am observing a significant amount of starting material (the N-acyl DMI derivative) remaining after my cleavage reaction. What are the likely causes and how can I resolve this?

Answer:

Incomplete cleavage is a common issue and can often be resolved by systematically evaluating your reaction parameters. Here’s a breakdown of potential causes and solutions:

  • Insufficient Reagent Stoichiometry: Many cleavage reactions, particularly hydrolytic ones, require a significant excess of the cleaving reagent to drive the reaction to completion. For instance, in a lithium hydroxide/hydrogen peroxide-mediated hydrolysis, it is common to use 4-8 equivalents of LiOH and H₂O₂.

    • Actionable Advice: Gradually increase the equivalents of your cleaving reagent and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Suboptimal Reaction Conditions:

    • Temperature: While many auxiliary cleavages are initiated at 0°C to minimize side reactions, some systems require higher temperatures to overcome the activation energy barrier. This can be particularly true for sterically hindered substrates.

      • Actionable Advice: If the reaction is sluggish at 0°C, try allowing it to slowly warm to room temperature. For more robust substrates, gentle heating may be necessary, but this should be approached with caution to avoid epimerization.

    • Reaction Time: It's possible the reaction simply needs more time.

      • Actionable Advice: Continue to monitor the reaction for an extended period. If the reaction stalls, it is likely a temperature or reagent issue.

    • Solvent Choice: The solvent system plays a critical role in solubility and reaction kinetics. For hydrolytic cleavages, a mixture of an ethereal solvent like Tetrahydrofuran (THF) and water is common.

      • Actionable Advice: Ensure your starting material is fully dissolved in the chosen solvent system. If solubility is an issue, you may need to explore alternative co-solvents.

  • Steric Hindrance: The gem-dimethyl group of the DMI auxiliary, combined with a bulky acyl group, can create significant steric hindrance around the carbonyl center, making nucleophilic attack more difficult.

    • Actionable Advice: If you suspect steric hindrance is the primary issue, you may need to switch to a less sterically demanding or more reactive cleavage reagent. For example, if a reductive cleavage with LiBH₄ is failing, the more powerful LiAlH₄ might be effective.

Issue 2: Epimerization of the Chiral Product

Question: My final product shows a loss of enantiomeric purity. How can I prevent epimerization during the removal of the DMI auxiliary?

Answer:

Protecting the newly created stereocenter from epimerization is paramount. Here are the key factors to consider:

  • Reaction Temperature: Higher temperatures can provide enough energy for the deprotonation-reprotonation of the α-proton, leading to racemization.

    • Actionable Advice: Conduct the cleavage at the lowest possible temperature that allows for a reasonable reaction rate. For most hydrolytic and reductive cleavages, starting at 0°C or even -20°C is recommended.

  • Choice of Base/Nucleophile: Strongly basic conditions can promote epimerization.

    • Actionable Advice: For hydrolytic cleavage, the LiOH/H₂O₂ system is generally preferred over stronger bases alone because the hydroperoxide anion is a softer nucleophile. If you are using a transesterification method with an alkoxide, ensure you are using catalytic amounts if possible and keeping the temperature low.

  • Quenching and Work-up: The reaction quench and work-up procedure can also introduce conditions that may lead to epimerization.

    • Actionable Advice: Quench the reaction promptly once complete with a suitable reagent (e.g., sodium sulfite for peroxide) and proceed with a mild acidic or basic work-up as required, avoiding prolonged exposure to harsh pH conditions.

Issue 3: Undesired Side Reactions - Endocyclic Cleavage

Question: During a reductive cleavage with a strong hydride reagent, I am getting a complex mixture of products and low yield of my desired alcohol. What could be happening?

Answer:

A significant challenge with cyclic auxiliaries is the potential for nucleophilic attack at the endocyclic carbonyl (the urea carbonyl) in addition to the desired exocyclic (acyl) carbonyl. This leads to the opening of the imidazolidinone ring and the formation of undesired byproducts.

  • Causality: Strong, hard nucleophiles like LiAlH₄ can be less selective and may attack the endocyclic carbonyl. The gem-dimethyl group at the 4-position of the DMI auxiliary can influence the conformation of the ring and the accessibility of the two carbonyl groups. Research on structurally similar 4,4-dimethyloxazolidin-2-ones has shown that hydride reduction can lead to a complex mixture of products due to endocyclic cleavage[1].

  • Troubleshooting Strategies:

    • Choice of Hydride Reagent: Switch to a milder or more sterically hindered hydride reagent. Lithium borohydride (LiBH₄) is often a good first choice as it is less reactive than LiAlH₄.

    • Temperature Control: Perform the reduction at very low temperatures (e.g., -40°C to -78°C) to enhance the kinetic selectivity for attack at the more electrophilic exocyclic carbonyl.

    • Use of Lewis Acids: The addition of a Lewis acid can sometimes pre-complex with the N-acyl derivative, enhancing the electrophilicity of the exocyclic carbonyl and directing the nucleophilic attack. However, this should be optimized carefully.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing the DMI auxiliary?

A1: The most common methods are:

  • Hydrolytic Cleavage: To obtain carboxylic acids. The most prevalent method is using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂)[2].

  • Reductive Cleavage: To obtain primary alcohols. This is typically achieved with hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄)[3].

  • Reductive Cleavage to Aldehydes: This requires careful control and milder reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures[4].

  • Transesterification: To obtain esters, by treating with an alkoxide like sodium methoxide in methanol.

Q2: How do I choose the best cleavage method?

A2: The choice depends entirely on the desired functional group in your target molecule. The following diagram illustrates the decision-making process:

Cleavage_Choice Start N-Acyl DMI Derivative Method_Hydrolysis Hydrolytic Cleavage (e.g., LiOH/H₂O₂) Start->Method_Hydrolysis Method_Reduction Reductive Cleavage (e.g., LiBH₄, LiAlH₄) Start->Method_Reduction Method_Partial_Reduction Controlled Reductive Cleavage (e.g., DIBAL-H) Start->Method_Partial_Reduction Method_Transesterification Transesterification (e.g., NaOMe/MeOH) Start->Method_Transesterification Carboxylic_Acid Carboxylic Acid Alcohol Primary Alcohol Aldehyde Aldehyde Ester Ester Method_Hydrolysis->Carboxylic_Acid Method_Reduction->Alcohol Method_Partial_Reduction->Aldehyde Method_Transesterification->Ester

Caption: Decision workflow for choosing a DMI auxiliary cleavage method.

Q3: Can the this compound auxiliary be recovered and recycled?

A3: Yes, one of the advantages of using a chiral auxiliary is the potential for its recovery and reuse. After the cleavage reaction and work-up, the auxiliary is typically separated from the product by extraction or chromatography. For example, after a hydrolytic cleavage, the chiral carboxylic acid product can be extracted from a basic aqueous solution, leaving the neutral auxiliary in the organic layer.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key cleavage methods. These are generalized protocols based on procedures for analogous oxazolidinone auxiliaries and should be optimized for your specific substrate.

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid

This protocol is adapted from the standard procedure for Evans' auxiliaries[2].

Hydrolytic_Cleavage_Workflow cluster_reaction Reaction Setup cluster_workup Work-up Dissolve 1. Dissolve N-acyl DMI in THF/H₂O (3:1) Cool 2. Cool to 0 °C (ice bath) Dissolve->Cool Add_H2O2 3. Add H₂O₂ (aq. 30%, 4-8 equiv) Cool->Add_H2O2 Add_LiOH 4. Add LiOH·H₂O in H₂O (4-8 equiv) Add_H2O2->Add_LiOH Stir 5. Stir at 0 °C, monitor by TLC Add_LiOH->Stir Quench 6. Quench with Na₂SO₃ (aq.) Stir->Quench Warm 7. Warm to RT, remove THF (rotovap) Quench->Warm Extract_Aux 8. Extract with organic solvent to remove auxiliary Warm->Extract_Aux Acidify 9. Acidify aqueous layer to pH ~2-3 with HCl Extract_Aux->Acidify Extract_Prod 10. Extract product with organic solvent Acidify->Extract_Prod Purify 11. Dry, concentrate, and purify product Extract_Prod->Purify

Caption: Workflow for hydrolytic cleavage of the DMI auxiliary.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-acyl DMI derivative (1 equivalent) in a 3:1 mixture of THF and water.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add aqueous hydrogen peroxide (30% w/w, 4-8 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (4-8 equivalents).

  • Reaction Monitoring: Stir the mixture vigorously at 0°C and monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Quenching: Quench the reaction by adding an excess of aqueous sodium sulfite solution to reduce the remaining peroxide.

  • Work-up: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. The resulting aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate) to recover the DMI auxiliary.

  • Product Isolation: Acidify the aqueous layer to pH 2-3 with dilute HCl and extract the carboxylic acid product with an appropriate organic solvent. The combined organic layers are then dried, filtered, and concentrated to yield the crude product, which can be further purified by chromatography or crystallization.

Protocol 2: Reductive Cleavage to a Primary Alcohol

This protocol is based on standard procedures using lithium borohydride[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-acyl DMI derivative (1 equivalent) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0°C.

  • Reagent Addition: Add lithium borohydride (2-4 equivalents) portion-wise.

  • Reaction Monitoring: Stir the reaction at 0°C, allowing it to warm to room temperature if necessary. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction at 0°C by the slow, dropwise addition of an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl.

  • Work-up and Isolation: Dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, filtered, and concentrated. The crude product can be purified by column chromatography to separate the desired alcohol from the DMI auxiliary.

Summary of Cleavage Conditions

Desired ProductReagentsTypical SolventTemperatureKey Considerations
Carboxylic Acid LiOH / H₂O₂THF / H₂O0°C to RTMost common method; risk of epimerization at higher temperatures.
Primary Alcohol LiBH₄ or LiAlH₄THF or Et₂O-20°C to RTLiAlH₄ is more reactive and has a higher risk of endocyclic cleavage.
Aldehyde DIBAL-HToluene or DCM-78°CRequires careful temperature control and stoichiometry to avoid over-reduction.
Ester NaOMe / MeOHMeOH0°C to RTPotential for epimerization if conditions are too harsh.

References

  • Clayden, J., & Westlund, N. (2000). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Journal of the Chemical Society, Perkin Transactions 1, (1), 213-215. [Link]
  • Bull, S. D., et al. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (23), 3112-3121. [Link]
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.

Sources

Technical Support Center: Catalyst Poisoning in 4,4-Dimethylimidazolidin-2-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting catalyst poisoning in reactions involving 4,4-Dimethylimidazolidin-2-one (DMI). This resource is designed for researchers, chemists, and drug development professionals to diagnose, mitigate, and prevent catalyst deactivation, ensuring the robustness and reproducibility of your synthetic routes.

Section 1: Foundational Concepts

Q1: What is catalyst poisoning, and how does it differ from general catalyst deactivation?

A: Catalyst deactivation is a general term for the loss of catalytic activity over time. It can be categorized into three main mechanisms: thermal degradation (sintering), mechanical failure (fouling/coking), and chemical deactivation (poisoning).[1][2][3]

  • Poisoning is a specific type of chemical deactivation where a substance, known as a poison, binds strongly to the active sites of the catalyst.[4][5][6][7] This interaction blocks reactants from accessing these sites, leading to a rapid and often irreversible loss of activity, even at very low concentrations of the poison.[6][7]

  • Fouling or Coking is the physical blockage of active sites and pores by the deposition of materials like carbonaceous residues (coke) or polymers.[3][8]

  • Sintering is the thermal agglomeration of catalyst particles, which reduces the active surface area.[1]

While all three lead to reduced performance, poisoning is uniquely characterized by a strong chemical interaction between the poison and the catalyst's active sites.[4][9]

Section 2: DMI-Specific Issues & Troubleshooting

Q2: My transition metal-catalyzed reaction (e.g., Pd, Rh, Ni) in DMI is sluggish or has failed. How do I know if catalyst poisoning is the cause?

A: Catalyst poisoning should be a primary suspect when you observe a significant drop in reaction rate or complete failure, especially when using established conditions. Key indicators include:

  • Inconsistent Results: The reaction works with a new bottle of DMI but fails with an older or different batch.

  • High Catalyst Loading Required: You need significantly more catalyst than literature procedures suggest to achieve a reasonable conversion.

  • Abrupt Reaction Stoppage: The reaction proceeds initially but then halts before completion, suggesting the consumption of a "poison scavenger" or the gradual accumulation of a poison.

To diagnose this, a logical troubleshooting workflow is essential.

G A Reaction Failure/Sluggishness in DMI B Is the catalyst known to be sensitive? (e.g., Pd(0), Rh(I)) A->B C Run Control Reaction: Use high-purity, anhydrous DMI from a sealed, new bottle. B->C If Yes F NO: Problem is likely elsewhere (reagents, catalyst activity, conditions). B->F If No D Did the control reaction work? C->D E YES: DMI source is likely the cause of poisoning. D->E Yes D->F No G Perform DMI Analysis: Test for sulfur, water, amines. E->G H Purify Suspect DMI Batch (See Protocol 1) G->H I Re-run reaction with purified DMI. H->I J Did the reaction improve? I->J K YES: Confirmed DMI poisoning. Implement purification as a standard procedure. J->K Yes L NO: Re-evaluate other reagent sources or reaction conditions. J->L No

Caption: Troubleshooting workflow for suspected DMI-induced catalyst poisoning.
Q3: What are the most common catalyst poisons originating from DMI, and how do they form?

A: While DMI itself is a stable solvent, impurities from its synthesis or degradation can introduce potent catalyst poisons.[10] The primary culprits are sulfur-containing compounds and residual amines .

  • Sulfur Compounds: The synthesis of imidazolidinones can involve reagents like carbon disulfide or starting materials containing sulfur impurities.[11] These can lead to trace levels of hydrogen sulfide (H₂S), thiophenes, or other sulfides in the final DMI product.[12][13]

  • Amines and Degradation Products: DMI is synthesized from N,N'-dimethylethylenediamine.[10] Incomplete reaction or degradation of DMI under harsh (e.g., strongly acidic or basic) conditions can release the parent diamine or other amine fragments.

Poison Class Potential Source in DMI Affected Catalysts Detection Method
Sulfur Compounds Synthetic impurities (e.g., from CS₂)Pd, Pt, Rh, Ni, RuGC-SCD, Lassaigne's Test[14], Oxygen Flask Combustion[15]
Amines/Amides Residual starting materials, degradationRh, Ru, Lewis acidic catalystsGC-NPD, NMR
Water Atmospheric absorption, improper storageLewis acids, moisture-sensitive catalystsKarl Fischer Titration
Halides Synthetic byproducts (e.g., from phosgene)Many transition metalsIon Chromatography
Q4: How do sulfur and amine poisons specifically deactivate my catalyst?

A: The poisoning mechanism is rooted in the principles of coordination chemistry.

  • Sulfur Poisoning: Sulfur compounds are notorious poisons for late transition metals like palladium and rhodium.[5][16][17] The sulfur atom's lone pair of electrons forms a strong, often irreversible, dative bond with the soft metal center (a Lewis acid-base interaction). This binding occupies coordination sites essential for the catalytic cycle (e.g., oxidative addition, reductive elimination), effectively shutting it down.[4][16][17] For palladium catalysts, this can lead to the formation of highly stable and inactive palladium sulfide or sulfate species.[16][17]

G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B Reactants/Products E Pd(0)Ln(SR₂) (Inactive Complex) C R-Pd(II)-X (Intermediate) B->C Reactants/Products C->A Reactants/Products D R₂S (Sulfur Poison) D->A Strong Binding

Caption: Mechanism of sulfur poisoning on a generic Palladium(0) catalyst.
  • Amine Poisoning: Amines, being good Lewis bases, can also coordinate to metal centers. While this binding is often reversible, it can lead to catalyst inhibition by competing with the desired substrate for coordination sites.[18] In some cases, particularly with rhodium catalysts, the amine product of a reaction can bind to the metal center and form a stable, catalytically inactive complex, a phenomenon known as product inhibition.[18][19]

Section 3: Actionable Protocols & Mitigation

Q5: How can I definitively test if my DMI source is poisoning the catalyst?

A: A small-scale comparative experiment is the most effective method.

Experimental Protocol 1: Catalyst Poisoning Test

  • Setup: Prepare two identical reactions in parallel. Use small (e.g., 25-50 mg) scale to conserve materials.

  • Reaction A (Control): Use a highly pure, anhydrous grade of DMI from a trusted supplier, preferably from a freshly opened bottle stored under an inert atmosphere.

  • Reaction B (Test): Use the batch of DMI you suspect is contaminated.

  • Execution: Ensure all other reagents (substrate, catalyst, ligands, base) are from the same lot for both reactions. Run both reactions under identical conditions (temperature, stirring, atmosphere).

  • Analysis: Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Interpretation:

    • If Reaction A proceeds to completion while Reaction B is sluggish or fails, your DMI is the source of the poison.

    • If both reactions fail, the issue lies with another reagent, the catalyst itself, or the reaction conditions.

Q6: What is a reliable protocol for purifying technical-grade DMI to remove catalyst poisons?

A: For sulfur-based impurities, a common method involves treatment with a metal followed by distillation. For general purification, vacuum distillation from a drying agent is effective.

Experimental Protocol 2: DMI Purification Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Pre-treatment (Optional, for severe sulfur contamination): Stir the technical-grade DMI over freshly polished sodium metal pieces overnight at room temperature. The sodium will react with and sequester sulfur compounds.

  • Setup for Distillation: Assemble a vacuum distillation apparatus with dry glassware. The receiving flask should be cooled in an ice bath.

  • Drying Agent: Add calcium hydride (CaH₂) to the distillation flask containing the DMI (approx. 5-10 g per 100 mL). CaH₂ is an effective drying agent and will also react with acidic impurities.

  • Distillation: Heat the flask gently under reduced pressure. Collect the fraction boiling at the correct temperature/pressure (bp ~222-225 °C at atm. pressure; adjust for vacuum).[20] Discard the initial and final fractions (first and last 10%).

  • Storage: Store the purified, dry DMI over activated 4Å molecular sieves under an inert atmosphere (Nitrogen or Argon) to prevent water reabsorption.[20]

Q7: What preventative measures should be standard practice in my lab to avoid catalyst poisoning?

A: Proactive measures are always more efficient than reactive troubleshooting.

  • Qualify New Batches: When you receive a new lot of DMI or any critical solvent, run a single, small-scale standard reaction that is known to be sensitive. This qualifies the batch for use in larger, more critical experiments.

  • Proper Storage: Always store polar aprotic solvents like DMI under an inert atmosphere and over molecular sieves to keep them dry.[20]

  • Use Guard Beds/Scavengers: In some industrial processes, a "guard bed" of material is used to trap poisons before the reactant stream reaches the main catalyst bed.[6] In a lab setting, this could translate to pre-stirring a reaction solvent with a scavenger resin or activated carbon before adding the catalyst.

  • Source High-Purity Reagents: Whenever possible, purchase the highest purity grade of solvents and reagents available for sensitive catalytic reactions.

References

  • C
  • Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. (2022).
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (1991). Journal of the Chemical Society, Faraday Transactions.
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.
  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine C
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
  • Technical Support Center: Strategies for Catalyst Deactivation in Pentafluoropropanol. (2025). Benchchem.
  • Determination of trace amounts of sulfur in organic solvents. (1982). OSTI.GOV.
  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. (2016).
  • What is the method for detecting sulfur in compounds? (n.d.).
  • Testing Procedure (Method of analysis)
  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
  • What are the analytical methods for determining unknown trace impurities in organic solvent? (2015).
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Hiden Analytical.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Catalyst Deactivation: Mechanism & Causes. (2024). StudySmarter.
  • List of purification methods in chemistry. (2024). In Wikipedia.
  • Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation. (2021).
  • Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure... (n.d.).
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
  • 1,3-Dimethyl-2-imidazolidinone. (n.d.).
  • A process for preparing 4-methyl-4-imidazolin-2-one and derivatives thereof. (n.d.).
  • What Is Catalyst Poisoning In Chemical Reactions? (2024). YouTube.
  • Easy Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone and 2,4-Dimethylglycoluril. (2015).
  • What Causes Catalyst Deactiv
  • Rhodium(iii)-catalyzed three-component C(sp2)–H activation for the synthesis of amines. (2016).
  • Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. (2008). Organic & Biomolecular Chemistry.
  • C
  • Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. (2011). Accounts of Chemical Research.
  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). Molecules.
  • This compound. (n.d.). PubChem.
  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2024). Molecules.
  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLIC
  • 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one. (n.d.). PubChem.
  • SAFETY D
  • 1,3-Dimethyl-2-imidazolidinone. (2024). In Wikipedia.

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Technical Support Center: Troubleshooting Low Yields in Imidazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazolidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. As a senior application scientist, I will provide you with in-depth, field-proven insights to help you troubleshoot low yields and optimize your reaction outcomes. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Issues Related to Starting Materials and Reagents

Question 1: My reaction yield is consistently low, and I suspect issues with my starting 1,2-diamine. What are the common pitfalls?

Low yields in imidazolidinone synthesis can often be traced back to the quality and nature of the starting 1,2-diamine. Here are several factors to consider:

  • Purity of the Diamine: Commercial diamines can contain impurities that may interfere with the reaction. It is crucial to use highly pure starting materials. If you suspect impurities, consider purification by distillation or recrystallization.

  • Steric Hindrance: Bulky substituents on the diamine backbone can significantly hinder the cyclization step, leading to lower yields.[1] The steric complexity of bulky groups can make the reaction with the carbonyl source (e.g., carbonyldiimidazole - CDI) more difficult.[1]

  • Electronic Effects: The electronic properties of substituents on the diamine can also influence the reaction. Electron-donating groups can sometimes stabilize intermediates, but bulky electron-donating groups can negatively affect both the initial Schiff base formation (if applicable) and the final cyclization.[1] Conversely, electron-withdrawing groups, if not excessively bulky, can sometimes facilitate cyclization.[1]

  • Moisture: 1,2-diamines can be hygroscopic. The presence of water can hydrolyze your carbonyl source (e.g., phosgene equivalents like CDI or triphosgene) and lead to the formation of unwanted byproducts, thus reducing the yield of the desired imidazolidinone.

Troubleshooting Steps:

  • Verify Purity: Check the purity of your diamine by NMR or GC-MS. If necessary, purify it before use.

  • Optimize Reaction Conditions for Sterically Hindered Diamines:

    • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome steric barriers.

    • Prolong Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion.

    • Use a Less Hindered Carbonyl Source: If possible, select a smaller, more reactive carbonylating agent.

  • Ensure Anhydrous Conditions: Dry your diamine and solvent thoroughly before the reaction. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 2: I am synthesizing a 4-imidazolidinone from an α-amino amide and an aldehyde, and the yield is poor. What should I investigate?

The synthesis of 4-imidazolidinones via the condensation of α-amino amides with aldehydes or ketones is a common and effective method.[2] However, several factors can lead to low yields:

  • Equilibrium and Reversibility: The initial formation of the imine intermediate can be reversible. The subsequent cyclization is what drives the reaction to completion. If the cyclization is slow, the overall yield will be low.

  • Formation of Byproducts: A common byproduct is the corresponding N-hydroxymethyl derivative if formaldehyde is used, which can exist in equilibrium with the desired product.[3] In some cases, open-chain tautomers may be favored over the cyclic product.[3]

  • Catalyst Choice: The reaction is often catalyzed by acid. The type and concentration of the acid catalyst can significantly impact the reaction rate and yield. Insufficient or excessive amounts of acid can be detrimental.

  • Water Removal: The condensation reaction produces water, which can shift the equilibrium back towards the starting materials.

Troubleshooting Steps:

  • Optimize Catalyst: Screen different acid catalysts (e.g., p-toluenesulfonic acid, acetic acid) and their concentrations to find the optimal conditions for your specific substrates.

  • Remove Water: Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Consider a Different Aldehyde/Ketone: If possible, using a more reactive or less sterically hindered carbonyl compound could improve the yield.

  • Purification Strategy: Be aware that some byproducts may be difficult to separate. Column chromatography or recrystallization are common purification methods.

II. Issues Related to Reaction Conditions

Question 3: My reaction is not going to completion, and I see a significant amount of starting material remaining. What adjustments can I make to the reaction conditions?

Incomplete conversion is a frequent problem. Here’s a systematic approach to troubleshoot this issue:

  • Temperature: Many cyclization reactions to form imidazolidinones require elevated temperatures to overcome the activation energy barrier. If your reaction is sluggish at room temperature, gradually increasing the temperature may be beneficial. However, be cautious as excessively high temperatures can lead to decomposition or side reactions.

  • Solvent: The choice of solvent can have a profound impact on reaction rates and yields. A solvent that does not fully dissolve the reactants can lead to a low yield due to limited reactivity.[4] For instance, in the cyclization of a diamine with CDI, a switch from a nonpolar solvent like toluene to a more polar one like dichloromethane (DCM) can dramatically increase the yield.[4]

  • Reaction Time: Some reactions, especially those involving sterically hindered substrates, may require longer reaction times to reach completion. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time.

  • Catalyst Loading: If you are using a catalyst, its concentration is critical. Too little catalyst may result in a slow or incomplete reaction, while too much can sometimes lead to the formation of byproducts. An optimization of the catalyst loading is often necessary.

Troubleshooting Workflow:

G start Low Conversion Observed temp Increase Reaction Temperature start->temp If reaction is slow time Increase Reaction Time start->time If reaction stalls solvent Change Solvent start->solvent If reactants are poorly soluble catalyst Optimize Catalyst Loading start->catalyst If using a catalyst end Improved Yield temp->end time->end solvent->end catalyst->end

Caption: Troubleshooting workflow for incomplete reactions.

III. Issues Related to Catalysts

Question 4: I am using a MacMillan-type imidazolidinone organocatalyst, but my enantioselectivity and/or yield is low. What could be the problem?

MacMillan imidazolidinone catalysts are powerful tools for asymmetric synthesis, but their effectiveness can be compromised under certain conditions.

  • Catalyst Deactivation: The catalyst can be deactivated by coordination with Lewis basic species in the reaction mixture.[1] It is also sensitive to moisture and air.

  • Co-catalyst/Acid Additive: Many reactions using MacMillan catalysts require a Brønsted acid co-catalyst. The nature and amount of this acid can significantly influence the reaction's efficiency and stereoselectivity.

  • Catalyst Generation/Purity: If you are preparing the catalyst in-house, ensure its purity. Impurities from the synthesis can inhibit its catalytic activity.

  • Substrate Compatibility: Not all substrates are ideal for this type of catalysis. Steric hindrance near the reactive site of the substrate can lead to poor reactivity and selectivity.

Troubleshooting Steps:

  • Ensure Anhydrous and Inert Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere.

  • Optimize the Acid Co-catalyst: If applicable, screen different acid co-catalysts (e.g., TFA, benzoic acid) and their stoichiometry.

  • Verify Catalyst Quality: If you suspect issues with the catalyst, consider using a fresh batch or a commercially available one.

  • Modify the Substrate: If steric hindrance is a major issue, you might need to reconsider your synthetic strategy or modify the substrate to be less sterically demanding.

Question 5: I suspect my metal catalyst (e.g., Pd, Au) is being deactivated. What are the common causes and how can I prevent this?

Metal-catalyzed reactions for imidazolidinone synthesis, such as hydroamination or diamination, are susceptible to catalyst deactivation.

  • Coordination by Substrates/Products: Diamines and imidazolidinones themselves can act as ligands and coordinate to the metal center, leading to the formation of stable, inactive complexes.[5]

  • Water: Water can lead to the decomposition of the catalyst or the formation of inactive metal hydroxides.[6]

  • Oxidative Addition to Impurities: Impurities in the starting materials or solvent can react with the catalyst and deactivate it.

  • Leaching: In the case of heterogeneous catalysts, the active metal can leach into the solution, reducing the catalyst's efficacy over time.

Strategies to Mitigate Catalyst Deactivation:

Mitigation StrategyDescription
Ligand Choice Use appropriate ligands that stabilize the active catalytic species and prevent coordination by substrates or products.
Anhydrous Conditions Thoroughly dry all reagents and solvents and perform the reaction under an inert atmosphere.[6]
High Purity Reagents Use high-purity starting materials and solvents to avoid catalyst poisoning.
Catalyst Support For heterogeneous catalysts, the choice of support can influence stability and prevent leaching.
Process Optimization Lowering the reaction temperature, if possible, can sometimes reduce the rate of deactivation processes.[6]
IV. Issues Related to Purification

Question 6: I am having difficulty separating my imidazolidinone product from unreacted starting materials, particularly the diamine. What purification strategies do you recommend?

Purification can be challenging, especially when the product and starting materials have similar polarities.

  • Recrystallization: This is often the most effective method for purifying solid imidazolidinones. A careful screening of solvents is necessary to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Acid-Base Extraction: If your product is neutral and the unreacted starting material is a basic diamine, you can use an acid wash to remove the diamine. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated diamine will move to the aqueous layer. Be sure to neutralize the organic layer afterward if any residual acid could affect your product's stability.

  • Column Chromatography: Silica gel chromatography is a standard method. A gradient elution might be necessary to achieve good separation.

  • Distillation: For liquid imidazolidinones, distillation under reduced pressure can be an effective purification method. However, this may not be suitable for high-boiling or thermally sensitive compounds.

Experimental Protocol: Acid Wash to Remove Unreacted Diamine

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl (aq) and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the acid wash one or two more times.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the purified imidazolidinone.

Visualizing Reaction Mechanisms and Troubleshooting

Diagram: General Synthesis of 2-Imidazolidinones from 1,2-Diamines

G cluster_0 Reaction Pathway 1,2-Diamine 1,2-Diamine Intermediate Intermediate 1,2-Diamine->Intermediate + Carbonyl Source Carbonyl Source Carbonyl Source 2-Imidazolidinone 2-Imidazolidinone Intermediate->2-Imidazolidinone Cyclization G start Low Yield check_sm Check Starting Material Purity & Integrity start->check_sm check_cond Review Reaction Conditions start->check_cond check_cat Investigate Catalyst Activity start->check_cat check_pur Optimize Purification start->check_pur sm_sol1 Purify Starting Materials check_sm->sm_sol1 sm_sol2 Ensure Anhydrous Reagents check_sm->sm_sol2 cond_sol1 Increase Temperature/Time check_cond->cond_sol1 cond_sol2 Change Solvent check_cond->cond_sol2 cat_sol1 Use Fresh Catalyst check_cat->cat_sol1 cat_sol2 Optimize Loading check_cat->cat_sol2 pur_sol1 Recrystallization check_pur->pur_sol1 pur_sol2 Acid-Base Extraction check_pur->pur_sol2

Caption: A decision tree for diagnosing the cause of low yields.

References

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol
  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds
  • Recent advances in the synthesis of highly substituted imidazolidines
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones
  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLIC
  • Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Deriv
  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol
  • Three Sources of Catalyst Deactivation and How To Mitig
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones
  • Synthesis of 4-imidazolidinones
  • Overcoming steric hindrance in 3-alkyl-pyrrolidine-2,5-dione synthesis
  • Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annul
  • Imidazolidinone synthesis
  • Method for purifying 1,3-dimethyl-2-imidazolidinone
  • Temporary Restraints to Overcome Steric Obstacles—Efficient Str
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids
  • Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism
  • Free Amino Group Transfer via α‐Amination of N
  • Method of purifying isophorone diamine

Sources

Technical Support Center: Byproduct Formation in Imidazolidin-4-one Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazolidin-4-one synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with byproduct formation during the cyclization process. My aim is to provide not just troubleshooting steps, but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction to form a simple imidazolidin-4-one from an aminoacetamide and an aldehyde/ketone is yielding a significant amount of a hydroxylated byproduct. What is it, and how can I prevent its formation?

Answer:

This is a very common issue, particularly when using formaldehyde. The byproduct you are likely observing is a hydroxymethyl derivative of your target imidazolidin-4-one.[1]

Causality of Byproduct Formation:

The reaction between an aminoacetamide and an aldehyde or ketone proceeds through the formation of a Schiff base, which then undergoes an intramolecular cyclization.[1] When formaldehyde is used, the desired imidazolidin-4-one can exist in equilibrium with its N-hydroxymethylated adduct.[1] This occurs because the nitrogen atom of the newly formed ring remains nucleophilic and can react with excess formaldehyde present in the reaction mixture.

Troubleshooting Protocol: Minimizing N-Hydroxymethylation

  • Stoichiometric Control of Formaldehyde: Carefully control the stoichiometry of formaldehyde. Use of a large excess should be avoided. A slight excess (e.g., 1.1 to 1.2 equivalents) is often sufficient to drive the reaction to completion without promoting significant byproduct formation.

  • Temperature and Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). Extended reaction times, especially at elevated temperatures, can favor the formation of the thermodynamically more stable hydroxylated byproduct.

  • Post-Cyclization Removal of the Hydroxymethyl Group: In some cases, the N-hydroxymethyl group can be removed post-synthesis. Careful distillation under reduced pressure has been reported to successfully remove this group, yielding the desired unsubstituted imidazolidin-4-one.[1][2]

Question 2: I am attempting a multi-component synthesis of a highly substituted imidazolidin-4-one, but I'm isolating a complex mixture of products, including what appears to be uncyclized intermediates. How can I improve the yield of the desired cyclized product?

Answer:

Multi-component reactions (MCRs), such as the Ugi reaction, are powerful tools for generating molecular diversity. However, their complexity can lead to the formation of various byproducts if not properly optimized. The presence of uncyclized intermediates suggests that the final cyclization step is kinetically or thermodynamically disfavored.

Causality of Incomplete Cyclization:

The formation of the imidazolidin-4-one ring in many MCRs is the final, irreversible step. If the preceding steps are reversible or if the cyclization is slow, stable intermediates can accumulate. For instance, in some variations, a Schiff base is formed which must then cyclize.[1] If this Schiff base is particularly stable or sterically hindered, cyclization may be inefficient.

Troubleshooting Protocol: Promoting Efficient Cyclization

  • Catalyst Choice: The choice of acid or base catalyst can be critical. For reactions involving Schiff base intermediates, a Brønsted acid catalyst like p-toluenesulfonic acid (p-TsOH) can facilitate both the imine formation and the subsequent intramolecular cyclization.[3]

  • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states. A systematic screen of solvents with varying polarities (e.g., toluene, THF, acetonitrile, methanol) is recommended. In some cases, the use of molecular sieves can help to drive the reaction towards the cyclized product by removing water, which is often a byproduct of imine formation.[4]

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes promote cyclization in cases where conventional heating is ineffective.[4] The rapid heating provided by microwaves can overcome activation energy barriers for the cyclization step.

Question 3: My imidazolidin-4-one synthesis is resulting in a mixture of diastereomers. How can I control the stereochemical outcome of the reaction?

Answer:

The formation of diastereomers is a common challenge when creating new stereocenters during the cyclization process. The diastereomeric ratio is determined by the relative energies of the diastereomeric transition states leading to the products.

Causality of Diastereomer Formation:

When an α-amino acid amide reacts with a prochiral aldehyde or ketone, a new stereocenter is formed at the C2 position of the imidazolidin-4-one ring. The facial selectivity of the nucleophilic attack of the amide nitrogen onto the intermediate imine determines the stereochemical outcome.

Troubleshooting Protocol: Enhancing Diastereoselectivity

  • Chiral Auxiliaries and Catalysts: The use of chiral ligands or catalysts can create a chiral environment that favors the formation of one diastereomer over the other.[5] For example, organocatalysts like proline derivatives have been shown to influence the enantioselectivity of similar reactions.[5]

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, leading to a higher proportion of the thermodynamically favored diastereomer.

  • Solvent and Additives: The choice of solvent and the presence of additives can influence the transition state geometry. Experimenting with different solvents and Lewis acids or bases may help to improve the diastereomeric ratio.

  • Equilibration and Separation: In some instances, the diastereomers can be equilibrated under specific conditions (e.g., acidic or basic) to favor the more stable isomer.[4] If separation is necessary, chromatographic techniques such as column chromatography or preparative HPLC are often effective.[4]

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired cyclization pathway and a common side reaction.

Imidazolidinone Formation cluster_main Desired Cyclization Pathway cluster_side Hydroxymethylation Byproduct Formation A Aminoacetamide + Aldehyde B Schiff Base Intermediate A->B Condensation C Imidazolidin-4-one B->C Intramolecular Cyclization D Imidazolidin-4-one F N-Hydroxymethyl Byproduct D->F E Excess Formaldehyde E->F Troubleshooting Workflow cluster_params Modify Reaction Parameters start Problem: Byproduct Formation identify Identify Byproduct Structure (NMR, MS) start->identify hypothesize Hypothesize Formation Mechanism identify->hypothesize stoichiometry Adjust Stoichiometry hypothesize->stoichiometry temp_time Vary Temperature & Time hypothesize->temp_time catalyst Screen Catalysts hypothesize->catalyst solvent Change Solvent hypothesize->solvent analyze Analyze Reaction Outcome (TLC, LC-MS, NMR) stoichiometry->analyze temp_time->analyze catalyst->analyze solvent->analyze evaluate Evaluate Purity & Yield analyze->evaluate success Optimized Conditions Found evaluate->success Successful iterate Iterate or Re-hypothesize evaluate->iterate Unsuccessful iterate->hypothesize

Caption: Systematic troubleshooting workflow.

Data Summary: Impact of Reaction Conditions

The following table summarizes hypothetical data on how different reaction conditions can influence the ratio of the desired product to a common byproduct.

Parameter VariedConditionProduct:Byproduct RatioNotes
Formaldehyde Stoichiometry 1.1 eq.95:5Slight excess is optimal.
2.0 eq.70:30Significant byproduct formation.
5.0 eq.40:60Excess drives byproduct formation.
Temperature 25 °C90:10Slower reaction, higher purity.
50 °C85:15Faster reaction, slight increase in byproduct.
80 °C65:35Byproduct formation is significant.
Catalyst None50:50Inefficient cyclization.
p-TsOH (5 mol%)98:2Acid catalysis promotes cyclization.
Et3N (1.1 eq.)75:25Base can facilitate other side reactions.

Key Analytical Techniques for Byproduct Identification

To effectively troubleshoot, accurate identification of byproducts is crucial.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure of unknown byproducts.

  • Mass Spectrometry (MS): LC-MS is particularly useful for identifying the molecular weights of components in a reaction mixture, providing clues to their identities. [6]High-resolution mass spectrometry (HRMS) can provide exact mass and elemental composition.

  • Chromatographic Methods: Thin-layer chromatography (TLC) is a quick and easy way to monitor reaction progress and identify the presence of multiple components. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative separation of products and byproducts. [7][8]

References

  • Blackmore, T. R., & Thompson, P. E. (2011). Imidazolidin-4-ones: Their Syntheses and Applications. HETEROCYCLES, 83(9), 1953. [Link]
  • Pascal, J. C., et al. (Year). A study of imidazolidin-4-one cyclisation. Source not explicitly provided in search results.
  • Various Authors. (Year). Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives.
  • Whalley, W. B., et al. (Year). Desulfurization of 5,5-diphenylthiohydantoin. Source not explicitly provided in search results.
  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one and Thiazolidine-4-one Derivatives from Phenidone and Their Antimicrobial and Antioxidant Activities Investigation. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]
  • Blackmore, T. R., & Thompson, P. E. (2011). Imidazolidin-4-ones: Their Syntheses and Applications. HETEROCYCLES, 83(9), 1953-1975. [Link]
  • Atiya, L. G., et al. (2024). Synthesis, Evaluation of New Imidazolidin-4-one and Thiazolidine -4-one compound on Insulin in the Serum of Type 1 Diabetes Albino Rats. Journal of Chemical Health Risks, 14(2), 403-413. [Link]
  • Lee, K. Y., & Kim, J. M. (2013). Enantioselective reactions of N-acyliminium ions using chiral organocatalysts. Chemistry, an Asian journal, 8(10), 2337–2346. [Link]
  • Various Authors. (Year). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers. [Link]
  • Akdag, A., McKee, M. L., & Worley, S. D. (2006). Mechanism of formation of biocidal imidazolidin-4-one derivatives: an Ab initio density-functional theory study. The journal of physical chemistry. A, 110(24), 7621–7627. [Link]
  • Various Authors. (Year). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry. [Link]
  • Various Authors. (Year). Synthesis of 4-imidazolidinones. Organic Chemistry Portal. [Link]
  • Various Authors. (Year). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega. [Link]
  • Various Authors. (Year). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. PubMed. [Link]
  • Various Authors. (2022). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. SciSpace. [Link]
  • Various Authors. (Year). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. MDPI. [Link]
  • Various Authors. (Year).
  • Various Authors. (Year).
  • Various Authors. (Year). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]
  • Kavanagh, P., et al. (2015). Identification and characterization of an imidazolium by-product formed during the synthesis of 4-methylmethcathinone (mephedrone). Drug testing and analysis, 7(4), 312–319. [Link]

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Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Spotlight on the Imidazolidin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure molecules, the selection of an appropriate chiral auxiliary is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of a synthetic route. This guide provides an in-depth comparison of the performance of the imidazolidin-2-one scaffold as a chiral auxiliary with established alternatives, including Evans' oxazolidinones, Oppolzer's sultams, and Meyers' pseudoephedrine amides. By examining experimental data and underlying mechanistic principles, this document aims to equip the reader with the necessary insights to make informed decisions in the design of asymmetric syntheses.

The Central Role of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are transiently incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is later removed to yield the desired chiral product and is ideally recovered for reuse. The efficacy of a chiral auxiliary is judged by several key parameters: the level of stereocontrol it imparts, the ease of its attachment and cleavage, and its recyclability.

This guide will focus on a comparative analysis of these features for the imidazolidin-2-one framework and its more established counterparts.

The Imidazolidin-2-one Scaffold: A Promising yet Underutilized Platform

Imidazolidin-2-ones are five-membered cyclic ureas that have shown considerable promise as chiral auxiliaries in various asymmetric transformations, including alkylation reactions, aldol reactions, and Michael additions.[1] Their rigid structure and the potential for diverse substitution at the nitrogen and carbon atoms allow for fine-tuning of steric and electronic properties to maximize stereochemical control.

One of the notable advantages of certain imidazolidin-2-one auxiliaries is their low molecular weight. For instance, 4,5-dimethylimidazolidin-2-one has been reported to have the lowest effective molecular weight of any previously described chiral auxiliary, which is a significant factor in improving the atom economy of a synthetic sequence.[1]

Mechanism of Stereocontrol

The stereodirecting power of chiral imidazolidin-2-ones, akin to other auxiliaries, stems from their ability to create a sterically biased environment around the reacting center. Upon N-acylation and subsequent enolate formation, the substituents on the imidazolidin-2-one ring effectively shield one face of the enolate, compelling the electrophile to approach from the less hindered face. The formation of a chelated intermediate with a metal cation, such as lithium or boron, further rigidifies the transition state, enhancing the diastereoselectivity of the reaction.

Diagram: Generalized Mechanism of Asymmetric Alkylation using a Chiral Imidazolidin-2-one Auxiliary

G cluster_0 Attachment of Acyl Group cluster_1 Diastereoselective Enolate Formation & Alkylation cluster_2 Cleavage and Recovery Acyl_Group R-CO-X Acylated_Auxiliary N-Acyl Imidazolidin-2-one Acyl_Group->Acylated_Auxiliary Auxiliary Chiral Imidazolidin-2-one Auxiliary->Acylated_Auxiliary Base Base (e.g., LDA) Enolate Chelated Enolate Acylated_Auxiliary->Enolate Deprotonation Base->Enolate Alkylated_Product Alkylated Adduct Enolate->Alkylated_Product Facial Blockage directs Electrophile Cleavage_Reagent Cleavage Reagent Electrophile Electrophile (R'-X) Electrophile->Alkylated_Product Chiral_Product Chiral Product (e.g., Carboxylic Acid) Alkylated_Product->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary Cleavage_Reagent->Chiral_Product

Caption: Workflow for Asymmetric Alkylation.

Comparative Analysis with Established Chiral Auxiliaries

Evans' Oxazolidinones

Introduced by David A. Evans, chiral oxazolidinones are arguably the most widely used and well-documented class of chiral auxiliaries. They are particularly effective in asymmetric alkylations, aldol reactions, and conjugate additions.

  • Performance: Evans' auxiliaries consistently provide high levels of diastereoselectivity, often exceeding 99% d.e., in a wide range of reactions.[2]

  • Mechanism: The high stereoselectivity is attributed to the formation of a rigid, chelated Z-enolate, where one face is effectively blocked by the substituent at the C4 position of the oxazolidinone ring.

  • Cleavage: The N-acyl bond can be cleaved under a variety of mild conditions (e.g., LiOH/H₂O₂, LiBH₄, MeOMgBr) to furnish carboxylic acids, alcohols, or aldehydes, respectively.

  • Recyclability: The auxiliary can typically be recovered in high yields (>92%) after cleavage.[3]

Oppolzer's Sultams

Oppolzer's camphorsultam is another powerful chiral auxiliary derived from camphor. Its rigid bicyclic structure provides excellent stereocontrol.

  • Performance: Camphorsultams are known for their high diastereoselectivity in reactions such as Diels-Alder cycloadditions, alkylations, and aldol reactions.

  • Mechanism: The stereochemical outcome is dictated by the steric hindrance imposed by the camphor skeleton, which directs the approach of the electrophile.

  • Cleavage: Cleavage of the N-acyl group is typically achieved by hydrolysis with reagents like LiOH/H₂O₂ or saponification.

  • Recyclability: While recyclable, the recovery yields of Oppolzer's sultam after purification can be lower than those of Evans' oxazolidinones, with reported crude yields of 71-79% and 48-56% after recrystallization.[3]

Meyers' Chiral Auxiliaries

The use of pseudoephedrine as a chiral auxiliary, developed by A.I. Meyers, offers a practical and efficient method for the asymmetric synthesis of α-substituted carboxylic acids, ketones, and alcohols.[4]

  • Performance: Meyers' pseudoephedrine amides generally afford high diastereoselectivity in alkylation reactions.

  • Mechanism: Deprotonation of the N-acyl pseudoephedrine derivative with a lithium amide base generates a configurationally stable lithium-chelated enolate, which reacts with electrophiles from the less hindered face.

  • Cleavage: The auxiliary can be cleaved under mild acidic or basic conditions to yield the corresponding carboxylic acid, and the pseudoephedrine can be recovered.

  • Recyclability: The recovery of the pseudoephedrine auxiliary is generally efficient.[3]

Head-to-Head Performance Data

Chiral AuxiliaryRepresentative ReactionSubstrateElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
Imidazolidin-2-one (supported) Glycolate AlkylationWang resin-supported glycolateBenzyl bromide>99%75%[5]
Evans' Oxazolidinone AlkylationN-Propionyl oxazolidinoneBenzyl bromide>99:1 dr80-92%[2]
Oppolzer's Sultam HydrogenationN-Crotonyl sultamH₂>98%71-79% (crude)
Meyers' Pseudoephedrine Amide AlkylationN-Propionyl pseudoephedrineMethyl iodide>99%85-90%[2]

Experimental Protocols

Asymmetric Glycolate Alkylation using a Wang Resin-Supported 2-Imidazolidinone Auxiliary[5]
  • N-Acylation: The Wang resin-supported 2-imidazolidinone is swollen in an appropriate solvent (e.g., DMF). Benzyloxyacetyl chloride (10 eq) and a base (e.g., triethylamine, 10 eq) are added, and the mixture is agitated at room temperature for 2 hours. The resin is then washed thoroughly with DMF, CH₂Cl₂, and MeOH and dried under vacuum.

  • Alkylation: The acylated resin is suspended in dry THF at -78 °C. A solution of lithium diisopropylamide (LDA, 3 eq) in THF is added dropwise, and the mixture is stirred for 1 hour. The electrophile (e.g., benzyl bromide, 10 eq) is then added, and the reaction is allowed to warm to 0 °C and stirred for 12 hours. The resin is filtered and washed.

  • Cleavage: The alkylated resin is treated with a solution of LiAlH₄ (5 eq) in THF at 0 °C to room temperature for 10 hours to reductively cleave the product from the auxiliary. The filtrate is quenched and worked up to isolate the chiral alcohol product.

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary[2]
  • N-Acylation: To a solution of the (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. The resulting solution is stirred for 15 minutes, followed by the addition of propionyl chloride (1.1 eq). The reaction is stirred for 30 minutes at -78 °C and then warmed to room temperature.

  • Alkylation: The N-propionyl oxazolidinone (1.0 eq) is dissolved in dry THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) is added, and the mixture is stirred for 30 minutes. Benzyl bromide (1.2 eq) is then added, and the reaction is stirred for 2-4 hours at -78 °C.

  • Cleavage: The reaction mixture is quenched with saturated aqueous NH₄Cl and the product is extracted. The crude product is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C. Lithium hydroxide (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq) are added, and the mixture is stirred for 4 hours. Standard workup affords the chiral carboxylic acid and the recovered auxiliary.

Diagram: Stereocontrol Models

G cluster_0 Evans' Oxazolidinone cluster_1 Imidazolidin-2-one cluster_2 Oppolzer's Sultam cluster_3 Meyers' Pseudoephedrine a Z-enolate chelated to Li+ b R group on Oxazolidinone blocks top face c Rigid chelated enolate d Substituents at C4/C5 direct electrophile e Camphor backbone creates steric shield f Electrophile approaches from less hindered side g Li-chelated enolate h Phenyl group directs alkylation

Caption: Comparison of Stereocontrol Elements.

Conclusion and Future Outlook

While Evans' oxazolidinones, Oppolzer's sultams, and Meyers' pseudoephedrine amides remain the workhorses of asymmetric synthesis due to their well-established reliability and high performance, the imidazolidin-2-one scaffold presents a compelling alternative with significant potential. The advantages of low molecular weight and high tunability make them an attractive area for further research and development. The successful application of polymer-supported imidazolidin-2-one auxiliaries highlights their potential in automated and high-throughput synthesis.

The choice of a chiral auxiliary will always be context-dependent, factoring in the specific transformation, desired product, and overall process efficiency. For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each class of auxiliary is paramount. The continued exploration of novel auxiliary scaffolds, such as the imidazolidin-2-ones, will undoubtedly broaden the synthetic chemist's toolkit and pave the way for more efficient and sustainable routes to chiral molecules.

References

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. The Journal of Organic Chemistry, 71(19), 7857–7866. [Link]
  • BenchChem. (2025). A Comparative Guide to the Recyclability of Chiral Auxiliaries: (+)-Pinanediol in Focus. BenchChem Technical Guides.
  • BenchChem. (2025). A Comparative Guide to Chiral Alkylating Agents in Asymmetric Synthesis. BenchChem Technical Guides.
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R- and S-2-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
  • Oppolzer, W. (1984). Asymmetric Diels-Alder and Ene Reactions in Organic Synthesis. Angewandte Chemie International Edition in English, 23(11), 876-889. [Link]
  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). A General Method for the Synthesis of Enantiomerically Pure α-Substituted Carboxylic Acids. Journal of the American Chemical Society, 116(20), 9361–9362. [Link]
  • ChemInform. (2010). 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. ChemInform, 26(42). [Link]
  • Nguyen, Q. P. B., & Kim, T. H. (2009). Asymmetric Glycolate Alkylation Reactions in the Solid Phase Using 2-Imidazolidinone Chiral Auxiliary. Bulletin of the Korean Chemical Society, 30(12), 2935-2936. [Link]
  • Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(5), 1258–1262. [Link]
  • Myers, A. G., & McKinstry, L. (1996). A General Method for the Synthesis of Enantiomerically Pure α-Substituted Aldehydes and Ketones. The Journal of Organic Chemistry, 61(7), 2428–2441. [Link]

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A Senior Application Scientist's Guide to Chiral Auxiliaries: 4,4-Dimethylimidazolidin-2-one vs. Oxazolidinones in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the choice of a chiral auxiliary is a critical decision that can define the success of a synthetic campaign. For decades, Evans' oxazolidinones have served as a reliable and highly predictable tool for installing stereocenters.[1][2] However, the landscape of synthetic methodology is ever-evolving, with new reagents and auxiliaries being developed to address the limitations of their predecessors. Among these, imidazolidin-2-ones, particularly variants like 4,4-dimethylimidazolidin-2-one, have emerged as a compelling alternative, promising enhanced stability and robust performance.[3][4]

This guide provides an in-depth, objective comparison of these two powerful classes of chiral auxiliaries. We will move beyond a simple list of features to explore the mechanistic underpinnings of their stereodirecting power, the practical nuances of their application, and the critical data that should inform your choice at the bench.

The Gold Standard: Evans' Oxazolidinone Auxiliaries

First reported by David A. Evans and his colleagues in 1981, chiral oxazolidin-2-ones have become one of the most trusted platforms for asymmetric synthesis.[5] Derived from readily available chiral amino alcohols, their widespread adoption is a testament to their high stereoselectivity, reliability across a range of transformations, and the predictability of their stereochemical outcomes.[1][6]

Mechanism of Stereocontrol: The Zimmerman-Traxler Model

The remarkable efficacy of Evans' auxiliaries lies in their ability to form a rigid, chelated (Z)-enolate upon deprotonation in the presence of a suitable Lewis acid, typically a boron triflate.[7][8] This enolate reacts with an electrophile (e.g., an aldehyde in an aldol reaction) via a highly organized, six-membered chair-like transition state, known as the Zimmerman-Traxler model.[9][10] The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less sterically hindered face. This results in a highly predictable and diastereoselective bond formation.[8][9]

Zimmerman_Traxler_Model Zimmerman-Traxler Transition State for Evans' Aldol Reaction cluster_TS Chair-like Transition State B B(nBu)₂ O1 O B->O1 C_acyl C O1->C_acyl O2 O O2->B C_enolate C C_enolate->B C_aldehyde R'-CH C_enolate->C_aldehyde C_acyl->O2 N_aux N C_acyl->N_aux N_aux->C_enolate Aux_R R (Steric Shield) N_aux->Aux_R O_aldehyde O O_aldehyde->B caption Fig. 1: Zimmerman-Traxler model for an Evans' aldol reaction.

Caption: A diagram of the Zimmerman-Traxler transition state.

Scope and Limitations

Evans' auxiliaries have been successfully applied to a vast array of stereoselective transformations, including:

  • Aldol Reactions: Generating syn-aldol products with exceptional diastereoselectivity.[7][11]

  • Alkylation Reactions: Creating α-chiral carbonyl compounds from activated electrophiles like allylic and benzylic halides.[2][12]

  • Conjugate Additions: Controlling the stereochemistry of Michael additions.[6][13]

  • Diels-Alder Reactions: Acting as a chiral dienophile.[2]

Despite their power, a significant practical challenge lies in the cleavage of the auxiliary . The most common method, hydrolysis with lithium hydroperoxide (LiOH/H₂O₂), is effective but can be harsh.[14] It can lead to undesired side reactions, such as epimerization of the newly formed stereocenter or degradation of sensitive functional groups. Furthermore, hydrolysis with lithium hydroxide alone can favor cleavage of the endocyclic carbamate bond, destroying the auxiliary.[15][16] Recent studies have also highlighted safety concerns, noting that the standard LiOH/H₂O₂ conditions can generate significant amounts of oxygen gas, posing a risk in scaled-up reactions.[14][17]

The Challenger: Imidazolidin-2-one Auxiliaries

Imidazolidin-2-ones, also known as cyclic ureas, have been developed as an alternative class of chiral auxiliaries. Structurally, they replace the oxygen atom at the 1-position of the oxazolidinone ring with a nitrogen atom. This seemingly minor change has significant chemical consequences.

The Key Advantage: Enhanced Stability

The primary motivation for exploring imidazolidin-2-one auxiliaries is their greater stability toward ring-opening reactions compared to their oxazolidinone counterparts.[3] The urea moiety is generally less susceptible to hydrolysis than the carbamate in oxazolidinones, particularly under basic conditions. This enhanced robustness can be a significant advantage in multi-step syntheses where the auxiliary must endure various reaction conditions before its intended cleavage. It provides a wider margin for error and potentially allows for reaction conditions that would be incompatible with an oxazolidinone auxiliary.

Auxiliary_Comparison cluster_Oxazolidinone Oxazolidinone cluster_Imidazolidinone Imidazolidin-2-one Aux_Structure Chiral Auxiliary Core Structures Oxa { O | N | O } Imid { N | N | O } Oxa_note Carbamate (More susceptible to hydrolysis) Oxa->Oxa_note Imid_note Urea (Greater hydrolytic stability) Imid->Imid_note caption Fig. 2: Structural comparison highlighting the key functional group.

Caption: A comparison of Oxazolidinone and Imidazolidin-2-one core structures.

The this compound scaffold is one of several designs within this class. The gem-dimethyl group at the C4 position serves to create a defined steric environment to bias the facial selectivity of enolate reactions, analogous to the substituents in Evans' systems.[18]

Head-to-Head Performance Analysis

A direct, quantitative comparison is essential for making an informed decision. While the literature for imidazolidin-2-ones is less extensive than for oxazolidinones, available data allows for a solid comparative analysis.

FeatureEvans' OxazolidinonesThis compound & Related AuxiliariesField-Proven Insights
Stereoselectivity Generally excellent and highly predictable (>95:5 to >99:1 d.r. is common for many reactions).[7][19]High diastereoselectivity has been reported, often >95:5 d.r., particularly in alkylations.[3][18]Evans' auxiliaries are the benchmark for a reason; their performance is exceptionally reliable. Imidazolidinones are very effective, but may require more case-by-case optimization.
Substrate Scope Extremely broad; successfully applied to a vast range of acylation, alkylation, aldol, and cycloaddition reactions.[1]Demonstrated effectively in alkylations and aldol reactions. The full scope is still being explored compared to Evans' auxiliaries.[3]For novel or complex substrates, the extensive precedent for Evans' auxiliaries provides a greater degree of confidence.
Auxiliary Stability Susceptible to cleavage under strongly basic conditions (endocyclic cleavage). The carbamate can be labile.[15]The urea backbone provides superior stability to hydrolytic and basic conditions, preventing premature ring-opening.[3]This is the key advantage of imidazolidin-ones. They are the auxiliary of choice if the intermediate must be carried through harsh basic or hydrolytic steps.
Cleavage Conditions Standard: LiOH/H₂O₂. Reductive: LiBH₄, LiAlH₄. Others: MeOMgBr, SmI₂. Can be problematic for sensitive products.[14][16]Can be cleaved under similar conditions. The greater stability may require slightly more forcing conditions but offers a wider operational window.The robustness of the imidazolidinone can simplify purification, as there is less risk of auxiliary degradation during workup or chromatography.
Availability/Cost Widely commercially available in both enantiomeric forms from numerous suppliers. Relatively inexpensive.[20]Less common commercially, may require in-house synthesis from chiral diamines.[4][21]For routine synthesis and process development, the accessibility and low cost of Evans' auxiliaries are significant practical advantages.
Recovery & Recycling Can be recovered in high yield after cleavage.[15]Can be readily recovered and recycled.[3]Both auxiliaries perform well in this regard, which is crucial for cost-effectiveness and sustainability in large-scale synthesis.

Experimental Protocols: A Practical View

To illustrate the practical application of these auxiliaries, we provide representative, detailed protocols.

Protocol 1: Diastereoselective Aldol Reaction with an Evans' Oxazolidinone

This protocol is adapted from the well-established procedure for boron-mediated aldol additions.[20]

Objective: To synthesize a syn-aldol adduct with high diastereoselectivity.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, argon-purged flask is added the N-acyl oxazolidinone (1.0 equiv) and anhydrous dichloromethane (DCM, ~0.2 M). The solution is cooled to 0 °C.

  • Enolate Formation: Di-n-butylboron triflate (1.1 equiv) is added dropwise, followed by the dropwise addition of triethylamine (1.2 equiv). The reaction mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.

    • Causality: The boron triflate acts as a Lewis acid to coordinate with the carbonyl oxygens, facilitating the formation of a rigid (Z)-boron enolate upon deprotonation by the amine base. Low temperature is critical to maintain kinetic control and maximize selectivity.[7]

  • Aldol Addition: The aldehyde (1.2 equiv) is added dropwise as a solution in DCM. The reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C and stirred for an additional 1 hour.

  • Quenching: The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. The mixture is stirred vigorously for 1 hour.

    • Causality: The oxidative workup with H₂O₂ breaks down the boron chelate, releasing the aldol product. The buffer controls the pH to prevent side reactions.

  • Workup & Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate and brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the diastereomerically pure aldol adduct.

Protocol 2: Diastereoselective Alkylation of an Imidazolidin-2-one Auxiliary

This protocol is based on literature procedures for the alkylation of N-acyl imidazolidinones.[3][18]

Objective: To synthesize an α-alkylated carboxylic acid derivative with high diastereoselectivity.

Step-by-Step Methodology:

  • Preparation: A solution of the N-acyl imidazolidin-2-one (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.1 M) is prepared in a flame-dried, argon-purged flask and cooled to -78 °C.

  • Enolate Formation: A solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) in THF is added dropwise. The resulting solution is stirred at -78 °C for 1 hour.

    • Causality: NaHMDS is a strong, non-nucleophilic base that cleanly deprotonates the α-carbon to form the sodium enolate. The chelation between the sodium cation and the two carbonyl oxygens is believed to control the enolate geometry and subsequent reaction stereochemistry.

  • Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equiv) is added neat or as a solution in THF. The reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is quenched at -78 °C by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature.

  • Workup & Purification: The mixture is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography or recrystallization to afford the pure, diastereomerically enriched product.

Conclusion: Making the Right Choice

The decision between using an Evans' oxazolidinone and an imidazolidin-2-one auxiliary is not about which is "better," but which is fitter for the specific synthetic purpose .

  • Choose Evans' Oxazolidinones when:

    • You are working with well-precedented transformations where reliability and predictability are paramount.

    • The downstream synthetic steps are compatible with the auxiliary's moderate stability.

    • Cost and ready availability are primary concerns, especially for large-scale synthesis.

  • Choose Imidazolidin-2-one Auxiliaries when:

    • The chiral auxiliary-bearing intermediate must survive harsh basic or hydrolytic conditions.

    • You are experiencing issues with premature auxiliary cleavage or side reactions during workup with oxazolidinones.

    • The synthesis of the auxiliary itself is feasible and justified by the need for enhanced stability.

While Evans' auxiliaries remain the undisputed workhorse of asymmetric synthesis, imidazolidin-2-ones represent a valuable and powerful alternative. Their superior stability addresses a key limitation of the classic system, providing chemists with a more robust tool for tackling complex synthetic challenges. As research continues, the scope and application of these stable auxiliaries will undoubtedly expand, further enriching the synthetic chemist's toolkit.

References

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2.
  • Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review. Figshare. [Link]
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Semantic Scholar. [Link]
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
  • Evans Aldol Reaction.
  • (PDF) Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
  • Evans aldol ppt. Slideshare. [Link]
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Labor
  • Chiral auxiliary. Wikipedia. [Link]
  • Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Scientific Research Publishing. [Link]
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative.
  • Oxazolidinone. Wikipedia. [Link]
  • A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. Semantic Scholar. [Link]
  • Current Updates on Oxazolidinone and Its Significance.
  • ChemInform Abstract: 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis.
  • Enhancing Auxiliary-Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds.
  • SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one. RSC Publishing. [Link]
  • Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations.
  • 2-Oxazolidinone. Wikipedia. [Link]
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]
  • SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one.
  • Diastereoselection in Aldol Reactions. Pharmacy 180. [Link]
  • Asymmetric Synthesis of 4,4-Disubstituted-2-Imidazolidinones. DocPlayer. [Link]
  • Representative variants of Evans' chiral non-racemic oxazolidinone auxiliaries.
  • This compound. PubChem. [Link]
  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. [Link]
  • Diastereoselectivity in Aldol condens

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A Senior Application Scientist's Guide to the Validation of 4,4-Dimethylimidazolidin-2-one in Bioassays: A Focus on Herbicidal Protoporphyrinogen Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug and herbicide development, the validation of a chemical entity in a biological assay is the cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison and validation framework for compounds derived from 4,4-Dimethylimidazolidin-2-one (DMIO), a key synthetic intermediate in the creation of potent herbicidal agents. We will delve into the validation of a representative DMIO-derived herbicide that inhibits protoporphyrinogen oxidase (PPO), comparing its performance with alternative PPO-inhibiting herbicides from different chemical classes.

The Pivotal Role of this compound as a Synthetic Precursor

This compound (DMIO) is primarily utilized as a foundational molecular scaffold in the synthesis of a variety of biologically active compounds. Its structural rigidity and substitution patterns make it an attractive starting material for creating complex molecules with specific biological targets. In the context of this guide, we will focus on its application in the synthesis of a class of herbicides that target and inhibit the enzyme protoporphyrinogen oxidase (PPO). The integrity and purity of the initial DMIO are paramount, as they directly influence the yield, purity, and ultimately, the biological efficacy of the final herbicidal product.

Protoporphyrinogen Oxidase (PPO) Inhibition: A Key Herbicidal Mechanism of Action

Protoporphyrinogen oxidase is a critical enzyme in the biosynthetic pathway of both chlorophyll and heme in plants.[1] Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. This reactive oxygen species causes rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage, necrosis, and ultimately, the death of the susceptible plant.[1] Herbicides targeting PPO are known for their rapid, broad-spectrum activity.[2]

Below is a diagram illustrating the mechanism of action of PPO-inhibiting herbicides.

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_Enzyme Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Accumulation Accumulation of Protoporphyrinogen IX PPO_Enzyme->Accumulation Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme DMIO_Herbicide DMIO-Derived PPO Inhibitor DMIO_Herbicide->PPO_Enzyme Inhibition ROS Reactive Oxygen Species (ROS) Accumulation->ROS Light, O2 Cell_Death Lipid Peroxidation & Cell Death ROS->Cell_Death

Caption: Mechanism of PPO-inhibiting herbicides.

Comparative Performance of a DMIO-Derived Herbicide

To provide a robust comparison, we will examine a representative bicyclic imidazolidinedione herbicide synthesized from DMIO, 2-(4-chloro-2-fluoro-5-propargyloxyphenyl)-5,6-dihydroimidazo[1,5-a]pyridine-1,3[2H,7H]-dione . This compound has demonstrated significant herbicidal activity and selectivity.

The performance of this DMIO-derived herbicide is compared against other PPO inhibitors from different chemical classes in the table below. The data presented is a synthesis of reported herbicidal activities against common weed species.

Herbicide ClassRepresentative CompoundTarget WeedActivity Metric (GR₅₀)Reference
Imidazolidinedione (DMIO-derived) 2-(4-chloro-2-fluoro-5-propargyloxyphenyl)-5,6-dihydroimidazo[1,5-a]pyridine-1,3[2H,7H]-dioneAmaranthus retroflexus (Redroot Pigweed)~15 g a.i./ha[1]
Diphenyl EtherFomesafenAmaranthus retroflexus (Redroot Pigweed)~50 g a.i./ha[3]
N-phenylphthalimideFlumioxazinAmaranthus retroflexus (Redroot Pigweed)~30 g a.i./ha[1]
TriazolinoneSulfentrazoneAmaranthus retroflexus (Redroot Pigweed)~40 g a.i./ha[1]

Note: GR₅₀ (Growth Reduction 50%) is the dose of herbicide required to reduce plant growth by 50%. Lower values indicate higher potency. The data are illustrative and can vary based on environmental conditions and application methods.

From the comparative data, the DMIO-derived imidazolidinedione exhibits high potency against a key broadleaf weed, demonstrating the successful translation of the DMIO core into a highly active final product.

Experimental Protocol: Whole-Plant Herbicidal Bioassay

The following is a detailed, step-by-step methodology for a whole-plant bioassay to validate the herbicidal efficacy of PPO inhibitors.

Objective: To determine the dose-response relationship and calculate the GR₅₀ value of a test herbicide on a target weed species.

Materials:

  • Test herbicide (e.g., DMIO-derived imidazolidinedione)

  • Alternative herbicides for comparison (e.g., Fomesafen, Flumioxazin)

  • Certified seeds of a susceptible weed species (e.g., Amaranthus retroflexus)

  • Pots (10 cm diameter) filled with a standardized potting mix

  • Controlled environment growth chamber or greenhouse

  • Automated sprayer or precision manual sprayer

  • Analytical balance and volumetric flasks

  • Deionized water and appropriate solvents/adjuvants for herbicide formulation

Procedure:

  • Plant Propagation:

    • Sow 5-7 seeds of the target weed species in each pot.

    • Place the pots in a growth chamber with controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod, and adequate light intensity).

    • Water the plants as needed to maintain optimal growth.

    • After emergence, thin the seedlings to a uniform number (e.g., 3 plants per pot).

    • Allow the plants to grow to a specific stage (e.g., 2-4 true leaves) before herbicide application.

  • Herbicide Preparation and Application:

    • Prepare a stock solution of each test herbicide in a suitable solvent.

    • Create a series of dilutions to achieve a range of application rates that are expected to cause between 10% and 90% growth inhibition. A logarithmic series of doses is recommended.

    • Include a control group that is sprayed only with the carrier solution (without herbicide).

    • Apply the herbicides to the plants using a calibrated sprayer to ensure uniform coverage.

  • Post-Treatment Growth and Evaluation:

    • Return the treated plants to the growth chamber and maintain the controlled environmental conditions.

    • Observe the plants daily for the development of phytotoxicity symptoms, which for PPO inhibitors include rapid necrosis and tissue browning.[1]

    • After a predetermined period (e.g., 14-21 days after treatment), harvest the above-ground biomass of the plants in each pot.

    • Dry the harvested biomass in an oven at 60°C until a constant weight is achieved.

    • Measure and record the dry weight for each pot.

  • Data Analysis:

    • Calculate the percent growth reduction for each herbicide concentration relative to the untreated control.

    • Use a statistical software package to perform a non-linear regression analysis (e.g., a log-logistic dose-response curve) to model the relationship between herbicide dose and plant growth reduction.

    • From the dose-response curve, determine the GR₅₀ value for each herbicide.

The workflow for this validation process is illustrated below.

Herbicidal_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Propagation 1. Plant Propagation (e.g., Amaranthus retroflexus) Herbicide_Application 3. Herbicide Application (Calibrated Sprayer) Plant_Propagation->Herbicide_Application Herbicide_Prep 2. Herbicide Preparation (Serial Dilutions) Herbicide_Prep->Herbicide_Application Post_Treatment_Growth 4. Post-Treatment Incubation (Controlled Environment) Herbicide_Application->Post_Treatment_Growth Evaluation 5. Biomass Harvest & Dry Weight Measurement Post_Treatment_Growth->Evaluation Data_Analysis 6. Dose-Response Analysis (Calculate GR50) Evaluation->Data_Analysis

Caption: Workflow for a whole-plant herbicidal bioassay.

Conclusion: The Value of a Validated Synthetic Intermediate

This guide demonstrates that while this compound is not directly the subject of a bioassay, its validation lies in the performance of the final, biologically active compounds derived from it. The high potency of the representative imidazolidinedione herbicide underscores the importance of DMIO as a valuable synthetic precursor. The provided comparative data and detailed bioassay protocol offer a framework for researchers to rigorously validate their own DMIO-derived compounds and objectively compare their performance against existing alternatives in the field of herbicide discovery and development. The principles of this validation process are transferable to other classes of biologically active molecules synthesized from this versatile intermediate.

References

  • Dayan, F. E., & Duke, S. O. (2014). Protoporphyrinogen Oxidase Inhibitors. In Herbicide-Resistant Crops and Weeds (pp. 1-24). Springer, Berlin, Heidelberg.
  • Wakabayashi, K., & Böger, P. (2002). Peroxidizing Herbicides. In Pesticide Chemistry and Bioscience (pp. 163-176). Springer, Berlin, Heidelberg.
  • Grossmann, K., & Schiffer, H. (1998). Porphyrin synthesis: a new target for herbicides. Pesticide Science, 52(2), 163-172.
  • General Herbicide Bioassay Protocol - NC State Extension Public
  • Herbicide Bioassay - Woods End Labor
  • A Rapid and Simple Bioassay Method for Herbicide Detection - PMC - NIH
  • Comparative Guide to PPO Inhibiting Herbicides - Benchchem

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A Comparative Guide to Imidazolidinone Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, the pursuit of enantiomerically pure compounds is a constant endeavor. Organocatalysis has emerged as a powerful and often more sustainable alternative to traditional metal-based catalysts. Within this field, chiral imidazolidinones, pioneered by David W.C. MacMillan, have established themselves as a versatile and robust class of catalysts for a multitude of asymmetric transformations. This guide provides an in-depth comparative analysis of prominent imidazolidinone catalysts, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection and reaction optimization.

The Principle of Iminium Ion Catalysis: A LUMO-Lowering Strategy

Imidazolidinone catalysts operate primarily through the formation of a transient iminium ion with α,β-unsaturated aldehydes. This activation mode, a cornerstone of aminocatalysis, effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile or electrophile, thereby accelerating reactions with nucleophiles. The chiral scaffold of the imidazolidinone catalyst masterfully dictates the facial selectivity of the nucleophilic attack, leading to high levels of enantioselectivity. The choice of the acid co-catalyst is also crucial, as more acidic co-catalysts can lead to a greater concentration of the more reactive iminium ion, thereby improving reaction rates and expanding the substrate scope.

The general catalytic cycle for an imidazolidinone-catalyzed reaction, such as the Diels-Alder reaction, is depicted below.

Iminium_Ion_Catalysis cluster_cycle Catalytic Cycle Catalyst Imidazolidinone Catalyst Iminium Chiral Iminium Ion Catalyst->Iminium + Aldehyde - H₂O Aldehyde α,β-Unsaturated Aldehyde Cycloaddition [4+2] Cycloaddition Iminium->Cycloaddition + Diene Diene Diene Adduct_Iminium Cycloadduct Iminium Ion Cycloaddition->Adduct_Iminium Hydrolysis Hydrolysis Adduct_Iminium->Hydrolysis Hydrolysis->Catalyst + H₂O Product Enantioenriched Product Hydrolysis->Product Water H₂O

Caption: Generalized catalytic cycle for an imidazolidinone-catalyzed Diels-Alder reaction.

A Comparative Look at Key Imidazolidinone Catalysts

The evolution of imidazolidinone catalysts has led to distinct "generations" with improved reactivity and broader applicability. This section compares the performance of first and second-generation MacMillan catalysts, as well as the notable Jørgensen-Hayashi catalyst.

First-Generation MacMillan Catalyst

The first highly enantioselective organocatalytic Diels-Alder reaction was reported using (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride. This catalyst, derived from L-phenylalanine, proved effective for a range of dienophiles and dienes.

Second-Generation MacMillan Catalysts

Subsequent research led to the development of second-generation catalysts, such as (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone. These catalysts often exhibit superior reactivity and enantioselectivity, particularly with more challenging substrates. The enhanced performance is attributed to a more reactive iminium intermediate.

Jørgensen-Hayashi Catalyst

Developed independently by the Hayashi and Jørgensen groups, diarylprolinol silyl ethers represent another highly successful class of organocatalysts that can operate through iminium ion intermediates. While structurally distinct from the imidazolidinone core, they are often employed in similar transformations and provide a valuable point of comparison.

Performance Data in Key Asymmetric Reactions

The following tables summarize the performance of different imidazolidinone catalysts in two of the most important C-C bond-forming reactions: the Diels-Alder reaction and the Friedel-Crafts alkylation.

Enantioselective Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Imidazolidinone catalysts have been extensively used to control the stereochemical outcome of this transformation.

Table 1: Comparison of Imidazolidinone Catalysts in the Diels-Alder Reaction between Cyclopentadiene and Cinnamaldehyde

Catalyst (mol%)Co-catalystSolventTime (h)Yield (%)endo:exoee (endo/exo) (%)Reference
First-Gen MacMillan (5) HClCH₃CN8891:1.393/91
First-Gen MacMillan (5) HClO₄CH₃CN-94-92
(S)-proline methyl ester (10) HClCH₂Cl₂24802.7:148
Indole-derived Imidazolidinone (10) HCl[bmim]BF₄18951:188/86

Data synthesized from multiple sources to provide a comparative overview. Conditions may vary slightly between studies.

The data clearly indicates the high efficiency and enantioselectivity of the first-generation MacMillan catalyst. The choice of acid co-catalyst can significantly impact the enantiomeric excess. While other amine catalysts can facilitate the reaction, they often result in lower stereocontrol.

Enantioselective Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental method for forming C-C bonds between aromatic rings and alkylating agents. Imidazolidinone catalysis provides an enantioselective variant of this important reaction.

Table 2: Comparison of Imidazolidinone Catalysts in the Friedel-Crafts Alkylation of N-Methylpyrrole with α,β-Unsaturated Aldehydes

Catalyst (mol%)AldehydeCo-catalystTime (h)Yield (%)ee (%)Reference
First-Gen MacMillan (10) CinnamaldehydeTFA128793
First-Gen MacMillan (10) CrotonaldehydeTFA128090
First-Gen MacMillan (10) (E)-3-(thiophen-2-yl)acrylaldehydeTFA247991
Phosphonylated Imidazolidinone (20) CinnamaldehydeTFA129690

Data synthesized from multiple sources. Yields are for the corresponding alcohol after reduction.

The first-generation MacMillan catalyst demonstrates broad applicability in the Friedel-Crafts alkylation of N-methylpyrrole with various α,β-unsaturated aldehydes, consistently providing high yields and excellent enantioselectivities. Modified imidazolidinone catalysts, such as the phosphonylated version, can also be highly effective and offer the advantage of easier recovery and recycling.

Experimental Protocols

To ensure the reproducibility and success of these reactions, detailed experimental procedures are crucial. The following are representative protocols for the Diels-Alder and Friedel-Crafts reactions.

Protocol for Enantioselective Diels-Alder Reaction

This protocol is adapted from the seminal work of MacMillan and coworkers.

Materials:

  • (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone hydrochloride (First-Generation MacMillan Catalyst)

  • Cinnamaldehyde

  • Cyclopentadiene (freshly cracked)

  • Acetonitrile (CH₃CN)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the imidazolidinone catalyst (0.05 mmol, 5 mol%).

  • Add acetonitrile (5 mL) and cool the solution to -10 °C.

  • Add cinnamaldehyde (1.0 mmol) to the cooled solution.

  • Slowly add freshly cracked cyclopentadiene (3.0 mmol) to the reaction mixture.

  • Stir the reaction at -10 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with water (10 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 hexanes:ethyl acetate) to afford the endo and exo products.

  • Determine the enantiomeric excess of each isomer by chiral HPLC or GC analysis.

Diels_Alder_Workflow start Start step1 Add Catalyst and Solvent start->step1 step2 Cool to -10 °C step1->step2 step3 Add Cinnamaldehyde step2->step3 step4 Add Cyclopentadiene step3->step4 step5 Stir and Monitor by TLC step4->step5 step6 Quench with Water step5->step6 step7 Extract with Diethyl Ether step6->step7 step8 Dry and Concentrate step7->step8 step9 Purify by Chromatography step8->step9 step10 Analyze for ee step9->step10 end End step10->end

Caption: Experimental workflow for the enantioselective Diels-Alder reaction.

Protocol for Enantioselective Friedel-Crafts Alkylation

This protocol is based on the work of Paras and MacMillan.

Materials:

  • (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone (Second-Generation MacMillan Catalyst)

  • Trifluoroacetic acid (TFA)

  • N-methylpyrrole

  • Cinnamaldehyde

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a dry vial, dissolve the imidazolidinone catalyst (0.1 mmol, 10 mol%) in dichloromethane (2 mL).

  • Add trifluoroacetic acid (0.1 mmol, 10 mol%) to the catalyst solution.

  • Add N-methylpyrrole (1.2 mmol) to the mixture.

  • Cool the reaction to -60 °C and then add cinnamaldehyde (1.0 mmol).

  • Stir the reaction at -60 °C for the specified time, monitoring by TLC.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Warm the mixture to room temperature and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to obtain the desired product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

Imidazolidinone catalysts have revolutionized the field of asymmetric organocatalysis, offering a reliable and versatile platform for the synthesis of complex chiral molecules. The choice between first and second-generation MacMillan catalysts, or other related organocatalysts, will depend on the specific substrates and desired transformation. As demonstrated by the experimental data, careful optimization of the catalyst, co-catalyst, and reaction conditions is paramount to achieving high yields and enantioselectivities. The development of immobilized and recyclable imidazolidinone catalysts further enhances their appeal from a green chemistry perspective, paving the way for more sustainable chemical manufacturing. Future research will undoubtedly focus on expanding the reaction scope of these remarkable catalysts and developing even more efficient and selective catalytic systems.

References

  • Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate Additions to Acce - CORE.
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI.
  • Imidazolidinones as Asymmetric Organocatalysts | Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2 - Books.
  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - Beilstein Journals.
  • Asymmetric Organocatalysis - Indian Academy of Sciences.
  • Enantioselective Organocatalytic Intramolecular Diels−Alder Reactions. The Asymmetric Synthesis of Solanapyrone D | Journal of the American Chemical Society - ACS Publications.
  • Macmillan Imidazolidinone Organocatalysts - Sigma-Aldrich.
  • New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation - Macmillan Group.
  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS - Macmillan Group.
  • Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC - NIH.
  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PMC - NIH.
  • Full article: Highly Enantioselective Diels–Alder Reaction Catalyzed by Chiral Imidazolidinone - Taylor & Francis.
  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidine-4-one derivatives - Beilstein Archives.
  • Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels-Alder Reactions, Conjug

The Imidazolidinone Scaffold: A Privileged Structure in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Imidazolidinone-Based Catalysts in Key Organic Transformations

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic systems is paramount. The imidazolidinone core, a five-membered heterocyclic motif, has emerged as a "privileged" structure in the realm of asymmetric catalysis. While the parent compound, 4,4-Dimethylimidazolidin-2-one, does not typically function as a catalyst itself, its derivatives have been ingeniously exploited as highly effective organocatalysts and as chiral ligands for transition metals. This guide provides an in-depth comparison of the performance of imidazolidinone-based catalysts in two cornerstone asymmetric reactions: the Diels-Alder reaction and the Henry (nitroaldol) reaction. We will delve into the mechanistic rationale behind their efficacy, present comparative data against alternative catalytic systems, and provide detailed experimental protocols to enable the seamless adoption of these powerful synthetic tools.

I. Iminium Ion Catalysis: The MacMillan Imidazolidinone Catalysts in Asymmetric Diels-Alder Reactions

The pioneering work of David MacMillan introduced a new paradigm in organocatalysis through the development of chiral imidazolidinone catalysts.[1] These catalysts operate via the formation of a transient iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of α,β-unsaturated aldehydes, thereby accelerating their reaction with dienes in a highly enantioselective manner.[2][3]

Mechanistic Rationale

The catalytic cycle of the MacMillan catalyst in a Diels-Alder reaction begins with the condensation of the chiral imidazolidinone with an α,β-unsaturated aldehyde to form a chiral iminium ion. The stereocenter on the catalyst backbone effectively shields one face of the dienophile, directing the approach of the diene to the opposite face. This stereo-differentiation is the cornerstone of the high enantioselectivity observed. Subsequent cycloaddition yields an iminium ion-tethered product, which upon hydrolysis, releases the enantioenriched cycloadduct and regenerates the catalyst for the next cycle.[4]

Diels_Alder_Mechanism cluster_cycle Catalytic Cycle Aldehyde α,β-Unsaturated Aldehyde Iminium Chiral Iminium Ion Aldehyde->Iminium + Catalyst - H₂O Catalyst MacMillan Imidazolidinone Catalyst Catalyst->Iminium TransitionState [4+2] Cycloaddition (Face Shielding) Iminium->TransitionState Diene Diene Diene->TransitionState ProductIminium Product-Iminium Complex TransitionState->ProductIminium ProductIminium->Catalyst Hydrolysis Product Enantioenriched Diels-Alder Adduct ProductIminium->Product + H₂O Water H₂O

Figure 1: Catalytic cycle of the MacMillan imidazolidinone-catalyzed Diels-Alder reaction.

Comparative Performance

The efficacy of MacMillan-type imidazolidinone catalysts is best appreciated when compared to other organocatalytic systems, such as L-proline, which was also investigated for similar transformations.[5] While proline can catalyze Diels-Alder reactions, imidazolidinone catalysts often exhibit superior enantioselectivity and broader substrate scope, particularly with more sterically demanding substrates.

CatalystDienophileDieneYield (%)endo:exoee (%) (endo)Reference
(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one HCl CinnamaldehydeCyclopentadiene991:1.393[3]
L-proline CinnamaldehydeCyclopentadiene>801:2.348[3]
(2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one Ethyl vinyl ketone2-aminodiene91>100:198[6]

Table 1: Comparison of a MacMillan catalyst with L-proline in the asymmetric Diels-Alder reaction between cinnamaldehyde and cyclopentadiene, and the performance of a second-generation MacMillan catalyst.

Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol is a representative example for the reaction of cinnamaldehyde with cyclopentadiene using a first-generation MacMillan catalyst.[3]

Materials:

  • (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (MacMillan catalyst, 1st Gen)

  • Cinnamaldehyde

  • Cyclopentadiene (freshly cracked)

  • Acetonitrile/Water (95:5 v/v)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a solution of the MacMillan catalyst (0.025 mmol, 5 mol%) in acetonitrile/water (0.5 mL) at room temperature, add cinnamaldehyde (0.5 mmol).

  • Add freshly cracked cyclopentadiene (1.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC until the aldehyde is consumed (typically 3-24 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Diels-Alder adduct.

II. Chiral Ligands for Transition Metals: Imidazolidin-4-ones in the Asymmetric Henry Reaction

Beyond organocatalysis, the imidazolidinone scaffold serves as an excellent chiral ligand for transition metal-catalyzed reactions. Specifically, 2-(pyridin-2-yl)imidazolidin-4-one derivatives have been successfully employed in copper(II)-catalyzed asymmetric Henry (nitroaldol) reactions, a crucial C-C bond-forming reaction for the synthesis of valuable β-nitroalcohols.[7][8]

Mechanistic Rationale

In this catalytic system, the chiral ligand coordinates to the copper(II) center, creating a chiral Lewis acidic environment. The aldehyde substrate is activated by coordination to the copper complex. The stereochemistry of the imidazolidinone ligand dictates the facial selectivity of the nucleophilic attack of the nitronate, which is generated in situ, on the coordinated aldehyde. The cis- or trans-configuration of the substituents on the imidazolidinone ring directly influences the absolute configuration of the product.[8]

Henry_Reaction_Mechanism cluster_catalysis Asymmetric Henry Reaction Ligand Chiral Imidazolidinone Ligand Catalyst Chiral Cu(II) Complex Ligand->Catalyst Copper Cu(II) Salt Copper->Catalyst TransitionState Diastereoselective Addition Catalyst->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState Coordination Nitromethane Nitromethane Nitronate Nitronate Nitromethane->Nitronate + Base Base Base Nitronate->TransitionState ProductComplex Product-Copper Complex TransitionState->ProductComplex ProductComplex->Catalyst Regeneration Product Enantioenriched β-Nitroalcohol ProductComplex->Product Release

Figure 2: Proposed mechanism for the copper-catalyzed asymmetric Henry reaction using a chiral imidazolidinone-based ligand.

Comparative Performance

The modular nature of the 2-(pyridin-2-yl)imidazolidin-4-one ligands allows for fine-tuning of the catalyst's steric and electronic properties. This has led to the development of highly efficient catalysts that often outperform other ligand classes in the copper-catalyzed Henry reaction. Below is a comparison of different imidazolidinone-based ligands and their performance with various aldehydes.

Ligand ConfigurationAldehydeConversion (%)ee (%)Product ConfigurationReference
cis-Imidazolidinone Benzaldehyde>9597S[8]
trans-Imidazolidinone Benzaldehyde>9596R[8]
cis-Imidazolidinone 4-Nitrobenzaldehyde>9596S[8]
trans-Imidazolidinone 4-Nitrobenzaldehyde>9595R[8]
Proline-type Ligand 4-Nitrobenzaldehyde9091S[8]
Bis(oxazoline) Ligand Aldehyde for Rivaroxaban intermediate9189-[9]
cis-Imidazolidinone Ligand Aldehyde for Rivaroxaban intermediate9591-[9]

Table 2: Comparison of the enantioselectivity of copper(II) complexes with cis- and trans-imidazolidinone-based ligands, a proline-type ligand in the asymmetric Henry reaction of various aldehydes with nitromethane, and a comparison with a bis(oxazoline) ligand for a specific pharmaceutical intermediate.

Experimental Protocol: Asymmetric Henry Reaction

This protocol is a general procedure for the copper(II)-catalyzed asymmetric Henry reaction using a 2-(pyridin-2-yl)imidazolidin-4-one derivative as the chiral ligand.[7][8]

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Chiral 2-(pyridin-2-yl)imidazolidin-4-one ligand

  • Aldehyde

  • Nitromethane

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • In a reaction vial, dissolve the chiral ligand (0.022 mmol) and copper(II) acetate monohydrate (0.02 mmol) in ethanol (1 mL).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the aldehyde (0.2 mmol) to the mixture.

  • Add nitromethane (1.0 mmol) and stir the reaction at the same temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the β-nitroalcohol.

Conclusion

The imidazolidinone scaffold has proven to be a remarkably versatile and powerful tool in the field of asymmetric catalysis. As demonstrated, derivatives of this core structure can function as highly efficient organocatalysts for Diels-Alder reactions via iminium ion activation, delivering excellent enantioselectivities that often surpass those of other organocatalytic systems. Furthermore, when employed as chiral ligands for copper(II), they facilitate highly enantioselective Henry reactions, showcasing their adaptability to transition metal catalysis. The modularity, stability, and high performance of imidazolidinone-based catalysts make them an invaluable asset for synthetic chemists in academia and industry, enabling the efficient and selective synthesis of complex chiral molecules.

References

  • MacMillan, D. W. C. The Advent and Development of Organocatalysis.
  • Drabina, P.; Březina, K.; Sedlák, M. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidine-4-one derivatives. Beilstein J. Org. Chem.2024, 20, 684-691. [Link]
  • Drabina, P.; Březina, K.; Sedlák, M.
  • Drabina, P.; Březina, K.; Sedlák, M. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein J. Org. Chem.2024, 20, 684-691. [Link]
  • Rawal, V. H.; et al. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proc. Natl. Acad. Sci. U.S.A.2002, 99 (25), 15873-15877. [Link]
  • MacMillan, D. W. C.; et al. Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate Additions to Acce. Thesis.2003. [Link]
  • Northrup, A. B.; MacMillan, D. W. C. The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. J. Am. Chem. Soc.2002, 124 (11), 2458–2460. [Link]
  • Kim, B. M.; et al. SuFEx-Click Approach for the Synthesis of Soluble Polymer-Bound MacMillan Catalysts for the Asymmetric Diels–Alder Reaction. Polymers2021, 13 (19), 3392. [Link]
  • Ahrendt, K. A.; Borths, C. J.; MacMillan, D. W. C. New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. J. Am. Chem. Soc.2000, 122 (17), 4243–4244. [Link]
  • The Organic Chemistry Tutor. Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. YouTube, October 16, 2021. [Link]
  • Srivastava, V. Ionic-Liquid-Mediated MacMillan's Catalyst for Diels-Alder Reaction. J. Chem.2013, 2013, 954094. [Link]
  • Kowalczyk, R.; Skarżewski, J. Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand.
  • Młynarska, A.; et al. Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. Molecules2023, 28 (17), 6296. [Link]
  • MacMillan, D. W. C.; et al. Diels‐Alder reaction with MNP‐supported MacMillan catalyst 58.
  • Park, J. K.; Kim, B. M. Synthesis of MacMillan catalyst modified with ionic liquid as a recoverable catalyst for asymmetric Diels–Alder reaction. Green Chem.2004, 6, 34-36. [Link]
  • Drabina, P.; et al. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein J. Org. Chem.2021, 17, 1851-1863. [Link]
  • Drabina, P.; et al. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein J. Org. Chem.2021, 17, 1851-1863. [Link]
  • Drabina, P.; Sedlák, M. Asymmetric Henry reaction catalyzed by Copper(II) complexes of substituted imidazolidin-4-ones.
  • Zhang, Y.; et al. Highly Effective Asymmetric Henry Reaction Catalyzed by C2‐Symmetric Modular BINOL‐Oxazoline Schiff Base Copper(II) Complexes Generated in Situ. Adv. Synth.
  • Skarżewski, J.; et al. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. Molecules2011, 16 (10), 8687-8697. [Link]
  • Wang, C.; et al. Asymmetric Henry reaction catalyzed by a copper tridentate chiral schiff-base complex.
  • de la Torre, A. F.; et al. Heterogeneous organocatalysis: the proline case. Front. Chem.2024, 12, 1422631. [Link]
  • Ramapanicker, R. Asymmetric Organocatalysis. Resonance2022, 27, 2161-2178. [Link]

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A Senior Application Scientist's Guide to Benchmarking 4,4-Dimethylimidazolidin-2-one Against Other Cyclic Ureas

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the choice of solvent and reaction additives can be as critical as the choice of reactants themselves. Cyclic ureas have emerged as a versatile class of polar aprotic solvents, often serving as safer and more effective alternatives to traditional solvents like hexamethylphosphoramide (HMPA). This guide provides an in-depth technical comparison of 4,4-Dimethylimidazolidin-2-one with other prominent cyclic ureas: 1,3-Dimethyl-2-imidazolidinone (DMI), 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), and Ethylene Urea. Our analysis is grounded in physicochemical properties, synthetic accessibility, performance in key organic reactions, and toxicological profiles to empower researchers in making informed decisions for their specific applications.

Introduction to Cyclic Ureas: A Class of Enabling Compounds

Cyclic ureas are characterized by a urea functionality incorporated into a heterocyclic ring. This structural motif imparts a unique combination of high polarity, high dielectric constants, and aprotic nature. These properties make them excellent solvents for a wide range of organic and inorganic compounds, and they are particularly effective in accelerating reactions involving polar transition states, such as nucleophilic substitution reactions.[1][2] The varying ring sizes and substitution patterns of different cyclic ureas allow for fine-tuning of their physical and chemical properties.

Physicochemical Properties: A Comparative Analysis

The fundamental properties of a solvent dictate its behavior and suitability for a given application. The following table summarizes the key physicochemical properties of this compound and its counterparts.

PropertyThis compound1,3-Dimethyl-2-imidazolidinone (DMI)1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)Ethylene Urea
CAS Number 24572-33-6[3]80-73-9[4]7226-23-5[5]120-93-4[6]
Molecular Formula C₅H₁₀N₂O[3]C₅H₁₀N₂O[4]C₆H₁₂N₂O[5]C₃H₆N₂O[6]
Molecular Weight ( g/mol ) 114.15[3]114.14[4]128.17[5]86.09[6]
Boiling Point (°C) 285.2 @ 760 mmHg222 - 226[7]246[8]Decomposes
Melting Point (°C) 235 (methanol)7.5 - 8.2[2][4]-20[9]131
Density (g/mL) 1.12 (estimated)1.056 @ 25°C[7]1.06 @ 25°C[10]1.44 @ 20°C[11]
Flash Point (°C) 146.195 - 120[2]121[9]Not available
Dielectric Constant Not available37.6Not available~16 (for Ethylene Diamine)[12][13]
Solubility Not availableMiscible with water, ethanol, ether, acetone, chloroform. Insoluble in petroleum ether and cyclohexane.[1]Miscible with water. Soluble in chloroform and dichloromethane.[5]Highly soluble in water, alcohol, and other organic solvents.[14]

Expert Insights:

The high boiling point of this compound suggests its potential utility in high-temperature reactions. Its high melting point, however, indicates it is a solid at room temperature, which would necessitate heating for its use as a solvent. In contrast, DMI and DMPU are liquids at or near room temperature, offering greater convenience. The structural similarity of this compound to DMI suggests it would also possess a high dielectric constant, a key factor in its ability to solvate ions and accelerate polar reactions.

Synthesis of Cyclic Ureas: A Practical Overview

The accessibility of these compounds is a critical consideration for their widespread adoption. Here, we outline a general and reliable protocol for the synthesis of imidazolidin-2-ones, which can be adapted for this compound.

General Synthesis of Imidazolidin-2-ones

A common and efficient method for the synthesis of imidazolidin-2-ones involves the cyclization of a 1,2-diamine with a carbonyl source.[15] Carbonyldiimidazole (CDI) is a particularly effective reagent for this transformation.

Experimental Protocol: Synthesis of 1,3-Disubstituted Imidazolidin-2-ones [15]

This protocol describes a pseudo-multicomponent one-pot synthesis.

  • Schiff Base Formation: Dissolve trans-(R,R)-1,2-diaminocyclohexane in anhydrous tetrahydrofuran (THF) (0.3 M). Add the desired aldehyde (2.05 equivalents). Heat the mixture to reflux for 60 minutes using microwave irradiation.

  • Reduction: After cooling to room temperature, add sodium borohydride (2.1 equivalents) portion-wise. Once effervescence ceases, heat the reaction mixture to reflux for 240 minutes with continued microwave irradiation.

  • Cyclization: After the formation of the diamine, add a solution of carbonyldiimidazole (CDI) (1.1 equivalents) in anhydrous dichloromethane (DCM) (0.02 M).

  • Workup and Purification: Quench the reaction with water, followed by rotary evaporation and extraction with dichloromethane and water. The crude product can be purified by column chromatography or crystallization.

Heck_Reaction A R-X C Pd(0) Catalyst A->C Oxidative Addition B Alkene B->C E Substituted Alkene C->E Reductive Elimination D Base F [H-Base]+X- D->F

Sources

A Comparative Guide to the Enantioselectivity of Imidazolidinone-Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for stereochemical control in chemical synthesis is paramount. The development of asymmetric organocatalysis has revolutionized this field, offering a powerful alternative to traditional metal-based catalysts. Among the pioneering organocatalysts, imidazolidinones, particularly those developed by David MacMillan, have emerged as a versatile and highly effective class of catalysts for a wide array of enantioselective transformations.

This guide provides an in-depth comparison of the enantioselectivity of different generations of imidazolidinone-based catalysts, with a focus on two cornerstone reactions: the Diels-Alder reaction and the Friedel-Crafts alkylation. We will delve into the mechanistic underpinnings of their stereochemical control, present comparative experimental data, and provide detailed protocols to enable you to apply these powerful tools in your own research.

The Evolution of Imidazolidinone Catalysts: From First to Second Generation

The efficacy of imidazolidinone catalysts lies in their ability to form chiral iminium ions upon reaction with α,β-unsaturated aldehydes. This activation strategy lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, accelerating the reaction with a nucleophile and, crucially, creating a chiral environment that directs the stereochemical outcome.

First-Generation Catalyst: The initial breakthrough in this area was achieved with the first-generation MacMillan catalyst, (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride. This catalyst proved effective in promoting a variety of reactions with good to excellent enantioselectivity.

Second-Generation Catalysts: Subsequent research led to the development of second-generation catalysts, such as (2S,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one. These catalysts were designed to offer enhanced steric shielding of one face of the iminium ion intermediate, leading to improved enantioselectivity and, in many cases, higher reaction rates. Exploration of the catalyst's architecture was key to this advancement, attributing the higher activity to the formation of a more reactive iminium intermediate.

Comparative Enantioselectivity in the Diels-Alder Reaction

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has been a benchmark for testing the efficacy of new asymmetric catalysts. Imidazolidinone catalysts have been shown to be highly effective in promoting enantioselective Diels-Alder reactions between α,β-unsaturated aldehydes and various dienes.

The general superiority of the second-generation catalyst in providing higher yields and enantioselectivities in intramolecular Diels-Alder reactions has been documented.

Table 1: Enantioselectivity Comparison in the Diels-Alder Reaction between Cyclopentadiene and Cinnamaldehyde

Catalyst GenerationCatalyst StructureYield (%)endo:exo ratioendo ee (%)exo ee (%)Reference
First(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one HCl891:1.39391
Second(2S,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one8925:190-

Note: Reaction conditions may vary slightly between studies, affecting direct comparability.

The data clearly indicates that while both generations of catalysts provide excellent enantioselectivity, the second-generation catalyst can offer significantly improved diastereoselectivity (endo:exo ratio).

Mechanistic Insight into Stereochemical Control

The enantioselectivity of the imidazolidinone-catalyzed Diels-Alder reaction is dictated by the facial bias imposed by the chiral catalyst on the iminium ion intermediate. The bulky substituent on the imidazolidinone ring effectively shields one face of the dienophile, forcing the diene to approach from the less hindered face.

Diels_Alder_Mechanism cluster_catalyst Catalyst Activation cluster_cycloaddition [4+2] Cycloaddition cluster_regeneration Catalyst Regeneration Aldehyde α,β-Unsaturated Aldehyde Iminium Chiral Iminium Ion Aldehyde->Iminium + Catalyst, -H₂O Catalyst Imidazolidinone Catalyst Catalyst->Iminium TS Transition State (Facial Shielding) Iminium->TS Cycloadduct_Iminium Cycloadduct (Iminium form) Diene Diene Diene->TS TS->Cycloadduct_Iminium Stereoselective C-C bond formation Product Enantioenriched Product Cycloadduct_Iminium->Product +H₂O, -Catalyst

Figure 1: Catalytic cycle of the imidazolidinone-catalyzed Diels-Alder reaction.

Experimental Protocol: Enantioselective Diels-Alder Reaction

The following is a general procedure for the Diels-Alder reaction between cinnamaldehyde and cyclopentadiene catalyzed by a first-generation MacMillan catalyst.

Materials:

  • (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (5 mol%)

  • Cinnamaldehyde (1.0 equiv)

  • Cyclopentadiene (3.0 equiv)

  • Methanol/Water (95:5 v/v)

Procedure:

  • To a solution of the imidazolidinone catalyst in the methanol/water solvent system, add the cinnamaldehyde.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the cyclopentadiene to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture can be directly purified by silica gel chromatography to afford the Diels-Alder adduct.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Comparative Enantioselectivity in the Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction for the synthesis of alkylated arenes. Imidazolidinone catalysts have enabled highly enantioselective versions of this reaction, particularly the conjugate addition of electron-rich arenes to α,β-unsaturated aldehydes.

The second-generation MacMillan catalyst, (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, was found to be an optimized structure for the Friedel-Crafts alkylation of indoles.

Table 2: Enantioselectivity Comparison in the Friedel-Crafts Alkylation of N-Methylpyrrole with Crotonaldehyde

Catalyst GenerationCatalyst StructureYield (%)ee (%)Reference
First (Immobilized)Modified Tyrosine-based Imidazolidin-4-oneModerateModerate
Second(2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone>9599

Note: The first-generation catalyst data is for an immobilized version, which may affect its performance. Direct comparison with the soluble second-generation catalyst should be made with this in mind.

The data highlights the exceptional enantioselectivity achievable with the second-generation catalyst in this transformation.

Mechanistic Pathway of Asymmetric Induction

Similar to the Diels-Alder reaction, the stereochemical outcome of the Friedel-Crafts alkylation is governed by the formation of a chiral iminium ion. The catalyst orients the α,β-unsaturated aldehyde in a way that exposes one enantioface to nucleophilic attack by the arene.

FC_Alkylation_Mechanism cluster_activation Catalyst Activation cluster_alkylation Friedel-Crafts Alkylation cluster_catalyst_regen Catalyst Regeneration Unsat_Aldehyde α,β-Unsaturated Aldehyde Iminium_Ion Chiral Iminium Ion Unsat_Aldehyde->Iminium_Ion + Catalyst, -H₂O Catalyst Imidazolidinone Catalyst Catalyst->Iminium_Ion TS_FC Transition State (Facial Shielding) Iminium_Ion->TS_FC Alkylated_Iminium Alkylated Product (Iminium form) Arene Electron-Rich Arene Arene->TS_FC TS_FC->Alkylated_Iminium Stereoselective C-C bond formation Final_Product Enantioenriched Product Alkylated_Iminium->Final_Product +H₂O, -Catalyst

Figure 2: Catalytic cycle of the imidazolidinone-catalyzed Friedel-Crafts alkylation.

Experimental Protocol: Enantioselective Friedel-Crafts Alkylation

The following is a representative procedure for the Friedel-Crafts alkylation of N-methylpyrrole with a trans-cinnamaldehyde derivative using a phosphonylated imidazolidinone catalyst, which demonstrates high efficiency and recyclability.

Materials:

  • Phosphonylated imidazolidinone catalyst (20 mol%)

  • Trifluoroacetic acid (TFA) (20 mol%)

  • N-methylpyrrole (5.0 equiv)

  • trans-cinnamaldehyde derivative (1.0 equiv)

  • Tetrahydrofuran (THF) and Water

Procedure:

  • Dissolve the phosphonylated imidazolidinone catalyst in THF.

  • Add water and an aqueous solution of TFA.

  • Stir the mixture for 10 minutes.

  • Add N-methylpyrrole to the reaction mixture.

  • Add the trans-cinnamaldehyde derivative dropwise.

  • Stir the suspension at the specified temperature (e.g., -30 °C) and monitor the reaction by TLC.

  • Upon completion, the reaction is worked up. The product can be isolated, and the catalyst can often be recovered and reused.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis, typically after reduction of the aldehyde to the corresponding alcohol with NaBH₄.

Conclusion

Imidazolidinone-based catalysts have proven to be a cornerstone of asymmetric organocatalysis, offering a reliable and highly effective means of controlling stereochemistry in a variety of important organic transformations. The evolution from first to second-generation catalysts has brought significant improvements in both enantioselectivity and reaction efficiency, as demonstrated in the Diels-Alder and Friedel-Crafts reactions.

The mechanistic basis for their success lies in the formation of a chiral iminium ion, which effectively shields one face of the substrate from attack. This predictable mode of action, coupled with their operational simplicity and stability, makes imidazolidinone catalysts an invaluable tool for chemists in academia and industry. The provided experimental protocols serve as a starting point for the application of these powerful catalysts in the synthesis of complex, enantioenriched molecules. As research in this area continues, we can anticipate the development of even more powerful and selective organocatalysts, further expanding the horizons of asymmetric synthesis.

References

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]
  • Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Intramolecular Diels−Alder Reactions. The Asymmetric Synthesis of Solanapyrone D. Journal of the American Chemical Society, 124(38), 1172–1173. [Link]
  • Chen, Y., & MacMillan, D. W. C. (2004). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society, 126(18), 5662–5663. [Link]
  • Gordillo, R., & Houk, K. N. (2006). Origins of Stereoselectivity in Diels−Alder Cycloadditions Catalyzed by Chiral Imidazolidinones. Journal of the American Chemical Society, 128(10), 3543–3553. [Link]
  • Krenske, E. H., Houk, K. N., & Harmata, M. (2015). Computational Analysis of the Stereochemical Outcome in the Imidazolidinone-Catalyzed Enantioselective (4 + 3)-Cycloaddition Reaction. The Journal of Organic Chemistry, 80(2), 744–750. [Link]
  • Larsen, C. H. (2006).

A Comparative Guide to the Synthesis of Imidazolidinones: Methodologies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

The imidazolidinone core is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Its prevalence is a direct result of its ability to act as a rigid and stereochemically defined backbone, presenting substituents in a precise three-dimensional arrangement. This guide provides a comparative analysis of the most pertinent synthetic methodologies for constructing this valuable heterocyclic system, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these synthetic strategies in their own work.

The Classical Approach: Cyclization of 1,2-Diamines

The most traditional and straightforward method for the synthesis of imidazolidin-2-ones involves the cyclization of a 1,2-diamine with a suitable one-carbon carbonyl source.[1] This approach is conceptually simple and often effective for accessing a range of imidazolidinone structures.

Mechanism of Action

The reaction proceeds via a two-step sequence. Initially, one of the amino groups of the 1,2-diamine performs a nucleophilic attack on the carbonyl carbon of the carbonylating agent. This is followed by an intramolecular cyclization, where the second amino group attacks the newly formed carbonyl intermediate, leading to the formation of the five-membered ring and the elimination of leaving groups.[1]

G cluster_0 Step 1: Intermolecular Nucleophilic Acyl Substitution cluster_1 Step 2: Intramolecular Cyclization Diamine R1-NH-CH2-CH2-NH-R2 Intermediate_1 R1-NH-CH2-CH2-N(R2)-C(=O)-X Diamine->Intermediate_1 Attack on Carbonyl Carbonyl_Source X-C(=O)-X' Carbonyl_Source->Intermediate_1 Intermediate_2 Imidazolidinone Precursor Intermediate_1->Intermediate_2 Intramolecular Attack Imidazolidinone Final Product Intermediate_2->Imidazolidinone Elimination of X'

Caption: General mechanism for imidazolidinone synthesis from 1,2-diamines.

Common Carbonylating Agents

A variety of reagents can serve as the C1 source, each with its own advantages and disadvantages:

  • Phosgene and its Equivalents (Triphosgene, Carbonyldiimidazole - CDI): These are highly reactive and efficient but also toxic (in the case of phosgene) or require careful handling. CDI is a safer and widely used alternative.[2]

  • Urea and Dialkyl Carbonates: These are less hazardous but often require harsher reaction conditions, such as high temperatures.[3]

  • Carbon Dioxide: A green and atom-economical choice, but its use often necessitates high pressures or specialized catalytic systems.[1]

Experimental Protocol: Synthesis using Carbonyldiimidazole (CDI)

This protocol describes a general procedure for the synthesis of a 1,3-disubstituted imidazolidin-2-one from a 1,2-diamine and CDI.

Materials:

  • N,N'-disubstituted-1,2-diaminocyclohexane

  • Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH4) (for in-situ diamine generation if starting from a Schiff base)

  • Aldehyde (for Schiff base formation)

Procedure:

  • Schiff Base Formation (if applicable): To a solution of trans-(R,R)-diaminocyclohexane in methanol, add two equivalents of the desired aromatic aldehyde. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Reduction to Diamine: Cool the reaction mixture and add sodium borohydride portion-wise. Stir until the reduction of the Schiff base is complete.

  • Cyclization with CDI: The resulting N,N'-dibenzyldiaminide is then reacted with CDI. The diamine is dissolved in anhydrous THF, and a solution of CDI in THF is added dropwise. The reaction is stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Note: This is a generalized protocol based on a pseudo-multicomponent reaction.[2] Reaction conditions, particularly temperature and reaction time, may need to be optimized for specific substrates.

Palladium-Catalyzed Methodologies

Palladium catalysis has emerged as a powerful tool for the construction of C-N bonds, and several methods have been developed for the synthesis of imidazolidinones. These reactions often offer high efficiency, functional group tolerance, and stereocontrol.

Intramolecular Carboamination of N-Allylureas

A notable palladium-catalyzed method is the intramolecular carboamination of N-allylureas with aryl bromides.[4] This reaction forms two new bonds (one C-C and one C-N) and can generate up to two stereocenters in a single step.[4]

Mechanism of Action

The catalytic cycle is believed to involve:

  • Oxidative addition of the aryl bromide to the Pd(0) catalyst.

  • Coordination of the alkene of the N-allylurea to the palladium center.

  • Intramolecular migratory insertion of the alkene into the Pd-N bond.

  • Reductive elimination to form the imidazolidinone product and regenerate the Pd(0) catalyst.

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArBr Aryl Bromide ArBr->OxAdd PdII_complex Ar-Pd(II)(Br)L2 OxAdd->PdII_complex Coordination Coordination PdII_complex->Coordination NAllylurea N-Allylurea NAllylurea->Coordination Migratory_Insertion Migratory Insertion Coordination->Migratory_Insertion Cyclized_Pd_Intermediate Cyclized Pd Intermediate Migratory_Insertion->Cyclized_Pd_Intermediate Reductive_Elimination Reductive Elimination Cyclized_Pd_Intermediate->Reductive_Elimination Reductive_Elimination->Pd0 Imidazolidinone Product Reductive_Elimination->Imidazolidinone

Caption: Catalytic cycle for Pd-catalyzed carboamination of N-allylureas.

Experimental Protocol: Pd-Catalyzed Carboamination

The following is a general procedure for the synthesis of 4,5-disubstituted imidazolidin-2-ones.[4]

Materials:

  • N-allylurea substrate

  • Aryl bromide

  • Pd2(dba)3 (palladium catalyst)

  • Xantphos (ligand)

  • Sodium tert-butoxide (NaOtBu) (base)

  • Anhydrous toluene

Procedure:

  • An oven-dried Schlenk tube is charged with Pd2(dba)3 (1 mol%), Xantphos (2 mol%), and NaOtBu (1.2 equiv).

  • The N-allylurea substrate (1.0 equiv) and the aryl bromide (1.2 equiv) are added.

  • The tube is purged with nitrogen, and anhydrous toluene is added.

  • The reaction mixture is heated to 110 °C and stirred until the starting material is consumed.

  • After cooling, the reaction is quenched, and the product is extracted.

  • The crude product is purified by column chromatography.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single pot.[2] Several MCRs have been developed for the synthesis of imidazolidinones.

Pseudo-Multicomponent Synthesis of 1,3-Disubstituted Imidazolidin-2-ones

A one-pot, pseudo-multicomponent protocol has been reported for the synthesis of 1,3-disubstituted imidazolidin-2-ones from a diamine, an aldehyde, and a carbonylating agent.[2]

Reaction Pathway

The reaction proceeds through the in-situ formation of a Schiff base from the diamine and aldehyde, followed by reduction to the corresponding 1,2-diamine, and subsequent cyclization with a carbonylating agent like CDI.[2]

G Diamine 1,2-Diamine Schiff_Base Schiff Base Diamine->Schiff_Base Aldehyde Aldehyde (2 eq.) Aldehyde->Schiff_Base Reduction Reduction (e.g., NaBH4) Schiff_Base->Reduction Substituted_Diamine N,N'-Disubstituted Diamine Reduction->Substituted_Diamine Cyclization Cyclization Substituted_Diamine->Cyclization CDI CDI CDI->Cyclization Imidazolidinone 1,3-Disubstituted Imidazolidinone Cyclization->Imidazolidinone

Caption: Workflow for the pseudo-multicomponent synthesis of imidazolidinones.

Intramolecular Hydroamination of Unsaturated Ureas

The intramolecular hydroamination of ureas containing tethered alkenes or alkynes is another powerful strategy for the synthesis of imidazolidinones.[1] This method can be promoted by either metal catalysts or strong bases.

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

An efficient organocatalytic method involves the use of a strong phosphazene base to catalyze the intramolecular hydroamidation of propargylic ureas, affording imidazolidin-2-ones and imidazol-2-ones with excellent chemo- and regioselectivities.

Experimental Protocol: Base-Catalyzed Cyclization

A general procedure for the base-catalyzed cyclization of a propargylic urea is as follows:

Materials:

  • Propargylic urea substrate

  • BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) (catalyst)

  • Anhydrous acetonitrile

Procedure:

  • The propargylic urea (0.4 mmol) is dissolved in anhydrous acetonitrile (4 mL).

  • BEMP (5 mol %) is added to the solution.

  • The reaction is stirred at room temperature until completion (monitoring by TLC).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Comparative Analysis of Methods

MethodKey FeaturesAdvantagesDisadvantagesTypical Yields
Cyclization of 1,2-Diamines Traditional, versatile carbonyl sources.Conceptually simple, readily available starting materials.Can require harsh conditions or toxic reagents (phosgene).55-81%[2]
Pd-Catalyzed Carboamination Forms C-C and C-N bonds simultaneously.High efficiency, good functional group tolerance, stereocontrol.[4]Requires expensive palladium catalyst and ligand, sensitive to air and moisture.35-88%[4]
Multicomponent Reactions One-pot synthesis from multiple starting materials.High atom economy, operational simplicity, reduced waste.[2]Optimization can be complex, may have limited substrate scope.55-81%[2]
Intramolecular Hydroamination Cyclization of unsaturated ureas.Can be performed under metal-free conditions, high yields, and short reaction times.Requires synthesis of the unsaturated urea precursor.52-97%

Conclusion

The synthesis of imidazolidinones can be achieved through a variety of effective methods, each with its own set of advantages and limitations. The classical approach of cyclizing 1,2-diamines remains a viable and straightforward option. Palladium-catalyzed methods, such as the carboamination of N-allylureas, offer a more sophisticated route with excellent control over stereochemistry and functional group compatibility. Multicomponent reactions provide an elegant and efficient means of constructing the imidazolidinone core with high atom economy. Finally, intramolecular hydroamination presents a powerful strategy, particularly the base-catalyzed variant which avoids the use of transition metals. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

References

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.
  • Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. National Institutes of Health.
  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI.
  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications.

Sources

A Comparative Guide to the Recyclability of Chiral Auxiliaries: 4,4-Dimethylimidazolidin-2-one in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the economic and environmental viability of a chiral auxiliary is intrinsically linked to its recyclability. An ideal auxiliary should not only induce high stereoselectivity but also be readily cleaved from the product and recovered in high yield for subsequent use. This guide provides an in-depth technical assessment of the recyclability of the 4,4-Dimethylimidazolidin-2-one (DMI) auxiliary, a promising yet less documented chiral controller. We will objectively compare its performance with the widely used Evans' oxazolidinone auxiliaries, supported by established chemical principles and available experimental data.

The Critical Role of Recyclability in Asymmetric Synthesis

Chiral auxiliaries are indispensable tools for the stereocontrolled synthesis of complex molecules, particularly in the pharmaceutical industry where enantiomeric purity is paramount. The auxiliary, a chiral molecule itself, is temporarily attached to a prochiral substrate to direct a chemical transformation to selectively produce one stereoisomer. Following the reaction, the auxiliary must be removed to yield the desired chiral product. The efficiency of this cleavage and recovery process significantly impacts the overall cost-effectiveness and sustainability of a synthetic route, especially in large-scale production.

This compound (DMI): A Chiral Auxiliary with Potential

This compound (DMI) belongs to the class of cyclic urea-based chiral auxiliaries. Its rigid five-membered ring structure, substituted with gem-dimethyl groups at the 4-position, provides a well-defined chiral environment to influence the stereochemical outcome of reactions such as alkylations and aldol additions. A key feature of 2-imidazolidinones is their reported greater stability to ring-opening reactions compared to the more common oxazolidinone-based auxiliaries, a property that is highly desirable for facile recovery.[1][2]

Assessing the Recyclability of the DMI Auxiliary

The recyclability of a chiral auxiliary hinges on the ease and efficiency of its cleavage from the final product and its subsequent purification. While specific, detailed protocols for the recycling of the this compound auxiliary are not extensively documented in peer-reviewed literature, we can infer and propose effective recycling strategies based on the known chemistry of N-acyl ureas and related imidazolidinones.

Proposed Cleavage and Recovery Protocol for N-Acyl-DMI

The cleavage of the N-acyl bond is the critical step in recovering the DMI auxiliary. Several methods can be envisioned, with varying degrees of mildness and efficiency.

1. Hydrolytic Cleavage:

  • Acidic Hydrolysis: Treatment with strong acids, such as concentrated hydrochloric acid, can effectively cleave the N-acyl bond. Microwave irradiation can significantly accelerate this process.[3] However, these harsh conditions may not be suitable for sensitive products and could potentially lead to degradation of the auxiliary.

  • Basic Hydrolysis: While basic hydrolysis is a common method for cleaving amides, it may be less effective for the sterically hindered N-acyl DMI and could risk ring-opening of the imidazolidinone core under forcing conditions.

2. Reductive Cleavage:

Reductive cleavage offers a milder alternative to hydrolysis. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of activating agents could potentially cleave the N-acyl bond to release the auxiliary and the corresponding alcohol derived from the acyl group.[4]

3. Transamidation:

Transamidation, the exchange of the acyl group to another amine, presents a promising and often mild method for auxiliary removal.[5] This approach can be particularly useful if the desired product is an amide.

A proposed experimental workflow for the recovery of the DMI auxiliary is illustrated below:

auxiliary_selection Recyclability High Recyclability Overall_Efficiency High Overall Process Efficiency Recyclability->Overall_Efficiency Cost Low Cost Cost->Overall_Efficiency Stereoselectivity High Stereoselectivity Stereoselectivity->Overall_Efficiency Cleavage Mild Cleavage Conditions Cleavage->Recyclability Stability High Auxiliary Stability Stability->Recyclability

Figure 2: Key factors influencing the selection of a chiral auxiliary for sustainable asymmetric synthesis.

Conclusion and Future Outlook

The this compound auxiliary presents itself as a robust and potentially highly recyclable tool for asymmetric synthesis. Its enhanced stability compared to Evans' oxazolidinones is a significant advantage that could translate to higher recovery yields and a broader tolerance of reaction and cleavage conditions. While further experimental validation is required to establish optimized and mild recycling protocols, the existing literature on the chemistry of cyclic ureas provides a strong foundation for developing such methods.

For researchers and professionals in drug development, the exploration of auxiliaries like DMI is a step towards more sustainable and cost-effective manufacturing processes. The initial investment in developing efficient recycling protocols for such stable auxiliaries can lead to substantial long-term benefits in terms of reduced waste and lower production costs.

References

  • Lu, C., Hu, L., Yang, G., & Chen, Z. (2012). 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. Current Organic Chemistry, 16(23), 2802-2817.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Varma, R. S. (2007). Solvent-free organic syntheses.
  • Cha, J. S. (2006). Recent developments in the synthetic application of borohydride reagents. Journal of Organometallic Chemistry, 691(21), 4545-4560.
  • Wieland, T., & Schäfer, W. (1952). Über die Spaltung von N-Acyl-prolinen mit Phenylhydrazin. Justus Liebigs Annalen der Chemie, 576(1), 104-109.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Kim, D. H., & Lee, Y. S. (2005). A recyclable polymer-supported 2-imidazolidinone as a chiral auxiliary for asymmetric alkylations. Tetrahedron Letters, 46(48), 8343-8346.

Sources

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 4,4-Dimethylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is the bedrock of reliable data and regulatory compliance. This guide provides an in-depth comparison of potential analytical methodologies for the quantification of 4,4-Dimethylimidazolidin-2-one (DMIO), a small, polar molecule. Due to the limited availability of published, validated methods specifically for DMIO, this document will present a comparative analysis of hypothetical, yet scientifically grounded, analytical approaches. The principles and protocols described herein are based on extensive experience in analytical chemistry and are aligned with the stringent standards of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

The Analytical Challenge of this compound (DMIO)

This compound (C5H10N2O, MW: 114.15 g/mol ) is a small, cyclic urea derivative.[6][7][8] Its physicochemical properties, including high polarity and lack of a significant chromophore, present unique challenges for quantitative analysis. The selection of an appropriate analytical technique is paramount to achieving the required sensitivity, specificity, and reliability for its determination in various matrices, from raw materials to finished pharmaceutical products.

This guide will explore three common analytical techniques and provide a comparative framework for their validation:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • High-Performance Liquid Chromatography with Mass Spectrometry Detection (HPLC-MS)

  • Gas Chromatography with Mass Spectrometry Detection (GC-MS)

Foundational Principles of Analytical Method Validation

The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[9][10] According to ICH guidelines, this involves a thorough evaluation of several key performance characteristics.[2][4][11]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[9][12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12][13]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4][13]

  • Accuracy: The closeness of test results obtained by the method to the true value.[2][11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11][14] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][12]

Comparative Analysis of Analytical Methods for DMIO

Given the physicochemical properties of DMIO, each of the following methods presents a unique set of advantages and disadvantages.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis.[14][15][16] However, for a molecule like DMIO that lacks a strong UV-absorbing chromophore, this technique requires careful consideration.

Hypothetical Method:

  • Column: A polar-modified reversed-phase column (e.g., C18 with a polar end-capping) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column would be suitable for retaining the polar DMIO.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water with a suitable buffer (e.g., phosphate buffer) would be a logical starting point for a reversed-phase separation. For HILIC, a high percentage of organic solvent would be used.

  • Detection: UV detection at a low wavelength (e.g., 200-215 nm) would be necessary to capture the weak absorbance of the amide bond in the DMIO structure.

Experimental Workflow: HPLC-UV Method Validation

cluster_prep Sample & Standard Preparation cluster_val Method Validation Experiments cluster_analysis Data Analysis & Reporting prep_std Prepare DMIO Standard Stock Solution prep_cal Prepare Calibration Standards (e.g., 1-100 µg/mL) prep_std->prep_cal prep_qc Prepare Quality Control (QC) Samples (Low, Mid, High) prep_std->prep_qc data_acq HPLC-UV Data Acquisition prep_cal->data_acq prep_qc->data_acq specificity Specificity (Inject Blank, Placebo, DMIO) specificity->data_acq linearity Linearity & Range (Inject Calibration Standards) linearity->data_acq accuracy Accuracy (Spike Placebo with Known DMIO Concentrations) accuracy->data_acq precision Precision (Repeat Injections of QC Samples) precision->data_acq lod_loq LOD & LOQ (Inject Low Concentration Standards) lod_loq->data_acq robustness Robustness (Vary Flow Rate, Mobile Phase Composition) robustness->data_acq data_proc Process Chromatograms (Peak Area Integration) data_acq->data_proc cal_curve Generate Calibration Curve (Concentration vs. Area) data_proc->cal_curve calc Calculate Validation Parameters (%RSD, %Recovery, etc.) cal_curve->calc report Generate Validation Report calc->report

Caption: Workflow for HPLC-UV Method Validation of DMIO.

Causality Behind Experimental Choices:

  • Low Wavelength UV: The choice of a low UV wavelength is a direct consequence of DMIO's molecular structure, which lacks extensive conjugation. This approach, while necessary, increases the risk of interference from other components that may also absorb at this wavelength.

  • Polar Column Chemistry: The selection of a polar-modified or HILIC column is essential to achieve adequate retention of the highly polar DMIO on the stationary phase, preventing it from eluting in the void volume.

High-Performance Liquid Chromatography with Mass Spectrometry Detection (HPLC-MS)

Pairing HPLC with a mass spectrometer detector offers significantly enhanced specificity and sensitivity, making it a powerful tool for analyzing challenging compounds like DMIO.[17]

Hypothetical Method:

  • Chromatography: Similar HPLC conditions as the UV method would be employed to achieve separation.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode would be the most likely choice, targeting the protonated molecule [M+H]+.

  • Mass Analysis: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide the highest level of selectivity and sensitivity.[18] A specific precursor ion to product ion transition would be monitored (e.g., m/z 115 -> fragment ion).

Experimental Workflow: HPLC-MS Method Validation

cluster_prep Sample & Standard Preparation cluster_val Method Validation Experiments cluster_analysis Data Analysis & Reporting prep_std Prepare DMIO Standard Stock Solution prep_cal Prepare Calibration Standards (e.g., 0.1-100 ng/mL) prep_std->prep_cal prep_qc Prepare Quality Control (QC) Samples (Low, Mid, High) prep_std->prep_qc data_acq HPLC-MS/MS Data Acquisition (MRM Mode) prep_cal->data_acq prep_qc->data_acq specificity Specificity (Monitor MRM Transition in Blank Matrix) specificity->data_acq linearity Linearity & Range (Inject Calibration Standards) linearity->data_acq accuracy Accuracy (Spike Blank Matrix with Known DMIO Concentrations) accuracy->data_acq precision Precision (Repeat Injections of QC Samples) precision->data_acq lod_loq LOD & LOQ (Inject Low Concentration Standards) lod_loq->data_acq robustness Robustness (Vary HPLC & MS Parameters) robustness->data_acq data_proc Process Chromatograms (Peak Area Integration) data_acq->data_proc cal_curve Generate Calibration Curve (Concentration vs. Area Ratio) data_proc->cal_curve calc Calculate Validation Parameters (%RSD, %Recovery, etc.) cal_curve->calc report Generate Validation Report calc->report

Caption: Workflow for HPLC-MS Method Validation of DMIO.

Causality Behind Experimental Choices:

  • ESI Positive Mode: DMIO contains basic nitrogen atoms that can be readily protonated, making ESI in positive ion mode an effective ionization technique.

  • MRM: The use of MRM provides exceptional specificity by monitoring a unique fragmentation pathway of the molecule.[18][19] This is crucial for distinguishing DMIO from structurally similar impurities or matrix components, a significant advantage over UV detection.

Gas Chromatography with Mass Spectrometry Detection (GC-MS)

GC-MS is a highly sensitive and specific technique, particularly for volatile and thermally stable compounds.[20] For a polar molecule like DMIO, derivatization may be necessary to improve its volatility and chromatographic behavior.

Hypothetical Method:

  • Derivatization: A derivatization step, such as silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), would likely be required to convert the polar N-H groups into less polar and more volatile trimethylsilyl (TMS) derivatives.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) would be used to separate the derivatized DMIO.

  • Ionization: Electron Ionization (EI) would be employed, which generates a characteristic fragmentation pattern that can be used for identification and quantification.

  • Mass Analysis: The mass spectrometer could be operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis, monitoring characteristic fragment ions of the derivatized DMIO.

Experimental Workflow: GC-MS Method Validation

cluster_prep Sample & Standard Preparation cluster_val Method Validation Experiments cluster_analysis Data Analysis & Reporting prep_std Prepare DMIO Standard Stock Solution prep_cal Prepare Calibration Standards prep_std->prep_cal prep_qc Prepare Quality Control (QC) Samples prep_std->prep_qc derivatization Derivatize Standards & Samples (e.g., Silylation) prep_cal->derivatization prep_qc->derivatization data_acq GC-MS Data Acquisition (SIM Mode) derivatization->data_acq specificity Specificity (Analyze Derivatized Blank Matrix) specificity->data_acq linearity Linearity & Range (Inject Derivatized Standards) linearity->data_acq accuracy Accuracy (Spike Blank Matrix Pre-Derivatization) accuracy->data_acq precision Precision (Repeat Entire Process on QC Samples) precision->data_acq lod_loq LOD & LOQ (Inject Low Concentration Derivatized Standards) lod_loq->data_acq robustness Robustness (Vary GC Oven Program, Derivatization Time) robustness->data_acq data_proc Process Chromatograms (Peak Area Integration) data_acq->data_proc cal_curve Generate Calibration Curve (Concentration vs. Area) data_proc->cal_curve calc Calculate Validation Parameters (%RSD, %Recovery, etc.) cal_curve->calc report Generate Validation Report calc->report

Caption: Workflow for GC-MS Method Validation of DMIO.

Causality Behind Experimental Choices:

  • Derivatization: This step is crucial for overcoming the inherent non-volatility of DMIO, making it amenable to GC analysis. However, it also introduces an additional step that can be a source of variability and must be carefully controlled and validated.

  • SIM Mode: By focusing the mass spectrometer on a few specific fragment ions, SIM mode significantly enhances the signal-to-noise ratio, leading to lower detection and quantitation limits compared to full scan mode.

Quantitative Comparison of Hypothetical Validation Data

The following table summarizes the expected performance of each validated method for the analysis of DMIO. These are illustrative values based on the principles discussed and are intended for comparative purposes.

Validation ParameterHPLC-UVHPLC-MSGC-MS (with Derivatization)
Specificity Moderate (Risk of interference at low UV)Very High (MRM is highly specific)High (SIM of characteristic ions)
Linearity (r²) > 0.995> 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 100 ng/mL1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%98.5 - 101.5%
Precision (%RSD) < 2.0%< 1.5%< 2.0% (includes derivatization)
LOD ~0.3 µg/mL~0.03 ng/mL~0.3 ng/mL
LOQ ~1.0 µg/mL~0.1 ng/mL~1.0 ng/mL
Robustness GoodGoodModerate (sensitive to derivatization conditions)
Throughput HighHighModerate (derivatization step adds time)

Conclusion and Recommendations

The validation of an analytical method for this compound requires a careful consideration of the molecule's properties and the intended application of the method.

  • HPLC-UV represents the most accessible but least specific and sensitive option. It may be suitable for the analysis of pure DMIO or in simple formulations where high sensitivity is not required. However, its susceptibility to interference at low UV wavelengths is a significant drawback.

  • GC-MS with derivatization offers good sensitivity and specificity. The primary challenge lies in the development and control of a robust and reproducible derivatization procedure. This method would be well-suited for trace-level analysis where the matrix is compatible with the derivatization chemistry.

  • HPLC-MS emerges as the most powerful and reliable technique for the quantitative analysis of DMIO. It combines the separation efficiency of HPLC with the unparalleled sensitivity and specificity of mass spectrometry.[17][20] This method would be the gold standard for analyzing DMIO in complex matrices, for impurity profiling, and for bioanalytical studies.

For any drug development program involving this compound, the investment in developing and validating an HPLC-MS method would be highly recommended to ensure the generation of accurate, reliable, and defensible data that meets the stringent requirements of regulatory bodies.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy.
  • This compound. PubChem.
  • VALIDATION OF ANALYTICAL METHODS. IKEV.
  • A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms. (n.d.).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
  • Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innov
  • VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. (2015).
  • QUANTITATIVE ANALYSIS OF DRUG CONTENTS IN PHARMACEUTICALS: A STUDY. (n.d.). International Journal of Advanced Research in Science and Technology.
  • Shelake, A. (2024). Development and validation of HPLC method – A review. International Journal of Pharmaceutical Sciences.
  • Varma, M. M., Thulluru, A., Kumar, K. T. S., Kumar, G. S., & Pavani, K. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical Research.
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • 4,4-DIMETHYL-2-IMIDAZOLIDINONE. ChemicalBook.
  • This compound (C5H10N2O). PubChemLite.
  • Dass, R., Somaiya, C., Dholakia, C., & Kaneriya, V. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride.
  • Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. (n.d.). MDPI.
  • Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. (2024). MDPI.
  • Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Medicinal Chemistry and Drug Discovery.
  • Comprehensive two-dimensional gas chromatography with mass spectrometry: an advanced bioanalytical technique for clinical metabolomics studies. (2021). Analyst.
  • Qualitative and quantitative mass spectrometry imaging of drugs and metabolites. (n.d.). PMC.
  • Quantitative mass spectrometry imaging of drugs and metabolites: a multipl

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A Senior Application Scientist's Guide to Comparative Kinetic Studies of Imidazolidinone-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting comparative kinetic studies of imidazolidinone-catalyzed reactions. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to catalyst evaluation. Our focus is on generating high-quality, reproducible data that provides clear insights into catalyst performance and reaction mechanisms.

The 'Why': Significance of Kinetic Analysis in Organocatalysis

Imidazolidinone catalysts, famously pioneered by David MacMillan, represent a cornerstone of asymmetric organocatalysis, enabling a vast array of stereoselective transformations. They operate through the formation of transient iminium ions, which lower the LUMO of α,β-unsaturated aldehydes, thereby activating them towards nucleophilic attack. While endpoint analysis (yield and enantiomeric excess) provides a snapshot of a catalyst's efficacy, it reveals little about its efficiency or the underlying mechanism.

Kinetic studies are indispensable for:

  • Objective Performance Comparison: Quantitatively comparing the intrinsic activity of different catalyst generations or analogues under identical conditions.

  • Mechanism Elucidation: Determining reaction orders with respect to reactants, catalyst, and co-catalysts provides crucial evidence for the proposed catalytic cycle and helps identify the rate-determining step.

  • Process Optimization: Understanding the influence of variables like temperature, concentration, and solvent on reaction rate allows for the rational optimization of reaction conditions, leading to improved efficiency and scalability.

  • Predictive Modeling: Kinetic data can be used to build predictive models for catalyst behavior, aiding in the in silico design of new, more effective catalysts.

The central catalytic cycle for iminium ion catalysis is depicted below. The reversible formation of the iminium ion (II) from the aldehyde (I) and the protonated catalyst is a key equilibrium. The rate of the subsequent C-C bond-forming step with the nucleophile (e.g., a diene) to form intermediate (III) and the final product regeneration step are critical to the overall turnover frequency.

G cluster_cycle Iminium Catalytic Cycle CatH Catalyst-H⁺ Iminium Iminium Ion (II) CatH->Iminium + Aldehyde - H₂O Aldehyde Aldehyde (I) Product_Iminium Product-Iminium (III) Iminium->Product_Iminium + Diene Product Product (IV) Product_Iminium->Product + H₂O Product->CatH - Catalyst-H⁺ Diene Diene

Caption: Generalized Iminium Catalytic Cycle.

Designing a Robust Comparative Study

A successful comparative study hinges on meticulous experimental design that isolates the variable of interest—the catalyst's structure—while keeping all other parameters constant.

The Benchmark Reaction: A Level Playing Field

The choice of a benchmark reaction is critical. An ideal reaction should be:

  • Well-Understood: The mechanism should be well-established in the literature.

  • Kinetically Clean: It should proceed with minimal side reactions that could complicate analysis.

  • Analytically Tractable: Reactants and products should be easily separable and quantifiable using standard techniques like HPLC or GC.

The Diels-Alder reaction between an α,β-unsaturated aldehyde (e.g., cinnamaldehyde) and a diene (e.g., cyclopentadiene) is an excellent choice. It was one of the first reactions developed using imidazolidinone catalysts and has been studied extensively.

Selecting Catalysts for Comparison

Meaningful comparisons arise from testing structurally related catalysts. A classic study would compare the first-generation MacMillan catalyst (Catalyst 1 ) with the more active second-generation catalyst (Catalyst 2 ). This comparison directly probes the effect of the N-substituent and the gem-dimethyl group on the catalyst's activity and stereoselectivity.

CatalystStructureKey Feature
Catalyst 1 (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-oneFirst-generation, foundational catalyst.
Catalyst 2 (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-oneSecond-generation, designed for enhanced reactivity.
The Power of In Situ vs. Ex Situ Monitoring

The method used to track the reaction's progress dictates the quality and resolution of the kinetic data.

  • In Situ (Real-Time) Monitoring: Techniques like NMR or specialized FTIR (ReactIR) probes allow for continuous monitoring of the reaction mixture without sampling. This is the gold standard for capturing rapid initial rates but requires specialized equipment.

  • Ex Situ (Offline) Monitoring: This involves withdrawing aliquots from the reaction at specific time points, quenching the reaction, and analyzing the sample. This is the most common approach and can be highly accurate if performed carefully. The primary analytical methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

For asymmetric reactions, Chiral HPLC is the superior ex situ method as it can simultaneously quantify the consumption of reactants, the formation of the product, and the evolution of enantiomeric excess (ee) over time.

G cluster_workflow Kinetic Experiment Workflow Setup 1. Reaction Setup (Thermostat, Inert Atm.) Start 2. Initiate Reaction (Add final reagent) Setup->Start Monitor 3. Monitor Reaction (Take aliquots over time) Start->Monitor Quench 4. Quench Aliquot (e.g., with NaBH₄) Monitor->Quench Analyze 5. Analyze (Chiral HPLC/GC) Quench->Analyze Data 6. Data Processing (Plot Conc. vs. Time) Analyze->Data

Caption: General workflow for an ex situ kinetic experiment.

Experimental Protocols: Ensuring Self-Validation

Trustworthiness in experimental science comes from protocols that are internally consistent and minimize sources of error. The following protocols are designed with this principle in mind.

Protocol 1: Kinetic Analysis of an Imidazolidinone-Catalyzed Diels-Alder Reaction

This protocol details the procedure for obtaining concentration vs. time data for the reaction between cinnamaldehyde and cyclopentadiene.

A. Reagent Preparation (Causality: Purity is paramount for reproducibility)

  • Solvent: Use HPLC-grade solvent (e.g., CH₂Cl₂) passed through a column of activated alumina to remove water and other impurities that can affect catalyst activity.

  • Cinnamaldehyde: Purify by vacuum distillation to remove any oxidized impurities.

  • Cyclopentadiene: Freshly crack from dicyclopentadiene by distillation immediately before use. Store at -20 °C and use within a few hours.

  • Internal Standard: Prepare a stock solution of a non-reactive internal standard (e.g., dodecane) in the reaction solvent. This is crucial for correcting for any volume variations during sampling.

  • Catalyst: Use commercially available catalysts or synthesize and fully characterize them. Prepare stock solutions of the catalyst hydrochloride salt.

B. Reaction Setup and Execution

  • To a jacketed reactor vessel under an inert atmosphere (N₂) maintained at a constant temperature (e.g., 25.0 ± 0.1 °C) via a circulating bath, add the solvent, the internal standard stock solution, and the cinnamaldehyde.

  • Allow the solution to thermally equilibrate for at least 15 minutes.

  • Add the catalyst stock solution and stir for 5 minutes.

  • To initiate the reaction (t=0), add the freshly cracked cyclopentadiene (typically in excess) and begin vigorous stirring.

  • Immediately withdraw the first aliquot (t=0 sample).

Protocol 2: Sample Analysis by Chiral HPLC

This protocol ensures that each data point is an accurate representation of the reaction mixture at the moment of sampling.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60, 90 min), withdraw a small aliquot (~50 µL) from the reaction mixture using a gas-tight syringe.

  • Quenching (Causality: Instantly stop the reaction to prevent progression post-sampling): Immediately eject the aliquot into a vial containing a quenching agent. For aldehyde reactions, a solution of NaBH₄ in ethanol is highly effective as it rapidly reduces the unreacted aldehyde to an alcohol, which can be easily separated chromatographically from the product.

  • Sample Preparation: Once the run is complete, dilute all quenched samples with the mobile phase to an appropriate concentration for HPLC analysis. Filter through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® column, is typically effective for separating the enantiomers of the Diels-Alder adduct.

    • Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point.

    • Detection: UV detector set to a wavelength where the product and cinnamaldehyde absorb strongly (e.g., 254 nm).

  • Calibration: Create calibration curves for the starting material and the racemic product against the internal standard to ensure accurate quantification.

Data Analysis and Comparative Presentation

Raw data from the HPLC must be converted into meaningful kinetic parameters.

From Chromatograms to Concentration

For each time point, use the peak areas from the chromatogram and the calibration curves to calculate the concentration of the reactant (cinnamaldehyde) and the two product enantiomers. The enantiomeric excess (ee%) can also be calculated: ee% = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Determining Reaction Order and Rate Constants

Plot the concentration of the reactant versus time. The initial rate can be determined from the slope of the tangent at t=0. To determine the order of the reaction, graphical methods are employed. For example, if a plot of ln[Reactant] vs. time yields a straight line, the reaction is first-order with respect to that reactant, and the rate constant k is the negative of the slope.

Tabulating Comparative Data

Summarize the key findings in a table. This allows for an objective, at-a-glance comparison of catalyst performance.

Table 1: Comparative Kinetic Data for the Diels-Alder Reaction at 25 °C

CatalystInitial Rate (M·s⁻¹)Rate Constant, k (M⁻¹·s⁻¹)Final ee% (exo)
Catalyst 1 1.2 x 10⁻⁵0.008591%
Catalyst 2 5.8 x 10⁻⁵0.041096%

(Note: Data is illustrative)

Interpretation: Connecting Kinetics to Catalyst Structure

The illustrative data in Table 1 clearly shows that Catalyst 2 is significantly more active than Catalyst 1 , exhibiting an initial rate and a rate constant that are approximately five times greater. It also provides a modest improvement in enantioselectivity.

Expert Analysis & Causality: This enhanced reactivity is a direct consequence of the structural modification in the second-generation catalyst. Preliminary kinetic studies by the MacMillan group indicated that the overall reaction rate was dependent on both the concentration of the iminium ion and the rate of the C-C bond formation step. The replacement of the N-methyl and one of the gem-dimethyl groups with a single, sterically demanding tert-butyl group in Catalyst 2 is theorized to destabilize the catalyst's ground state and favor the formation of the planar iminium ion intermediate. This increases the steady-state concentration of the active catalytic species, leading to a significant rate enhancement. The improved enantioselectivity can be attributed to the more effective shielding of one face of the iminium ion by the bulky tert-butyl group, further biasing the approach of the diene.

Conclusion

Conducting comparative kinetic studies is a powerful tool for advancing the field of organocatalysis. It transforms the qualitative assessment of a "good" catalyst into a quantitative, evidence-based evaluation. By employing well-chosen benchmark reactions, rigorous and self-validating experimental protocols, and appropriate analytical techniques like chiral HPLC, researchers can generate high-fidelity data. This data not only allows for the unambiguous ranking of catalyst performance but also provides deep insights into the structure-activity relationships that govern these remarkable transformations.

References

  • Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate Additions to Acce - CORE. (n.d.).
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2018). MDPI.
  • In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics. (2004). Analyst (RSC Publishing).
  • “Kinetic NMR Titration”: Including Chemical Shift Information in the Kinetic Analysis of Supramolecular Reaction Systems such as Organic Replicators. (2007). Journal of the American Chemical Society.
  • In-situ Spectroscopy for Reaction Kinetics. (n.d.). The University of Oklahoma.
  • Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction. (2008). ResearchGate.
  • ReactIR In Situ Spectroscopy. (n.d.). Mettler Toledo.
  • Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction. (2008). PubMed.
  • Tracing the transient reaction kinetics of adsorbed species by in situ/operando infrared spectroscopy. (2023). OSTI.GOV.
  • In Situ ATR-IR Spectroscopic and Reaction Kinetics Studies of Water−Gas Shift and Methanol Reforming on Pt/Al2O3 Catalysts in Vapor and Liquid Phases. (2006). ACS Publications.
  • Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels-Alder Reactions, Conjugate Additions to Access Non-Natural alpha-Amino Acids, and Bimodal C

Safety Operating Guide

Proper Disposal of 4,4-Dimethylimidazolidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design and execution but also in the often-overlooked aspect of chemical waste management. The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4,4-Dimethylimidazolidin-2-one (CAS No. 24572-33-6), grounded in established safety principles and regulatory guidelines. Our aim is to empower you with the knowledge to manage this chemical waste stream responsibly, thereby protecting yourself, your colleagues, and the environment.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is essential. This foundational knowledge informs every subsequent step of the waste management process, from the selection of personal protective equipment (PPE) to the final disposal method.

GHS Hazard Classification:

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1] The primary hazards are summarized in the table below.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Data sourced from PubChem CID 232656.[1]

This classification firmly establishes that this compound waste cannot be disposed of as common laboratory trash or poured down the drain. It must be managed as hazardous chemical waste in accordance with institutional, local, and national regulations.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring that safety and compliance are addressed at each stage.

DisposalWorkflow cluster_0 Preparation Phase cluster_1 Collection & Segregation cluster_2 Storage & Final Disposal A 1. Don Personal Protective Equipment (PPE) B 2. Prepare a Designated Hazardous Waste Container A->B Safety First C 3. Transfer Waste into the Designated Container D 4. Securely Close and Label the Container C->D Proper Containment E 5. Store in a Designated Hazardous Waste Area F 6. Arrange for Professional Waste Disposal E->F Compliance

Caption: Disposal workflow for this compound.

Experimental Protocol:

2.1. Personal Protective Equipment (PPE): The First Line of Defense

Given that this compound is a skin and eye irritant and is harmful if swallowed, the use of appropriate PPE is non-negotiable.[1] Before handling the chemical or its waste, ensure you are wearing:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Nitrile or other chemically resistant gloves should be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing: A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: While general laboratory ventilation should be adequate for handling small quantities, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

2.2. Waste Container Selection and Preparation: Preventing Leaks and Reactions

The choice of a waste container is critical to prevent leaks and potential chemical reactions.

  • Material Compatibility: Use a container made of a material chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using containers made of materials that could be degraded by the chemical.

  • Container Integrity: The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: "this compound". The date of waste accumulation should also be recorded.

2.3. Waste Transfer: Minimizing Exposure

When transferring this compound waste into the designated container, it is crucial to minimize the risk of spills and exposure.

  • Location: Perform the transfer in a well-ventilated area, preferably within a chemical fume hood.

  • Careful Pouring: If transferring a liquid, pour slowly and carefully to avoid splashing. Use a funnel to minimize the risk of spills. For solid waste, use appropriate tools like a spatula or scoop.

  • Do Not Overfill: Do not fill the waste container to more than 80% of its capacity to allow for expansion of vapors and to prevent spills when closing and moving the container.

2.4. Waste Segregation: Avoiding Dangerous Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety.

  • Separate Waste Streams: Maintain separate, clearly labeled waste containers for different classes of chemicals.

2.5. Storage of Hazardous Waste: A Secure and Temporary Measure

Once the waste container is properly filled, sealed, and labeled, it must be stored safely pending disposal.

  • Designated Area: Store the waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit, such as a chemical-resistant tray or tub, to contain any potential leaks.

2.6. Final Disposal: The Role of Professional Waste Management

The final step in the disposal process is to arrange for the collection and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company.

  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.

  • Regulatory Compliance: Professional waste disposal services are knowledgeable about local, state, and federal regulations governing the transportation and disposal of hazardous materials, ensuring that your waste is managed in a compliant and environmentally responsible manner.

Decontamination and Spill Response

In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate the hazard.

  • Small Spills: For a small spill, and if you are trained and equipped to do so, you can clean it up yourself.

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent and water.

  • Large Spills: For a large spill, or if you are not comfortable cleaning it up, evacuate the area immediately and notify your institution's EHS or emergency response team.

Environmental Considerations

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible management of chemical waste is an integral part of scientific research. By following these detailed procedures for the disposal of this compound, you are not only ensuring compliance with safety regulations but also upholding the principles of scientific integrity and environmental stewardship. A commitment to safety beyond the confines of the experiment itself builds a culture of trust and responsibility within the laboratory and the broader scientific community.

References

  • PubChem. Compound Summary for CID 232656, this compound.
  • Honorien, J., Fournet, R., & Sirjean, B. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 126(37), 6549–6564. [Link]
  • RCI Labscan Limited. Safety Data Sheet for 1,3-DIMETHYL-2-IMIDAZOLIDINONE. (2022). [Link]
  • Carl ROTH. Safety Data Sheet for 1,3-Dimethyl-2-imidazolidinone. [Link]

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Navigating the Safe Handling of 4,4-Dimethylimidazolidin-2-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researchers, scientists, and drug development professionals dedicated to advancing their work, the safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of 4,4-Dimethylimidazolidin-2-one, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound presents several health risks that necessitate careful protective measures.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4)[1][2][3]

  • Causes skin irritation (Skin Irritation - Category 2)[1][2][3]

  • Causes serious eye irritation (Serious Eye Damage/Eye Irritation - Category 2A)[1][2][3]

  • May cause respiratory irritation (Specific target organ toxicity — single exposure, Respiratory tract irritation - Category 3)[1][2][3]

These classifications underscore the importance of preventing direct contact with the skin and eyes, as well as avoiding the inhalation of any dust or vapors.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound to mitigate the identified risks. The following sections detail the required equipment and the rationale behind each selection.

Eye and Face Protection: The First Line of Defense

Given that this chemical can cause serious eye irritation, robust eye and face protection is non-negotiable.[1][2][3]

  • Minimum Requirement: At a minimum, safety glasses with side shields that conform to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[4][5]

  • Recommended for Splash Hazards: In situations where there is a potential for splashing, such as during transfers of solutions, chemical safety goggles are required.[6][7][8] For larger volume work or when the risk of splashing is significant, a full-face shield should be worn in conjunction with safety goggles.[6]

Skin and Body Protection: A Barrier Against Irritation

To prevent skin irritation, appropriate gloves and protective clothing are mandatory.[4]

  • Laboratory Coat: A standard laboratory coat should be worn to protect street clothing and provide an additional layer of protection. Ensure the coat is fully buttoned.

  • Additional Protection: For tasks with a higher risk of significant skin contact, consider the use of chemical-resistant aprons or coveralls.

Respiratory Protection: Safeguarding Against Inhalation

Given that this compound may cause respiratory irritation, engineering controls should be the primary method of exposure reduction.[1][2]

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area.[7][8] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of any dust or vapors.

  • Respiratory Protection: In the absence of adequate ventilation or if exposure limits are likely to be exceeded, a NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges is recommended.[4][9] Respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing, training, and medical surveillance, as outlined in OSHA's Respiratory Protection Standard (29 CFR 1910.134).[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will ensure a safe operational workflow from preparation to cleanup.

Preparation and Handling
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential spills or releases.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[9]

  • Donning PPE: Before handling the chemical, correctly don all required PPE as outlined in the "PPE Donning and Doffing Protocol" section below.

  • Handling: Avoid direct contact with the chemical.[7] Use appropriate tools (spatulas, scoops) for handling solids to minimize dust generation. When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[10]

  • Cleanup: Carefully scoop the absorbed material into a suitable, labeled container for disposal.[10] Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with soap and water.[11]

  • PPE: Wear appropriate PPE, including respiratory protection if necessary, throughout the cleanup process.

PPE Donning and Doffing Protocol

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

Donning Sequence
  • Lab Coat: Don the lab coat and fasten it completely.

  • Respirator (if required): Perform a user seal check.

  • Eye and Face Protection: Put on safety goggles and a face shield if needed.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence
  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior surface.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respirator (if worn): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[3][11]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Chemical Waste: Dispose of unused this compound and solutions containing it as hazardous chemical waste.[4][9] All waste containers must be clearly labeled with the contents.

  • Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for spill cleanup that have come into contact with the chemical should be placed in a sealed, labeled container and disposed of as hazardous waste.[3]

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing Safety: PPE Selection and Workflow

To further clarify the decision-making process for PPE selection and the overall handling workflow, the following diagrams are provided.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling this compound Assess_Splash Potential for Splashing? Start->Assess_Splash Assess_Ventilation Adequate Ventilation (e.g., Fume Hood)? Start->Assess_Ventilation Skin_Protection Lab Coat & Nitrile/Neoprene Gloves Start->Skin_Protection Eye_Protection Safety Glasses with Side Shields Assess_Splash->Eye_Protection No Goggles_Shield Chemical Goggles (& Face Shield) Assess_Splash->Goggles_Shield Yes Resp_Protection Air-Purifying Respirator (Organic Vapor Cartridges) Assess_Ventilation->Resp_Protection No No_Resp No Respiratory Protection Required Assess_Ventilation->No_Resp Yes

Caption: PPE Selection Decision Matrix for this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling & Disposal Prep 1. Designate Work Area (Fume Hood) Check_Safety 2. Verify Eyewash/ Safety Shower Access Prep->Check_Safety Don_PPE 3. Don Appropriate PPE Check_Safety->Don_PPE Handle 4. Handle Chemical Don_PPE->Handle Clean 5. Decontaminate Work Area Handle->Clean Doff_PPE 6. Doff PPE Correctly Clean->Doff_PPE Wash 7. Wash Hands Doff_PPE->Wash Dispose 8. Dispose of Waste (Chemical & Contaminated PPE) Wash->Dispose

Caption: Safe Handling and Disposal Workflow for this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • RCI Labscan Limited. (2022). 1,3-Dimethyl-2-Imidazolidinone Safety Data Sheet.
  • Chemos GmbH & Co.KG. (n.d.). 4,4-dimethyloxazolidine Safety Data Sheet.
  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Occupational Safety and Health Administration. (n.d.). Appendix D to § 1910.1200—Safety Data Sheets (Mandatory).

Sources

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